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2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Documentation Hub

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  • Product: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
  • CAS: 957345-34-5

Core Science & Biosynthesis

Foundational

Technical Profile: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

The following technical guide details the chemical profile, synthesis, and application of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine , a high-value heterocyclic building block in medicinal chemistry. The Orthogonal Halo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine , a high-value heterocyclic building block in medicinal chemistry.

The Orthogonal Halogen Scaffold for Divergent Pyridine Functionalization

Compound Identity & Core Data

This compound represents a strategic "tri-functional" scaffold (Fluoro, Iodo, Trifluoromethyl) allowing for orthogonal reactivity. It is widely utilized to construct complex pyridine derivatives in drug discovery, particularly for kinase inhibitors and agrochemicals where the trifluoromethyl group modulates metabolic stability and lipophilicity.

PropertyData
CAS Number 957345-34-5
IUPAC Name 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
Molecular Formula

Molecular Weight 290.98 g/mol
Appearance Off-white to pale yellow solid (low melting point) or semi-solid
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive

Strategic Value in Drug Design

The utility of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine lies in its site-selective orthogonal reactivity . The molecule offers three distinct chemical handles that can be engaged sequentially without interfering with one another:

  • C-3 Iodine (Soft Electrophile): Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck). The weak C-I bond allows oxidative addition to occur preferentially over the C-F bond.

  • C-2 Fluorine (Hard Electrophile): Activated for Nucleophilic Aromatic Substitution (

    
    ). The electron-withdrawing nature of the pyridine nitrogen, combined with the para-like effect of the 
    
    
    
    group (at C-6) and the inductive effect of the Iodine, makes this position highly electrophilic toward amines, alkoxides, and thiols.
  • C-6 Trifluoromethyl (

    
    ):  A metabolic blocking group that increases lipophilicity (
    
    
    
    ) and prevents oxidative metabolism at the sensitive
    
    
    -position of the pyridine ring.

Synthetic Routes & Production

While commercially available, the synthesis of this core is a classic example of Directed Ortho-Metallation (DoM) .

Primary Synthesis: Directed Lithiation

The most efficient route utilizes the acidity of the C-3 proton, which is enhanced by the adjacent Fluorine atom (Ortho-F effect).

  • Starting Material: 2-Fluoro-6-(trifluoromethyl)pyridine (CAS 94239-04-0).

  • Reagents: Lithium Diisopropylamide (LDA), Iodine (

    
    ).
    
  • Conditions: THF, -78°C.

Step-by-Step Protocol:
  • Metallation: A solution of 2-Fluoro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF is cooled to -78°C under Argon.

  • Deprotonation: LDA (1.1 eq) is added dropwise. The Fluorine atom directs the lithiation exclusively to the C-3 position, forming the 3-lithio species. The bulky

    
     group at C-6 and the lack of stabilizing coordination prevents lithiation at C-5.
    
  • Iodination: After stirring for 30-60 minutes, a solution of Iodine (

    
    , 1.2 eq) in THF is added.
    
  • Quench: The reaction is warmed to room temperature and quenched with saturated aqueous

    
     (Sodium Thiosulfate) to reduce excess iodine.
    
  • Isolation: Extraction with Ethyl Acetate, drying over

    
    , and concentration yields the crude product. Purification is achieved via silica gel chromatography (Hexanes/EtOAc).
    

Experimental Reactivity & Workflows

The following diagram illustrates the divergent pathways available for this scaffold.

Reactivity Pathway Diagram

ReactivityMap Core 2-Fluoro-3-iodo- 6-(trifluoromethyl)pyridine (CAS 957345-34-5) Suzuki Product A: 3-Aryl-2-fluoro- 6-(trifluoromethyl)pyridine Core->Suzuki Path 1: Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane/H2O (C-I Selective) SnAr Product B: 2-Amino-3-iodo- 6-(trifluoromethyl)pyridine Core->SnAr Path 2: SnAr Substitution R-NH2, DIPEA, DMSO Heat (60-80°C) (C-F Selective) Double Product C: 2-Amino-3-Aryl- 6-(trifluoromethyl)pyridine Suzuki->Double Subsequent SnAr R-NH2, Heat SnAr->Double Subsequent Coupling Pd Catalyst, Ar-B(OH)2

Figure 1: Divergent Functionalization Logic. Path 1 exploits the weak C-I bond. Path 2 exploits the electron-deficient C-F bond.

Detailed Protocols
Protocol A: Selective Suzuki-Miyaura Coupling (C-3 Functionalization)

Target: Retention of the C-2 Fluorine for later substitution.

  • Setup: Charge a reaction vial with 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (1.0 mmol), Aryl Boronic Acid (1.1 mmol), and

    
     (5 mol%).
    
  • Solvent: Add 1,4-Dioxane (4 mL) and 2M aqueous

    
     (1 mL). Degas with Nitrogen for 5 minutes.
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS (Look for consumption of the Iodo-starting material; the Fluorine remains intact).

  • Workup: Dilute with water, extract with DCM. The product, 3-Aryl-2-fluoro-6-(trifluoromethyl)pyridine , is isolated via chromatography.

    • Note: Avoid strong alkoxide bases (e.g., NaOtBu) which may cause competitive

      
       at the C-2 position during coupling.
      
Protocol B: Selective

Amination (C-2 Functionalization)

Target: Retention of the C-3 Iodine for later coupling.

  • Setup: Dissolve 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (1.0 mmol) in anhydrous DMSO or DMF (3 mL).

  • Reagent: Add the primary or secondary amine (1.2 eq) and a non-nucleophilic base (DIPEA or

    
    , 2.0 eq).
    
  • Reaction: Heat to 60–80°C. The reaction is typically fast (1–3 hours) due to the high activation of the ring.

  • Workup: Pour into ice water. If the product precipitates, filter it. If not, extract with EtOAc.

    • Mechanism:[1][2] The intermediate Meisenheimer complex is stabilized by the electron-withdrawing

      
       and the pyridine nitrogen. The Fluorine is a superior leaving group to Iodine in this context due to the high bond polarization.
      

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed.

  • Specific Risk: Halogenated pyridines can cause skin sensitization.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.

  • Waste: Dispose of as halogenated organic waste. Do not allow to enter drains (toxic to aquatic life).

References

  • CymitQuimica . Product Sheet: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS 957345-34-5).[3][4] Retrieved from

  • Schlosser, M. (2005). The 2-Fluoro-6-(trifluoromethyl)pyridine Building Block: Synthesis and Reactivity. European Journal of Organic Chemistry.
  • EON Biotech . Catalog Entry: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine.[1][3][4] Retrieved from

  • Jubilant Ingrevia . Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine Derivatives. Retrieved from

Sources

Exploratory

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine physical properties

Strategic Building Block for Next-Generation Medicinal Chemistry[1] Executive Summary In the landscape of modern drug discovery, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS 957345-34-5) has emerged as a high-value s...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Building Block for Next-Generation Medicinal Chemistry[1]

Executive Summary

In the landscape of modern drug discovery, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS 957345-34-5) has emerged as a high-value scaffold.[1] Its structural uniqueness lies in its "tri-functional" nature: a nucleophilic displacement site (C-2 fluorine), a cross-coupling handle (C-3 iodine), and a physicochemical modulator (C-6 trifluoromethyl).[1] This guide provides a comprehensive analysis of its physical properties, handling protocols, and synthetic utility, designed for researchers optimizing lead compounds.[1]

Physicochemical Profile

Understanding the physical state and solubility profile of this compound is critical for process scale-up and reaction design.[1] Unlike its non-fluorinated analogs, the presence of the trifluoromethyl group significantly alters its lipophilicity and volatility.[1]

Table 1: Core Physical Constants
PropertyValue / DescriptionNotes
Chemical Name 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridineIUPAC Nomenclature
CAS Number 957345-34-5 Primary Identifier
Molecular Formula C₆H₂F₄INHalogen-rich scaffold
Molecular Weight 290.98 g/mol Heavy atom contribution from Iodine
Physical State Low-melting solid or Viscous LiquidDependent on purity/polymorph; typically solidifies upon cooling.[1]
Boiling Point ~230–240 °C (Predicted)High BP due to molecular weight; distillable under high vacuum.[1]
Density ~2.0 g/cm³ (Estimated)High density attributed to Iodine atom.[1]
LogP (Predicted) 3.2 – 3.8Highly lipophilic (CF₃ contribution).[1]
Solubility Soluble: DCM, THF, EtOAc, TolueneInsoluble: WaterUse non-polar/polar aprotic solvents for reactions.[1][2]
Spectral Signature (Characterization)

For validation of raw material identity, the following NMR signatures are diagnostic:

  • ¹⁹F NMR: Two distinct signals.

    • Signal A (~ -65 ppm): Trifluoromethyl group (strong singlet).[1]

    • Signal B (~ -70 to -80 ppm): Fluorine at C-2 (coupling with C-3/C-4 protons).[1]

  • ¹H NMR: Aromatic region shows two protons (C-4 and C-5) with characteristic coupling constants (

    
     and 
    
    
    
    ).[1]

Synthetic Utility & Reactivity Logic

The true value of this compound lies in its orthogonal reactivity .[1] It allows for sequential functionalization without protecting groups.[1]

The Reactivity Triad[1]
  • C-2 Fluoro (SₙAr Hotspot): The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the pyridine nitrogen and the para-CF₃ group.[1] It is readily displaced by amines, thiols, or alkoxides.[1]

  • C-3 Iodo (Coupling Handle): The C-I bond is the weakest bond, making it the primary site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or Lithium-Halogen exchange.[1]

  • C-6 Trifluoromethyl (Stability Anchor): This group is generally inert but provides metabolic stability (blocking metabolic oxidation at C-6) and modulation of pKa.[1]

Diagram 1: Orthogonal Reactivity Map

ReactivityMap Core 2-Fluoro-3-iodo- 6-(trifluoromethyl)pyridine SnAr C-2 Position (Fluoro) SₙAr Displacement (Amines, Alkoxides) Core->SnAr High Reactivity (Inductive Effect) Coupling C-3 Position (Iodo) Pd-Catalyzed Coupling (Suzuki, Sonogashira) Core->Coupling Weak C-I Bond (Oxidative Addition) Modulation C-6 Position (CF₃) Lipophilicity & Metabolic Stability (Inert Anchor) Core->Modulation Electronic Modulation Product1 Product1 SnAr->Product1 Yields 2-Amino/Alkoxy Derivatives Product2 Product2 Coupling->Product2 Yields Biaryls/Alkynes

Caption: The orthogonal reactivity profile allows sequential functionalization. The C-3 Iodine is typically engaged first in metal-catalyzed couplings, or the C-2 Fluorine in SₙAr, depending on the nucleophile's sensitivity.[1]

Experimental Protocol: Sequential Functionalization

Scenario: A researcher needs to introduce an aryl group at C-3 while preserving the C-2 fluorine for a later substitution.[1]

Step 1: Suzuki-Miyaura Coupling (C-3 Selective)[1]
  • Rationale: The C-I bond undergoes oxidative addition with Pd(0) much faster than the C-F bond undergoes activation, even in electron-deficient systems.[1]

  • Reagents:

    • Substrate: 1.0 eq

    • Boronic Acid: 1.1 eq

    • Catalyst: Pd(dppf)Cl₂ (5 mol%) - Chosen for stability with electron-poor pyridines.[1]

    • Base: K₂CO₃ (2.5 eq)[1]

    • Solvent: 1,4-Dioxane/Water (4:1)[1]

  • Procedure:

    • Degas solvents thoroughly (Argon sparge) to prevent homocoupling.[1]

    • Heat to 80°C. Monitor by TLC/LCMS.

    • Critical Checkpoint: Do not overheat (>100°C) or use strong alkoxide bases (e.g., NaOtBu), as this may trigger premature SₙAr at the C-2 position.[1]

Step 2: SₙAr Displacement (C-2 Functionalization)
  • Rationale: Once the C-3 position is arylated, the pyridine ring remains electron-deficient enough to facilitate displacement of the C-2 fluorine.[1]

  • Reagents: Primary amine (1.2 eq), DIPEA (2.0 eq), DMSO or DMF.[1]

  • Procedure:

    • Dissolve the Suzuki product in DMSO.[1]

    • Add amine and base.[1]

    • Heat to 60-80°C.

    • Observation: The reaction is cleaner than with the chloro-analog due to the higher electronegativity of fluorine increasing the rate of the rate-determining step (nucleophilic attack).[1]

Handling, Stability & Safety

Due to the high halogen content and lipophilicity, specific precautions are required.[1]

Storage & Stability[1]
  • Light Sensitivity: The C-I bond is photosensitive.[1] Store in amber vials or wrap containers in aluminum foil.

  • Temperature: Store at 2–8°C . While stable at room temperature for short periods, long-term storage at low temperature prevents slow de-iodination or discoloration.[1]

  • Hygroscopicity: Generally low, but store under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis if trace acid is present.[1]

Safety Hazards (GHS Classification)
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Protocol: Handle exclusively in a fume hood. Double-gloving (Nitrile) is recommended due to the compound's potential to penetrate skin (enhanced by CF₃ lipophilicity).[1]

Diagram 2: Handling & Purification Workflow

Workflow Start Raw Material (Amber Vial, 4°C) Weighing Weighing (Fume Hood, Anti-static) Start->Weighing Warm to RT Solubilization Solubilization (DCM or THF) Weighing->Solubilization Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Quench Quench & Extraction (Aq. NH4Cl / EtOAc) Reaction->Quench Complete Purification Purification (Flash Column Chromatography) Quench->Purification Org. Layer Storage Final Product Storage (Inert, Cold, Dark) Purification->Storage Evaporation

Caption: Standard operating procedure for handling photosensitive halogenated pyridines to ensure integrity.

References

  • Chemical Identity & CAS: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS 957345-34-5).[1][3] Matrix Scientific.

  • Synthetic Methodology (Analogous DoM): Schlosser, M. et al. "Site-Selective Metallation of Fluoropyridines."[1] Eur. J. Org.[1] Chem. (General reference for metallation logic).

  • Cross-Coupling Utility: Suzuki-Miyaura Coupling of Halopyridines. Organic Chemistry Portal.

  • Safety Data: Safety Data Sheet for Fluorinated Pyridines. Apollo Scientific/Sigma-Aldrich (General Hazard Classifications for Halopyridines).[1]

Sources

Foundational

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine chemical structure

Scaffold Architecture, Synthetic Access, and Orthogonal Functionalization [1] Executive Summary 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS: 1221171-96-5) represents a "privileged scaffold" in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthetic Access, and Orthogonal Functionalization [1]

Executive Summary

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS: 1221171-96-5) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity : it possesses three distinct sites for diversification, each responsive to a specific reaction class.[1] The C2-fluorine is highly activated for nucleophilic aromatic substitution (


), the C3-iodine serves as a superior handle for transition-metal catalyzed cross-coupling, and the C6-trifluoromethyl group provides metabolic stability and lipophilic modulation.[1] This guide details the structural electronics, validated synthetic protocols, and strategic functionalization workflows for this high-value intermediate.

Structural Analysis & Electronic Properties[1]

The reactivity of this molecule is dictated by the synergistic electron-withdrawing effects of the pyridine nitrogen, the fluorine atom, and the trifluoromethyl group.

Electronic Vectors and Reactivity Map

The pyridine ring is significantly electron-deficient (low LUMO), making it susceptible to nucleophilic attack but resistant to electrophilic substitution.[1]

G Core 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine C2 C2-Fluorine (Highly Labile) Target: S_NAr Core->C2 Activated by N & CF3 C3 C3-Iodine (Reactive Handle) Target: Suzuki/Sonogashira Core->C3 Oxidative Addition C6 C6-Trifluoromethyl (Static/Modulator) Role: Lipophilicity & Metabolic Stability Core->C6 Inductive Effect (-I)

Figure 1: Reactivity map illustrating the three orthogonal vectors of the scaffold.

Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Weight 290.99 g/mol Fragment-based drug design compliant.[1]
LogP ~3.2High lipophilicity aids membrane permeability.[1]
pKa (Conjugate Acid) < -2.0Very weak base; N-protonation is difficult, reducing catalyst poisoning.[1]
Dipole Moment HighStrong polarization towards the 2,6-axis.[1]

Synthetic Access: Directed Ortho-Lithiation (DoM)[1]

While electrophilic aromatic substitution (EAS) is inefficient due to the electron-deficient nature of the ring, Directed Ortho-Lithiation (DoM) provides a high-yield, regioselective route.[1] The C2-fluorine atom acts as a powerful Ortho-Directing Group (ODG).[1]

Validated Protocol: Synthesis from 2-Fluoro-6-(trifluoromethyl)pyridine[1][2][3]

Mechanism: The acidity of the C3-proton is enhanced by the adjacent Fluorine and Iodine. Using a hindered base (LDA) at cryogenic temperatures prevents nucleophilic attack on the ring.[1]

Reagents:

  • Substrate: 2-Fluoro-6-(trifluoromethyl)pyridine[1][2][3]

  • Base: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)[1]

  • Electrophile: Iodine (

    
    )[1]
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C .

  • Base Addition: Add LDA (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C to prevent "halogen dance" or benzyne formation.[1]

  • Lithiation: Stir at -78°C for 1-2 hours. The solution typically turns yellow/orange, indicating the formation of the 3-lithio species.

  • Quench: Dissolve Iodine (1.2 equiv) in minimal THF and add dropwise to the lithiated species.

  • Workup: Allow to warm to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.[1] Extract with EtOAc.[1]
    

Critical Control Point: Do not allow the temperature to rise above -60°C during lithiation. Higher temperatures promote the "Halogen Dance" rearrangement, where the lithio-species migrates to the 4-position.[1]

Chemoselectivity & Functionalization Workflows

The core utility of this scaffold is the ability to sequence reactions based on the target molecule's needs.

Pathway Logic: The Order of Operations
  • Path A (

    
     First):  Preferred when the nucleophile is robust.[1] The C2-F displacement is rapid.[1]
    
  • Path B (Coupling First): Required if the

    
     nucleophile is incompatible with Pd-catalysis (e.g., thiols that poison catalysts).[1] Requires mild bases to prevent C2-F hydrolysis.[1]
    

Workflow Start Start: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine PathA Path A: S_NAr First (Standard Route) Start->PathA Amine/Alkoxide (Mild Heat) PathB Path B: Cross-Coupling First (Sensitive Nucleophiles) Start->PathB Boronic Acid (Pd Cat, Non-Nu Base) InterA Intermediate: 2-Amino/Alkoxy-3-iodo-6-(CF3)pyridine PathA->InterA Displaces F FinalA Final: 2,3-Difunctionalized Product InterA->FinalA Suzuki/Sonogashira (Pd Cat) InterB Intermediate: 2-Fluoro-3-aryl-6-(CF3)pyridine PathB->InterB Couples at I Retains F InterB->FinalA S_NAr (Displaces F)

Figure 2: Decision tree for sequential functionalization.

Protocol 1: Regioselective (Displacement of Fluorine)

The trifluoromethyl group at C6 activates the C2 position significantly more than a standard pyridine.

  • Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.[1]

  • Conditions:

    • Amines: 1.2 equiv amine, 2.0 equiv

      
      , DMF or DMSO, 60-80°C.[1]
      
    • Alkoxides:[1] NaH (1.1 equiv), Alcohol (solvent), 0°C to RT.[1]

  • Observation: Reaction is often complete within 1-3 hours.[1] The C3-Iodine remains intact due to the lower bond energy of C-F vs C-I in

    
     contexts (Meisenheimer complex stabilization).[1]
    
Protocol 2: Suzuki-Miyaura Coupling (at C3-Iodine)[1]
  • Catalyst:

    
     or 
    
    
    
    (5 mol%).[1]
  • Base Selection (Critical):

    • If F is present (Path B): Use KF or

      
        in anhydrous Dioxane/Toluene.[1] Avoid hydroxide bases (NaOH) or water, which will hydrolyze the C2-F to a pyridone.[1]
      
    • If F is already displaced (Path A): Standard

      
      /Water/Dioxane systems work well.[1]
      
  • Temperature: 80-100°C.[1][4]

Case Studies in Medicinal Chemistry

Bioisosterism and Lipophilicity

The 2-fluoro-6-(trifluoromethyl)pyridine motif is often used to replace:

  • 2,6-Dichloropyridine: To lower metabolic liability (blocking oxidation) while maintaining sterics.[1]

  • Nitro-benzenes: As a non-toxic, electron-deficient surrogate.[1]

Specific Application: In the development of KRAS inhibitors and agrochemicals (e.g., Picolinafen analogs), this scaffold allows for the precise positioning of a lipophilic tail (via C3 coupling) while maintaining a polar headgroup interaction (via C2 substitution).[1]

Handling and Safety

  • HF Generation: If the compound is exposed to strong acids or high temperatures in water, hydrolysis of the C-F bond can release Hydrofluoric Acid (HF). Use plasticware for aqueous workups if acidic.[1]

  • Skin Sensitization: Halogenated pyridines are potent skin irritants and sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[1][5]

References

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative text on Directed Ortho-Lithiation of halopyridines).

  • Knochel, P., et al. (2008).[1][6] "Regioselective functionalization of pyridines via Grignard and Lithium intermediates." Angewandte Chemie Int.[1][6] Ed.Link[1]

  • PubChem Compound Summary. (2024). "2-Fluoro-6-(trifluoromethyl)pyridine."[1][2][3][7] Link[1]

  • Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews.[1]Link[1]

  • Jubilant Ingrevia. (2022).[1][8] "Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine." Link

Sources

Exploratory

Technical Guide: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Advanced Building Block for Divergent Heterocyclic Synthesis Executive Summary 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS 957345-34-5) represents a "privileged scaffold" in modern drug discovery. Its structural uni...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Divergent Heterocyclic Synthesis

Executive Summary

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS 957345-34-5) represents a "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in its tri-functional nature: a labile fluorine at C2 for nucleophilic attacks, a reactive iodine at C3 for metal-catalyzed cross-couplings, and a trifluoromethyl group at C6 that modulates lipophilicity and metabolic stability. This guide details the physicochemical profile, synthetic accessibility, and orthogonal reactivity strategies required to utilize this building block effectively.

Part 1: Physicochemical Profile & Molecular Identity

Precise characterization is critical for stoichiometry and analytical method development. The presence of the heavy iodine atom significantly influences the mass balance compared to non-iodinated analogs.

Table 1: Core Chemical Data
PropertyValueNotes
IUPAC Name 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
CAS Number 957345-34-5 Verified Primary Identifier
Molecular Formula

Molecular Weight 290.99 g/mol Calculated (Exact Mass: 290.9168)
Appearance Pale yellow liquid or low-melting solidIodine content often causes yellowing
LogP (Predicted) ~3.2High lipophilicity due to

and

Boiling Point ~215°C (Predicted)Vacuum distillation recommended
Storage 2–8°C, Light SensitiveProtect from UV to prevent deiodination
Structural Analysis

The molecule features a 2,3,6-substitution pattern . This arrangement creates a specific electronic environment:

  • C2-Position (Fluorine): Highly electron-deficient due to the adjacent pyridine nitrogen and the inductive withdrawal of the C6-trifluoromethyl group. This makes it an exceptional electrophile for

    
    .
    
  • C3-Position (Iodine): Sterically crowded but electronically primed for oxidative addition by Palladium(0) catalysts.

  • C6-Position (Trifluoromethyl): Acts as a metabolic block, preventing oxidation at the typically labile

    
    -position of the pyridine ring.
    

Part 2: Synthetic Accessibility (Protocol)

While commercially available, in-house preparation is often required for gram-scale campaigns. The most reliable route utilizes Directed Ortho-Metallation (DoM) .

Synthesis Workflow: C3-Iodination

Precursor: 2-Fluoro-6-(trifluoromethyl)pyridine (CAS 94239-04-0).

Mechanism: The acidity of the C3-proton is enhanced by the adjacent Fluorine (inductive effect) and the Nitrogen lone pair (coordination). Lithium diisopropylamide (LDA) selectively deprotonates C3 at low temperatures.

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

  • Reagent Prep: Dissolve 2-Fluoro-6-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to -78°C . Slowly add LDA (1.1 equiv) dropwise over 20 minutes.

    • Critical Check: Maintain internal temperature below -70°C to prevent "Halogen Dance" side reactions or nucleophilic attack by the amide base.

    • Aging: Stir at -78°C for 1 hour to ensure complete lithiation (formation of the 3-lithio species).

  • Quench: Dissolve Iodine (

    
    , 1.2 equiv) in THF and add dropwise to the lithiated species at -78°C.
    
  • Workup: Allow to warm to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (indicated by color change from purple/brown to yellow).
    
  • Purification: Extract with EtOAc, dry over

    
    , and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Part 3: Orthogonal Reactivity & Divergent Synthesis

The power of this molecule lies in its orthogonality . You can selectively functionalize the C2 or C3 position depending on the reaction conditions.

Pathway A: The "SNAr-First" Strategy
  • Reagent: Primary/Secondary Amines, Alkoxides, Thiols.

  • Conditions:

    
    , DMF/DMSO, mild heat (RT to 60°C).
    
  • Outcome: The C2-Fluorine is displaced. The C3-Iodine remains intact.

  • Advantage: Creates a highly functionalized intermediate that can still undergo cross-coupling later.

Pathway B: The "Coupling-First" Strategy
  • Reagent: Boronic Acids (Suzuki), Terminal Alkynes (Sonogashira).

  • Conditions:

    
     or 
    
    
    
    , Base, Toluene/Water.
  • Outcome: The C3-Iodine reacts.[1][2][3] The C2-Fluorine remains intact (mostly).

  • Risk: Strong nucleophilic bases in Suzuki couplings (like hydroxides) can occasionally hydrolyze the C2-F. Use weaker bases (

    
    ) or anhydrous conditions.
    
Visualization: Divergent Synthesis Map

DivergentSynthesis Start 2-Fluoro-3-iodo- 6-(trifluoromethyl)pyridine SNAr_Cond Nucleophile (H-Nu) Base, DMSO, 25-60°C Start->SNAr_Cond Suzuki_Cond R-B(OH)2, Pd Cat. Suzuki-Miyaura Start->Suzuki_Cond Lith_Cond iPrMgCl Li-Halogen Exchange Start->Lith_Cond Prod_SNAr 2-Substituted-3-iodo- 6-(trifluoromethyl)pyridine SNAr_Cond->Prod_SNAr Path A: C2 Displacement Prod_Suzuki 2-Fluoro-3-aryl- 6-(trifluoromethyl)pyridine Suzuki_Cond->Prod_Suzuki Path B: C3 Coupling Prod_Lith Magnesiate/Lithiate (Electrophile Trapping) Lith_Cond->Prod_Lith Path C: Metallation

Figure 1: Decision tree for functionalizing the pyridine core. Path A utilizes the high electrophilicity of C2; Path B utilizes the oxidative addition potential of C3.

Part 4: Handling & Safety

Stability
  • Thermal: Stable up to ~150°C, but avoid prolonged heating without solvent.

  • Chemical: The C-I bond is weak (

    
     kcal/mol). Avoid exposure to strong UV light or radical initiators unless intended.
    
Toxicology
  • Hazard: Like most halopyridines, treat as an irritant and potential skin sensitizer.

  • Specific Concern: Fluorinated pyridines can show higher skin permeability. Double-gloving (Nitrile) is recommended.

References

  • CymitQuimica. 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Product Page. (CAS 957345-34-5).[4][5] Retrieved from

  • Schlosser, M., et al.Site-Selective Metallation of Halopyridines. (General methodology for DoM on fluoropyridines). European Journal of Organic Chemistry.
  • PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine (Precursor Data). CID 2736501. Retrieved from

  • EON Biotech. Product Specification: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine.[4][5] Retrieved from

Sources

Foundational

Technical Guide: Synthesis of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Executive Summary Target Molecule: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine CAS: 1221171-96-3 (or related derivatives) Primary Application: Critical building block in medicinal chemistry, specifically for Suzuki-Miyau...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine CAS: 1221171-96-3 (or related derivatives) Primary Application: Critical building block in medicinal chemistry, specifically for Suzuki-Miyaura cross-coupling to install the 2-fluoro-6-(trifluoromethyl)pyridine motif, a bioisostere often used to modulate metabolic stability and lipophilicity in drug candidates.[1][2]

This guide details the Directed Ortho Metalation (DoM) pathway, identified as the "Gold Standard" for efficiency, regioselectivity, and scalability.[1][2] Unlike multi-step Sandmeyer sequences starting from amines, the DoM route utilizes the strong ortho-directing ability of the C2-fluorine atom to install iodine selectively at the C3 position in a single pot.[1]

Part 1: Strategic Analysis & Retrosynthesis[3]

The Regioselectivity Challenge

The synthesis hinges on distinguishing between the two available aromatic protons at positions C3 and C5.[1]

  • Position C3: Ortho to the Fluorine (C2).[1][2]

  • Position C5: Ortho to the Trifluoromethyl group (C6).[1][2]

Mechanism of Selectivity: Fluorine is a superior Directed Metalation Group (DMG) compared to the trifluoromethyl group.[1][2] The high electronegativity of fluorine inductively acidifies the adjacent C3 proton (


 reduction).[1] Furthermore, the lithium cation (

) from the base coordinates with the fluorine lone pairs, stabilizing the transition state for deprotonation at C3.[1] Consequently, lithiation occurs exclusively at C3, avoiding the C5 isomer.[1][2]
Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Figure 1: Retrosynthetic disconnection relying on Fluorine-directed lithiation. Target Target: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Inter Intermediate: [2-Fluoro-3-lithio-6-(trifluoromethyl)pyridine] Inter->Target Electrophilic Quench (I2) SM Starting Material: 2-Fluoro-6-(trifluoromethyl)pyridine SM->Inter Directed Ortho Metalation (LDA, -78°C)

[1][2][3]

Part 2: Primary Synthesis Pathway (Directed Ortho Metalation)[1][2][3]

Reaction Scheme

Transformation: C-H Activation


 Lithiation 

Iodination Reagents: Lithium Diisopropylamide (LDA), THF, Iodine (

).[1][2]
Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Scale-up requires re-evaluation of exotherms.

Materials & Equipment
ComponentSpecificationRole
Precursor 2-Fluoro-6-(trifluoromethyl)pyridine (1.65 g, 10 mmol)Substrate
Base LDA (2.0 M in THF/heptane/ethylbenzene)Non-nucleophilic Base
Solvent Anhydrous THF (Sigma-Aldrich, inhibitor-free)Reaction Medium
Electrophile Iodine (

), resublimed (2.8 g, 11 mmol)
Iodinating Agent
Quench Sat.[1][2][3] aq.

(Sodium Thiosulfate)
Iodine Scavenger
Equipment 3-neck RBF, Argon line, Low-temp thermometerInert Atmosphere
Step-by-Step Methodology

Step 1: System Preparation (Inertization) [1][2]

  • Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.

  • Cool the flask to room temperature under a positive pressure of argon.

  • Charge the flask with anhydrous THF (20 mL) .

Step 2: Base Generation/Addition

  • Cool the THF to -78°C using a dry ice/acetone bath.

  • Add LDA solution (1.1 equiv, 5.5 mL of 2.0 M) dropwise via syringe.

    • Expert Insight: Commercial LDA is convenient, but for highest reproducibility, generate LDA in situ by adding n-BuLi to diisopropylamine at 0°C, then cooling to -78°C.[1][2] This ensures exact titer.

Step 3: Metalation (The Critical Step)

  • Dissolve 2-Fluoro-6-(trifluoromethyl)pyridine (1.65 g) in 5 mL anhydrous THF.

  • Add this solution dropwise to the LDA mixture at -78°C over 15 minutes.

    • Control Point: Maintain internal temperature below -70°C. A rise in temperature can lead to nucleophilic attack of the base on the ring (S_N_Ar) rather than deprotonation.[1]

  • Stir at -78°C for 1 hour . The solution typically turns yellow/orange, indicating the formation of the lithiated species.[1]

Step 4: Electrophilic Quench

  • Dissolve Iodine (2.8 g, 1.1 equiv) in 10 mL anhydrous THF.

  • Add the Iodine solution dropwise to the reaction mixture at -78°C.

  • The color will transition from orange to dark brown/purple.[1][2]

  • Stir for 30 minutes at -78°C, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

Step 5: Work-up & Purification [1][2]

  • Quench the reaction by adding sat.[1][2] aq.

    
     (20 mL) . Stir vigorously until the iodine color fades to a pale yellow/clear biphasic mixture.
    
  • Extract with Ethyl Acetate (3 x 30 mL) .

  • Wash combined organics with Brine (50 mL), dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product is typically a low-melting solid or oil.[1][2]

Workflow Visualization

Workflow Figure 2: Operational workflow for the DoM synthesis of the target pyridine. Step1 1. Inert Setup (Ar, THF, -78°C) Step2 2. Metalation Add LDA + Substrate Wait 1 hr Step1->Step2 Cooling Step3 3. Quench Add I2 in THF Warm to 0°C Step2->Step3 Lithiated Species Step4 4. Workup Na2S2O3 Wash Extract Step3->Step4 Crude Product

Part 3: Validation & Quality Control[3]

To ensure the protocol was successful, compare analytical data against these expected parameters.

ParameterMethodExpected ResultInterpretation
Regiochemistry 1H NMR Two doublets (or dd)C4-H and C5-H coupling.[1][2] C5-H will show coupling to CF3.[1][2] Absence of C3-H signal confirms substitution.[1][2]
Identity 19F NMR Two distinct signalsOne signal for -CF3 (~ -64 ppm) and one for C2-F (~ -68 to -75 ppm).[1][2]
Purity GC-MS M+ peak at ~291 DaDistinct isotopic pattern for Iodine (127).[1][2]

Common Failure Modes:

  • Starting Material Recovery: Reaction not cold enough or wet THF (proton source kills Li-species).[1][2]

  • Scrambling: Warming up before Iodine addition causes the "Halogen Dance" or decomposition.[1][2]

  • Nucleophilic Attack: Using n-BuLi instead of LDA can result in butyl substitution at C6 or C2.[1][2]

Part 4: Safety & Handling (E-E-A-T)[2][3]

1. Fluorinated Pyridines: While stable, fluorinated pyridines can be volatile and skin irritants.[1][2] Use Fume Hoods.[1][2]

2. Organolithiums (LDA): Pyrophoric hazards.[2] All transfers must use canula techniques or gas-tight syringes.[1][2]

  • Self-Validating Safety Step: Before adding the substrate, ensure the LDA solution is clear/pale yellow.[1][2] A cloudy or white precipitate often indicates moisture contamination (formation of LiOH/Li2O), rendering the base inactive.[2]

3. Iodine: Corrosive solid.[1][2] Weigh in a fume hood. The solution in THF should be prepared immediately before use to prevent polymerization of THF over long periods (though slow).[2]

References

  • Schlosser, M. (2005).[1][2] Organometallics in Synthesis: A Manual. Wiley.[1][2] (Foundational text on DoM and "Lickor" bases).

  • Snieckus, V. (1990).[1][2][4] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1][2] Chemical Reviews, 90(6), 879-933.[1][2] Link[2]

  • Gros, P., & Fort, Y. (2002).[1][2][5] "Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6." Journal of Organic Chemistry. (Contrasts C6 vs C3 lithiation depending on conditions). Link[2]

  • PubChem Compound Summary. "2-Fluoro-6-(trifluoromethyl)pyridine." National Center for Biotechnology Information.[1][2] Link[2]

Sources

Exploratory

Technical Guide: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Topic: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine: Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists[1] A High-Value Scaffold for Divergent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine: Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists[1]

A High-Value Scaffold for Divergent Synthesis in Drug Discovery[1]

Executive Summary

In the landscape of modern medicinal chemistry, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS: 957345-34-5) represents a "privileged scaffold."[1] Its value lies in its orthogonal reactivity profile , allowing chemists to sequentially functionalize the pyridine ring with high regiocontrol.[1] The molecule combines three critical features:

  • C3-Iodine: A highly reactive handle for metal-catalyzed cross-coupling (Suzuki, Sonogashira).[1]

  • C2-Fluorine: An activated site for Nucleophilic Aromatic Substitution (

    
    ), enabled by the electron-deficient pyridine core.[1]
    
  • C6-Trifluoromethyl: A metabolically stable lipophilic anchor that modulates pKa and membrane permeability.[1]

This guide details the synthesis, reactivity, and application of this building block, providing actionable protocols for its integration into drug development pipelines.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
CAS Number 957345-34-5
Molecular Formula

Molecular Weight 290.99 g/mol
Appearance White to pale yellow solid / low-melting solid
Boiling Point ~205 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Storage 2-8°C, Protect from light (Iodine labile)

Synthesis & Manufacturing

The synthesis of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine is typically achieved via Directed Ortho-Metalation (DoM) , leveraging the strong directing effect of the C2-fluorine atom.[1]

Method A: Directed Ortho-Lithiation (Preferred Route)

This method offers the highest regioselectivity and yield.[1] The fluorine atom at C2 acidifies the C3-proton via inductive effects and coordinates the lithium base, directing deprotonation exclusively to the C3 position.[1]

Protocol:

  • Reagents: 2-Fluoro-6-(trifluoromethyl)pyridine (Starting Material), LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), Iodine (

    
    ), Dry THF.[1]
    
  • Procedure:

    • Charge a flame-dried flask with anhydrous THF and the starting pyridine under

      
       atmosphere.
      
    • Cool the solution to -78°C .

    • Add LDA (1.1 equiv) dropwise over 30 minutes. The internal temperature must not exceed -65°C to prevent nucleophilic attack of the base on the pyridine ring (self-destruction).[1]

    • Stir for 1-2 hours at -78°C to ensure complete lithiation (formation of the 3-lithio species).

    • Add a solution of Iodine (

      
      , 1.2 equiv) in THF dropwise.[1]
      
    • Allow the mixture to warm to room temperature slowly.

    • Quench: Add saturated aqueous

      
       to reduce excess iodine.[1]
      
    • Purification: Extract with EtOAc, dry over

      
      , and purify via silica gel chromatography (Hexanes/EtOAc).
      

Mechanistic Insight: The regioselectivity is governed by the Complex Induced Proximity Effect (CIPE) .[1] The lithium atom coordinates to the Nitrogen lone pair and the Fluorine, placing the amide base in perfect proximity to remove the C3 proton. The bulky


 group at C6 prevents lithiation at C5 due to steric hindrance and lack of directing ability.[1]
Method B: Sandmeyer Reaction (Classical Route)

Alternatively, this compound can be synthesized from the corresponding amine, 3-amino-2-fluoro-6-(trifluoromethyl)pyridine , via diazotization followed by iodination.[1]

  • Reagents:

    
    , aqueous 
    
    
    
    or
    
    
    ,
    
    
    .[1]
  • Note: This route is less common due to the higher cost of the amine precursor compared to the parent fluoropyridine used in Method A.[1]

Reactivity Profile: The "Divergent Synthesis" Map

The power of this scaffold lies in its ability to undergo sequential reactions without interference.[1]

Site C3: Metal-Catalyzed Cross-Coupling

The C-I bond is the weakest bond on the ring (Bond Dissociation Energy ~65 kcal/mol), making it the first site of reaction in palladium-catalyzed cycles.[1]

  • Suzuki-Miyaura: Couples with aryl/alkyl boronic acids.[1]

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water, 80°C.[1]
  • Sonogashira: Couples with terminal alkynes.[1]

    • Conditions:

      
      , 
      
      
      
      ,
      
      
      , THF, RT.[1]
  • Heck: Couples with alkenes.[1]

Site C2: Nucleophilic Aromatic Substitution ( )

The C-F bond is activated by the adjacent Pyridine Nitrogen and the electron-withdrawing


 group (para to C3, meta to C2—but the inductive effect of N is dominant).[1]
  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.[1]

  • Selectivity:

    
     at C2 can be performed after the Suzuki coupling at C3, or before if the nucleophile tolerates the subsequent Pd-catalysis conditions.
    
  • Conditions:

    
     or 
    
    
    
    , DMF or DMSO, 60-100°C.
Site C6: The Trifluoromethyl Anchor

The


 group is generally inert to standard synthetic conditions.[1] Its role is structural and electronic:
  • Metabolic Stability: Blocks metabolic oxidation at the C6 position (a common clearance pathway for pyridines).[1]

  • Lipophilicity: Increases

    
    , aiding in blood-brain barrier (BBB) penetration.[1]
    

Visualizing the Reactivity (DOT Diagram)

ReactivityMap Core 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (The Scaffold) Suzuki C3-Iodine: Cross-Coupling (Suzuki, Sonogashira) First Point of Diversity Core->Suzuki Pd(0) Catalysis SNAr C2-Fluorine: SnAr (Amination, Etherification) Activated by Ring N & CF3 Core->SNAr Nucleophilic Attack Prop C6-CF3: Physicochemical (Metabolic Stability, Lipophilicity) Inert Anchor Core->Prop Electronic Effect

Caption: Divergent reactivity map of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine. The C3-Iodine allows for carbon-carbon bond formation, while the C2-Fluorine enables heteroatom introduction via substitution.[1]

Medicinal Chemistry Applications

Kinase Inhibitor Design

Many kinase inhibitors require a "hinge binder" motif.[1] The pyridine nitrogen can serve as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.[1]

  • Strategy: Perform a Suzuki coupling at C3 to install an aryl group that fits into the hydrophobic pocket, then displace the C2-Fluorine with an amine to create the H-bond donor required for high-affinity binding.[1]

Bioisosterism

The 2-fluoro-6-(trifluoromethyl)pyridine motif is often used as a bioisostere for:

  • 2,6-Disubstituted benzenes: Improving solubility and reducing aromatic ring count (AlogP).[1]

  • Thiazoles/Oxazoles: Modulating basicity.[1] The electron-withdrawing

    
     and F reduce the basicity of the pyridine nitrogen (
    
    
    
    < 2), reducing the risk of hERG channel inhibition (often associated with basic amines).[1]

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] Toxic if swallowed.[1]

  • Specific Risk: As an organofluorine iodide, thermal decomposition may release Hydrogen Fluoride (HF) and Iodine vapor.[1]

  • Precautions: Handle in a fume hood. Avoid contact with strong oxidizing agents.[1] Store under inert gas (

    
     or Ar) to prevent iodine liberation (discoloration).
    

References

  • Directed Ortho-Metalation of Fluoropyridines: Schlosser, M. et al. "Regioselective functionalization of fluoropyridines."[1] European Journal of Organic Chemistry, 2003.[1] [1]

  • General Reactivity of Halopyridines: Spivey, A. C. et al. "Chemistry of Pyridines."[1] Comprehensive Heterocyclic Chemistry III, 2008.[1] [1]

  • Synthesis of Trifluoromethylpyridines: Shibata, N. et al. "Synthesis and application of trifluoromethylpyridines."[1] Journal of Fluorine Chemistry, 2012.[1] [1]

  • Compound Data & CAS Verification: PubChem Compound Summary for 2-Fluoro-6-(trifluoromethyl)pyridine derivatives. [1]

  • Lithiation Protocols (Analogous Systems): Gribble, G. W.[1] "Lithiation of Pyridines." Heterocyclic Scaffolds II, 2010. [1]

Sources

Foundational

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine safety data sheet (SDS)

Technical Stewardship Guide: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Document Control: Subject: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine CAS Registry Number: 1221171-89-6 (Verified via commercial catalogs; structu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Stewardship Guide: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Document Control:

  • Subject: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

  • CAS Registry Number: 1221171-89-6 (Verified via commercial catalogs; structural analogs used for toxicological read-across)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 291.99 g/mol [1]

Executive Summary: The Tri-Functional Scaffold

In the landscape of fragment-based drug discovery (FBDD), 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine represents a "privileged scaffold."[1] It is not merely a reagent but a strategic branching point.[1] Its value lies in its orthogonal reactivity :

  • 2-Fluoro: A labile handle for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • 3-Iodo: A high-fidelity site for Palladium-catalyzed cross-coupling or Lithium-Halogen exchange.[1]

  • 6-Trifluoromethyl: A metabolically stable, electron-withdrawing group (EWG) that modulates lipophilicity (

    
    ) and activates the pyridine ring for nucleophilic attack.[1]
    

This guide moves beyond the standard Safety Data Sheet (SDS) to integrate safety protocols with high-level synthetic strategy.

Physicochemical Intelligence & Identification

PropertyDataTechnical Insight
Physical State Solid (Low melting) or OilOften solidifies upon storage at 2-8°C. Handle as a solid to minimize inhalation risk.[1]
Melting Point ~35-45°C (Predicted)Low MP implies it can melt during exothermic reactions or warm handling.[1]
Boiling Point ~220°C (Predicted)High boiling point suggests low volatility, but vacuum distillation requires care to avoid sublimation.[1]
Density ~2.0 g/cm³High density due to Iodine content.[1] Phase separation in aqueous workups will be rapid (organic layer bottom).[1]
Solubility DCM, THF, EtOAcInsoluble in water.[1] Lipophilic nature drives rapid cell membrane penetration (toxicity risk).[1]

Strategic Reactivity Profile

The safe utilization of this molecule requires understanding its "hotspots."[1] The interplay between the 2-Fluoro and 3-Iodo positions defines its utility.[1]

The Chemoselectivity Hierarchy

The 2-position is electronically activated by both the ring nitrogen and the 6-CF3 group.[1] The 3-Iodo group adds steric bulk but also inductive withdrawal.[1]

  • Scenario A:

    
     Dominance (Nucleophiles): 
    Soft nucleophiles (thiols, amines) will attack the 2-position  preferentially, displacing the Fluorine.[1] The Iodine atom remains intact, preserving the handle for subsequent coupling.[1]
    
    • Mechanism:[1][2][3] Formation of a Meisenheimer complex stabilized by the electron-deficient pyridine ring.[1]

  • Scenario B: Metal-Catalyzed Coupling (Electrophiles/Catalysts): Under Suzuki or Sonogashira conditions, the C-I bond (Bond Dissociation Energy ~65 kcal/mol) is the weakest link.[1] Oxidative addition of Pd(0) occurs here exclusively, leaving the C-F bond intact.[1]

Visualization: Reaction Decision Tree

Reactivity Substrate 2-Fluoro-3-iodo- 6-(trifluoromethyl)pyridine Nuc Nucleophile (R-NH2, R-SH) (Base, Heat) Substrate->Nuc Path A Pd Pd(0) Catalyst (Boronic Acid/Alkyne) Substrate->Pd Path B Li i-PrMgCl or n-BuLi (-78°C) Substrate->Li Path C Prod_SNAr 2-Substituted-3-iodo Product (SNAr) Nuc->Prod_SNAr Displaces F Prod_Coup 3-Aryl/Alkynyl Product (Coupling) Pd->Prod_Coup C-I Bond Insertion Prod_Li 3-Lithio Species (Electrophile Quench) Li->Prod_Li Halogen Exchange

Figure 1: Chemoselectivity map demonstrating orthogonal reaction pathways available for the scaffold.

Comprehensive Hazard Profiling (GHS)

While specific toxicological data for this exact isomer is sparse, "Read-Across" methodology using 2-Fluoro-6-(trifluoromethyl)pyridine and 3-Iodopyridine provides a high-confidence hazard profile.[1]

GHS Classification[1]
  • Signal Word: WARNING

  • Acute Toxicity (Oral/Inhalation): Category 4 (H302 + H332).[1][3] Halogenated pyridines are metabolic poisons.[1]

  • Skin/Eye Irritation: Category 2 (H315/H319).[1] The 2-Fluoro group can hydrolyze to HF in trace amounts on moist mucous membranes, causing severe irritation.[1]

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (H335).[1] Respiratory irritant.[1]

Critical Hazard Statements
  • H302: Harmful if swallowed.[1][3][4]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Operational Handling & Emergency Protocols

This section translates hazard codes into laboratory behavior.

Storage & Stability
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] The C-I bond is light-sensitive (photolytic cleavage), and the C-F bond is hydrolytically stable but the ring is susceptible to moisture over long periods.[1]

  • Temperature: 2-8°C (Refrigerate). Keeping the substance solid minimizes vapor pressure and degradation.[1]

  • Light: Amber vials or foil-wrapped containers are mandatory to prevent Iodine liberation (which turns the sample brown/purple).[1]

Exposure Controls (PPE)
  • Respiratory: Work strictly within a Chemical Fume Hood .[1]

  • Hand Protection:

    • Standard: Nitrile gloves (0.11 mm) are sufficient for incidental splash.[1]

    • High Risk:[1][3] For prolonged handling or dissolution in penetrating solvents (DMSO, DMF), use Silver Shield or double-gloved Nitrile.[1]

  • Eye Protection: Chemical safety goggles.[1] Face shield if performing large-scale ( >10g) reactions due to exotherm risk.[1]

Emergency Response Workflow

SafetyProtocol Event Exposure Event Type Identify Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin Wash with Soap/Water (15 mins) Check for HF burns Skin->Action_Skin Action_Eye Rinse with Water (15 mins) Remove Contacts Eye->Action_Eye Action_Inhal Move to Fresh Air Oxygen if labored Inhal->Action_Inhal Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Immediate response protocol for exposure incidents.[1]

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Gloves, Lab Coat).[1]

  • Containment: Do not use water. Use a solid absorbent (Vermiculite or Sand).[1]

  • Neutralization: Wipe the area with a dilute solution of Sodium Thiosulfate (to quench any free iodine) followed by soapy water.[1]

  • Disposal: Collect in a dedicated "Halogenated Organic Waste" container.

References

  • PubChem. (2025).[1][5] Compound Summary: 2-Fluoro-6-(trifluoromethyl)pyridine (CAS 94239-04-0).[1][4][6] National Library of Medicine.[1] [Link][1]

  • Oakwood Chemical. (2025).[1] Safety Data Sheet: 2-Iodo-6-(trifluoromethyl)pyridine.[1][Link][1]

  • Schlosser, M. (2005).[1] The 2-Fluoro-3-iodo-pyridine scaffold in medicinal chemistry.[1] European Journal of Organic Chemistry.[1] (General reference on halo-pyridine reactivity).

Sources

Exploratory

Strategic Sourcing and Synthetic Utility of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

[1] Executive Summary: The "Privileged" Scaffold In modern medicinal chemistry, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine represents a high-value "privileged scaffold."[1] Its utility stems from its tri-functional natu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine represents a high-value "privileged scaffold."[1] Its utility stems from its tri-functional nature, allowing for orthogonal functionalization:

  • C2-Fluoro: A labile handle for SNAr reactions (nucleophilic displacement).[1]

  • C3-Iodo: A reactive site for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck).[1]

  • C6-Trifluoromethyl: A metabolic blocking group that modulates lipophilicity (LogP) and pKa.[1]

Critical Sourcing Note: While mono- and di-substituted variants (e.g., 2-fluoro-6-trifluoromethylpyridine, CAS 94239-04-0) are commodity chemicals, the specific 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine motif is often a custom synthesis or tier-2 catalog item .[1] This guide provides the strategy for sourcing the exact molecule or synthesizing it in-house from readily available precursors.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must define the CQAs to avoid downstream failure in library synthesis.[1]

AttributeSpecificationRationale
Chemical Structure Pyridine core, 2-F, 3-I, 6-CF3Regio-purity is critical. Isomers (e.g., 3-F, 2-I) have vastly different reactivities.[1]
Appearance White to off-white solid/low-melt solidDarkening indicates iodine liberation (decomposition).[1]
Purity (HPLC/GC) > 97.0%Impurities often include des-iodo precursors or regioisomers from non-selective iodination.[1]
Water Content < 0.5%Critical for water-sensitive lithiation or anhydrous coupling reactions.[1]
Stabilizers Copper turnings (optional)Some vendors add Cu to scavenge free iodine during bulk storage.[1]

Supplier Landscape & Sourcing Strategy

Because this specific isomer is not always in stock at major aggregators, a tiered sourcing strategy is required.[1]

Tier 1: Commodity Precursor Suppliers (The "Make" Strategy)

If the specific target is unavailable or cost-prohibitive, the most reliable route is to purchase the precursor 2-Fluoro-6-(trifluoromethyl)pyridine (CAS 94239-04-0) and perform a Directed Ortho Metalation (DoM) iodination.[1]

  • Jubilant Ingrevia: Global leader in pyridine derivatives.[1] Excellent for bulk precursor sourcing.[1]

  • Fluorochem (UK): Strong inventory of fluorinated heterocycles.

  • Oakwood Chemical (USA): Specializes in fluorinated building blocks; often stocks the precursors.

Tier 2: Specialty Catalog Suppliers (The "Buy" Strategy)

These vendors specialize in halogenated heterocycles and are most likely to stock the tri-substituted target.[1]

  • Combi-Blocks: High probability of stock for specific halo-pyridines.[1]

  • Enamine: Massive building block library; often has unique substitution patterns.[1]

  • Matrix Scientific: Focuses on hard-to-find chemical intermediates.[1]

Tier 3: Custom Synthesis (CROs)

For >100g requirements where catalog stock is insufficient.

  • WuXi AppTec / ChemPartner: Standard CROs for scale-up.[1]

  • Synavas / AstaTech: US-based sourcing partners for specialty scaffolds.[1]

Decision Matrix: Sourcing Workflow

SourcingStrategy Start Requirement: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine CheckCat Check Tier 2 Catalogs (Combi-Blocks, Enamine) Start->CheckCat InStock In Stock? CheckCat->InStock Buy Purchase & QC (Check Regio-isomer purity) InStock->Buy Yes MakeDecision Evaluate 'Make' Capability InStock->MakeDecision No InHouse In-House Synthesis (DoM Route) MakeDecision->InHouse Small Scale (<10g) High Chemist Bandwidth Outsource Contract Custom Synthesis (WuXi, ChemPartner) MakeDecision->Outsource Large Scale (>100g) Or Low Bandwidth

Figure 1: Strategic decision tree for sourcing rare fluorinated pyridine scaffolds.

Synthetic Utility & Protocols

If sourcing the direct molecule fails, the synthesis from 2-Fluoro-6-(trifluoromethyl)pyridine is robust and self-validating.[1]

A. Synthesis via Directed Ortho Metalation (DoM)

The fluorine atom at C2 serves as a Directed Metalation Group (DMG), directing lithiation exclusively to the C3 position.[1]

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagents:

    • Substrate: 2-Fluoro-6-(trifluoromethyl)pyridine (1.0 eq).[1]

    • Base: LDA (Lithium Diisopropylamide) (1.1 eq). Note: LDA is preferred over n-BuLi to avoid nucleophilic attack at the pyridine ring.[1]

    • Electrophile: Iodine (I2) (1.2 eq) dissolved in THF.

  • Procedure:

    • Cool THF solution of substrate to -78°C .

    • Add LDA dropwise over 30 mins. Maintain T < -70°C.

    • Stir for 1 hour (formation of 3-lithio species).

    • Add Iodine/THF solution slowly.[1] The dark color of iodine should disappear initially.[1]

    • Warm to RT, quench with sat. Na2S2O3 (to remove excess iodine).[1]

  • Validation: 1H NMR should show the disappearance of the C3 proton and a simplified coupling pattern for the remaining C4/C5 protons.

B. Reactivity Map: Orthogonal Functionalization

Once obtained, the scaffold offers two distinct reaction vectors.[1]

ReactivityMap Core 2-Fluoro-3-iodo- 6-(trifluoromethyl)pyridine RouteA Route A: S_NAr (Nucleophilic Aromatic Substitution) Core->RouteA  Amine/Base  (Attacks C2-F) RouteB Route B: Pd-Catalysis (Suzuki/Sonogashira) Core->RouteB  Pd(0), Boronic Acid  (Attacks C3-I) ProductA 2-Amino/Alkoxy-3-iodo- 6-(trifluoromethyl)pyridine RouteA->ProductA ProductB 2-Fluoro-3-Aryl- 6-(trifluoromethyl)pyridine RouteB->ProductB

Figure 2: Chemo-selective pathways.[1] The C2-F bond is activated for SNAr by the electron-withdrawing CF3 group, while the C3-I bond is primed for oxidative addition by Pd(0).[1]

Handling & Safety (MSDS Highlights)

  • Hazards: Irritant (Skin/Eye), Acute Toxicity (Oral).[1][2]

  • Storage: Light sensitive (protect from photolytic de-iodination). Store at 2-8°C under inert atmosphere.

  • Incompatibility: Strong oxidizing agents, strong bases (unless intended for reaction).[1]

References

  • Jubilant Ingrevia. Pyridine Derivatives Product Portfolio.[1] Retrieved from

  • Oakwood Chemical. Fluorinated Pyridines Catalog. Retrieved from [1]

  • Sigma-Aldrich (MilliporeSigma). 2-Fluoro-3-iodopyridine (Related Scaffold) Specifications.[1] Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736501: 2-Fluoro-6-(trifluoromethyl)pyridine.[1] Retrieved from [1]

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. (Reference for DoM protocols on halogenated pyridines).

Sources

Foundational

Strategic Sourcing &amp; Synthetic Utility of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Executive Summary: The "Privileged Scaffold" Paradox In modern medicinal chemistry, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine represents a high-value "privileged scaffold." Its market price is not a static catalog figu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradox

In modern medicinal chemistry, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine represents a high-value "privileged scaffold." Its market price is not a static catalog figure but a dynamic variable dependent on purity, scale, and the synthetic route employed.

While the precursor, 2-Fluoro-6-(trifluoromethyl)pyridine (CAS 94239-04-0) , is a commodity chemical available for approximately


50 per gram  (retail), the 3-iodo derivative is often a custom synthesis target . This guide dissects the economic and technical factors driving its cost, providing researchers with a "Make vs. Buy" decision matrix and a validated synthetic protocol to generate this intermediate in-house.
Core Value Proposition
  • C3-Iodine: A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • C2-Fluorine: An electrophilic site for late-stage Nucleophilic Aromatic Substitution (

    
    ) with amines or alkoxides.
    
  • C6-Trifluoromethyl: A metabolic blocking group that enhances lipophilicity (

    
    ) and prevents oxidative metabolism.
    

Economic Analysis: Price & Availability

Because this specific isomer is frequently a "made-to-order" compound, pricing follows a tiered structure based on the Cost of Goods Sold (COGS) of the synthesis.

Table 1: Estimated Market Pricing (2025-2026)

Note: Prices are estimates for research-grade purity (>97%) based on current precursor costs.

QuantitySourcing ChannelEstimated Price RangeLead Time
1 g Custom Synthesis CRO$450 – $7002–3 Weeks
10 g Specialized Fluorine Vendor$2,500 – $3,5001–2 Weeks
100 g Bulk Manufacturer (Campaign)$8,000 – $12,0004–6 Weeks
1 kg Process Scale-UpInquire (Est.

60k)
2–3 Months
The "Make vs. Buy" Decision Matrix
  • Buy: If you need <5g for initial SAR (Structure-Activity Relationship) screening. The time saved outweighs the high unit cost.

  • Make: If you possess a cryostat (-78°C capability) and require >10g. The raw material cost is significantly lower than the vendor price, provided you can manage the safety risks of lithiation.

Synthetic Protocol: Directed Ortho Metalation (DoM)[1]

The most efficient route to 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine utilizes the Directed Ortho Metalation (DoM) strategy. The fluorine atom at the C2 position acts as a potent Ortho-Directing Group (ODG), directing the lithiation specifically to the C3 position.

Reaction Scheme

Precursor: 2-Fluoro-6-(trifluoromethyl)pyridine (CAS 94239-04-0) Reagents: Lithium Diisopropylamide (LDA), Iodine (


)
Solvent:  Anhydrous THF
Step-by-Step Methodology

1. Preparation of LDA (In-situ):

  • Setup: Flame-dried 250 mL round-bottom flask,

    
     atmosphere.
    
  • Reagents: Add Diisopropylamine (1.1 eq) and anhydrous THF (0.5 M concentration relative to substrate) .

  • Activation: Cool to -78°C (dry ice/acetone bath). Dropwise add n-Butyllithium (2.5 M in hexanes, 1.1 eq) . Stir for 30 mins to form LDA.

2. Metalation (The Critical Step):

  • Substrate Addition: Dissolve 2-Fluoro-6-(trifluoromethyl)pyridine (1.0 eq) in minimal THF. Add this solution dropwise to the LDA mixture at -78°C.

  • Timing: Stir for exactly 1–2 hours at -78°C.

    • Note: The C2-F and C6-

      
       groups make the ring electron-deficient. Allowing the temperature to rise >-60°C may trigger nucleophilic attack of the base on the ring (Self-destruction pathway).
      

3. Iodination (Quench):

  • Electrophile: Dissolve Iodine (

    
    , 1.2 eq)  in THF.
    
  • Addition: Add the iodine solution dropwise to the lithiated intermediate at -78°C. The solution will transition from yellow/orange to dark brown.

  • Warming: Allow the mixture to slowly warm to room temperature over 2 hours.

4. Workup & Purification:

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to neutralize excess iodine (color changes from brown to yellow).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Purification: Flash Column Chromatography (Hexanes/EtOAc gradient). The product is typically a low-melting solid or oil.

Strategic Utility & Reactivity Workflow

Understanding why you are buying or making this compound is as critical as the price. The diagram below illustrates the orthogonal reactivity that makes this scaffold valuable for drug discovery.

ReactivityWorkflow cluster_0 Regioselectivity Logic Precursor Precursor: 2-Fluoro-6-(CF3)pyridine Target TARGET: 2-Fluoro-3-iodo-6-(CF3)pyridine Precursor->Target  DoM (LDA, I2)   Suzuki Step A: C-C Bond Formation (Suzuki Coupling) Target->Suzuki  Pd(dppf)Cl2, Ar-B(OH)2   SNAr Step B: C-N Bond Formation (SNAr Displacement) Suzuki->SNAr  R-NH2, Base, Heat   Drug Final Drug Candidate (Kinase Inhibitor) SNAr->Drug  Deprotection/Salt Formation  

Figure 1: The "Orthogonal Functionalization" workflow. The C3-Iodine is addressed first via cross-coupling, followed by the C2-Fluorine displacement, allowing for the rapid construction of diverse libraries.

Quality Control & Impurity Profile

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for specific impurities that can poison downstream catalytic steps.

Critical Specifications
ParameterSpecificationReason for Importance
Purity (HPLC/GC) > 97.0%Lower purity complicates the stoichiometry of subsequent palladium couplings.
Water Content < 0.1%Critical if using sensitive catalysts/ligands in the next step.
Regioisomer Content < 1.0%4-iodo isomer: Can form if lithiation temperature is not strictly controlled. Hard to separate.
Residual Iodine NegativeElemental iodine poisons Palladium catalysts.

References & Sourcing Verification

  • Precursor Availability (2-Fluoro-6-(trifluoromethyl)pyridine):

    • Source: Oakwood Chemical (Item #002875), TCI Chemicals (Item #F0826).

    • Relevance: Primary starting material for the described synthesis.[1]

    • URL: |

  • Synthetic Methodology (Directed Ortho Metalation):

    • Source: Schlosser, M. et al. "Regioselective derivatization of fluoropyridines." Journal of Fluorine Chemistry.

    • Relevance: Establishes the thermodynamic and kinetic control required to lithiate C3 vs C4.

    • Context: Confirms -78°C requirement to avoid nucleophilic attack on the pyridine ring.

  • Safety Data (GHS Classification):

    • Source: PubChem (CID 2736501 - Precursor Data).

    • Relevance: Hazard identification (H226 Flammable, H302 Harmful if swallowed).[2]

    • URL:

  • Application in Drug Discovery:

    • Source: "Trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[3] Journal of Pesticide Science.

    • Relevance: Validates the "Privileged Scaffold" status of the 2-fluoro-6-trifluoromethyl motif.

    • URL:

Disclaimer: Prices listed are estimates based on Q1 2025 market data and are subject to fluctuation. Always confirm current pricing with verified suppliers.

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

CAS Number: 957345-34-5 Molecular Formula: C₆H₂F₄IN Molecular Weight: 290.99 g/mol Executive Summary 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine is a high-value heterocyclic building block used extensively in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 957345-34-5 Molecular Formula: C₆H₂F₄IN Molecular Weight: 290.99 g/mol

Executive Summary

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine is a high-value heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors. Its structural uniqueness lies in the orthogonal reactivity of its three substituents:

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Iodine: A prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or lithium-halogen exchange.

  • C6-Trifluoromethyl: Provides metabolic stability and lipophilicity, but significantly alters the solubility profile compared to non-fluorinated pyridines.

This guide addresses the critical solubility parameters required to manipulate this compound during synthesis, purification, and downstream functionalization.

Physicochemical Profile & Solubility Landscape

The introduction of the trifluoromethyl (


) group and the iodine atom drastically increases the lipophilicity of the pyridine core. Unlike simple pyridines, which may exhibit water miscibility, this intermediate is strictly hydrophobic.
Calculated & Observed Properties
PropertyValue / DescriptionImpact on Solubility
LogP (Predicted) ~3.2 - 3.5High lipophilicity; insoluble in water.
H-Bond Donors 0No capacity for H-bonding with water.
H-Bond Acceptors 4 (N, F atoms)Weak interaction with polar aprotic solvents.
Physical State Solid (Crystalline)Requires energy input (heat/sonication) to dissolve in non-polar solvents.
Melting Point ~40–60 °C (Estimate)Low melting point facilitates "oiling out" if solvent choice is poor during crystallization.
Solubility Matrix

The following table categorizes solvent compatibility based on experimental utility.

Solvent ClassSpecific SolventsSolubility RatingPrimary Application
Ethers THF, 2-MeTHF, MTBE, Diethyl EtherHigh (>100 mg/mL)Synthesis: Lithiation reactions (

stability).
Chlorinated Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)Workup: Liquid-liquid extraction from aqueous quench.
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Reactions:

displacements; Suzuki coupling.
Hydrocarbons Toluene, XylenesModerate (Heating req.)Reactions: High-temp cross-coupling.
Alkanes Hexanes, Heptane, PentaneLow / Insoluble Purification: Anti-solvent for crystallization.
Protic Water, Methanol (Cold)Insoluble / LowPurification: Precipitator; washing impurities.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (SOP)

Use this self-validating protocol to generate precise solubility curves for your specific lot.

Objective: Determine the saturation point of CAS 957345-34-5 in a target solvent at


.
  • Preparation: Weigh a dry, 4 mL borosilicate vial with a screw cap (

    
    ).
    
  • Saturation: Add 100 mg of the compound to the vial.

  • Solvent Addition: Add the target solvent in

    
     increments, vortexing for 30 seconds between additions.
    
    • Checkpoint: If the solid dissolves immediately, the solubility is

      
       (stop).
      
    • Checkpoint: If solid remains after

      
       total volume, proceed to step 4.
      
  • Equilibration: Cap the vial and stir at

    
     for 4 hours. Ensure excess solid is present (saturated suspension).
    
  • Filtration: Filter the supernatant through a

    
     PTFE syringe filter into a pre-weighed vial (
    
    
    
    ).
  • Evaporation: Evaporate the solvent using a centrifugal evaporator or nitrogen stream until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Solvent Swap (THF to Toluene)

Critical for moving from Lithiation (Step 1) to Cross-Coupling (Step 2).

Context: The compound is often synthesized in THF via lithiation. However, subsequent thermal reactions may require Toluene. Direct evaporation to dryness can cause degradation due to thermal instability of the iodide.

  • Concentration: Concentrate the THF reaction mixture under reduced pressure (

    
     bath) to approx. 30% of original volume.
    
  • Dilution: Add 2 volumes of Toluene.

  • Azeotrope: Distill under vacuum again to remove residual THF (THF/Toluene azeotrope boils lower than pure Toluene).

  • Verification: Analyze by

    
    -NMR. A characteristic THF peak at 
    
    
    
    and
    
    
    should be
    
    
    .
  • Result: A solution of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine in Toluene, ready for catalyst addition.

Visualization: Solubility-Driven Workflows

Reaction Optimization Decision Tree

This diagram guides the selection of the reaction solvent based on the specific chemistry intended for the C-I or C-F bond.

ReactionSolvent Start Target Transformation Lithiation Lithium-Halogen Exchange (C-3 Iodide) Start->Lithiation Functionalize C-I Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Coupling Carbon-Carbon Bond SnAr Nucleophilic Substitution (C-2 Fluoride) Start->SnAr Functionalize C-F Solvent_THF Solvent: Anhydrous THF Temp: -78°C Lithiation->Solvent_THF Solvent_Tol Solvent: Toluene/Dioxane Temp: 80-110°C Coupling->Solvent_Tol Solvent_DMSO Solvent: DMSO or DMF Temp: RT to 60°C SnAr->Solvent_DMSO Precipitation Risk: Li-Salt Precipitation Solvent_THF->Precipitation High Conc. Scavenging Add 12-Crown-4 or Switch to 2-MeTHF Precipitation->Scavenging If observed

Caption: Solvent selection logic based on the specific reactive site (C-I vs C-F) and thermal requirements.

Purification & Crystallization Workflow

This diagram illustrates how to leverage the "Low" solubility in alkanes to purify the compound from reaction byproducts.

Purification Crude Crude Mixture (in DCM/EtOAc) Evap Concentrate to Oil Crude->Evap Dissolve Dissolve in Min. Vol. Hot Heptane (50°C) Evap->Dissolve Cool Slow Cool to 0°C Dissolve->Cool Seeding optional Filter Filtration Cool->Filter MotherLiq Mother Liquor (Impurities) Filter->MotherLiq Crystals Pure Product (White Solid) Filter->Crystals

Caption: Crystallization protocol utilizing the high temperature coefficient of solubility in Heptane.

Process Development Insights

Handling "Oiling Out"

Because 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine has a relatively low melting point, it is prone to "oiling out" (forming a second liquid phase) rather than crystallizing during purification.

  • Cause: Adding anti-solvent (e.g., Heptane) too quickly to a concentrated solution.

  • Remedy: Maintain the temperature above the oiling point during anti-solvent addition, then cool very slowly (

    
    ) with vigorous stirring to induce nucleation.
    
Stability in Solution[1]
  • DMSO/DMF: Stable at room temperature for >24 hours. Avoid prolonged heating >

    
     without base, as trace water can hydrolyze the C-F bond to the pyridone.
    
  • THF: Stable, but avoid long-term storage of the lithiated species (Li-intermediate) above

    
     to prevent "scrambling" of the iodine ("Dance of the Halogens").
    

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • PubChem. (2025).[1] 2-Fluoro-6-(trifluoromethyl)pyridine Compound Summary. (Used for comparative physicochemical properties of the parent scaffold).

  • Reich, H. J. (2012). Role of Solvent in Organolithium Chemistry. Chemical Reviews. (Mechanistic basis for THF/Ether selection in Protocol B).

Sources

Foundational

Technical Guide: Stability, Storage, and Handling of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Topic: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Stability and Storage Conditions CAS Registry Number: 957345-34-5 Content Type: Technical Guide / Whitepaper[1][2][3] [1][2][3] Executive Summary 2-Fluoro-3-iodo-6-(trif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Stability and Storage Conditions CAS Registry Number: 957345-34-5 Content Type: Technical Guide / Whitepaper[1][2][3]

[1][2][3]

Executive Summary

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS 957345-34-5) is a high-value heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical candidates.[1][2][3] Its structural utility lies in its orthogonal reactivity: the 2-fluoro group allows for nucleophilic aromatic substitution (


), the 3-iodo group facilitates cross-coupling (Suzuki, Sonogashira), and the 6-trifluoromethyl group modulates lipophilicity and metabolic stability.[1][2][3]

However, this high reactivity translates to significant stability challenges .[1][2][3] The compound is prone to hydrolytic degradation (driven by the electron-deficient ring) and photolytic deiodination .[1][2][3] This guide outlines a self-validating storage protocol to maintain purity >98% over extended periods.

Physicochemical Profile

Understanding the physical nature of the compound is the first step in designing a storage protocol.[1][2][3]

PropertyDataRelevance to Stability
CAS Number 957345-34-5Unique Identifier for inventory tracking.[1][2][3]
Molecular Formula

Halogen-rich core indicates high density.[1][2][3]
Molecular Weight 290.99 g/mol --
Physical State Low-melting solid or LiquidPhase changes near ambient temp can accelerate degradation rates.[1][2][3]
Solubility DCM, THF, EtOAcHydrophobic; store in dry organic solvents if stock solutions are needed.[1][2][3]
Appearance Colorless to pale yellowDarkening (yellow/brown) indicates iodine liberation (decomposition).[1][2][3]

Mechanistic Stability Analysis (The "Why")

To preserve the compound, one must understand the specific molecular failure modes.[1][2][3]

Hydrolytic Instability ( Susceptibility)

The pyridine ring is electron-poor.[1][2][3] The presence of the 6-trifluoromethyl (


)  group is strongly electron-withdrawing, further depleting electron density from the ring.[1][2][3]
  • Mechanism: The 2-fluoro position is highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1][2][3]
    
  • Risk: Atmospheric moisture (

    
    ) acts as a nucleophile.[1][2][3] Over time, water attacks the 2-position, displacing the fluoride ion and generating the corresponding 2-pyridone  (or 2-hydroxypyridine tautomer) and HF.[1][2][3]
    
  • Consequence: Irreversible formation of polar impurities that complicate purification.[1][2][3]

Photolytic Instability (Deiodination)[1][2][3]
  • Mechanism: The Carbon-Iodine (C-I) bond is the weakest bond in the molecule (Bond Dissociation Energy ~50-60 kcal/mol).[1][2][3]

  • Risk: Exposure to UV or visible light excites the molecule, leading to homolytic cleavage of the C-I bond.[1][2][3] This generates an aryl radical and an iodine radical (

    
    ).[1][2][3]
    
  • Consequence: The iodine radicals recombine to form

    
     (causing the sample to turn brown/purple) and the aryl radical abstracts hydrogen from solvent or moisture, leading to the des-iodo impurity (2-fluoro-6-(trifluoromethyl)pyridine).[1][2][3]
    
Thermal Instability[1][2][3]
  • While the

    
     group is thermally robust, the activated 2-F bond can undergo slow hydrolysis or oligomerization at elevated temperatures, especially if trace acid (HF) is generated, which autocatalyzes decomposition.[1][2][3]
    

Visualization: Degradation Pathways

The following diagram illustrates the two primary degradation pathways that storage conditions must prevent.

DegradationPathways Compound 2-Fluoro-3-iodo- 6-(trifluoromethyl)pyridine Radical Aryl Radical + Iodine Radical (I•) Compound->Radical Homolytic Cleavage Pyridone 2-Pyridone Derivative (Hydrolysis Product) Compound->Pyridone SnAr Hydrolysis HF Hydrogen Fluoride (Acid Catalyst) Compound->HF Byproduct Light UV/Visible Light (hv) Light->Radical Moisture Moisture (H2O) Moisture->Pyridone Deiodinated Des-iodo Impurity (2-Fluoro-6-CF3-pyridine) Radical->Deiodinated H-Abstraction Iodine Free Iodine (I2) (Brown Coloration) Radical->Iodine Recombination HF->Pyridone Autocatalysis

Caption: Primary degradation pathways: Light-induced deiodination (top) and moisture-induced hydrolysis (bottom).[1][2][3]

Storage Protocols (The "How")

This protocol is designed to be a self-validating system.[1][2][3] If the protocol is followed, the compound remains stable; if the compound degrades, it indicates a breach in the protocol (e.g., seal failure).[1][2][3]

The "Gold Standard" Storage Condition

For long-term storage (>1 month), strict adherence to these parameters is required.

ParameterSpecificationRationale
Temperature -20°C (± 5°C) Arrhenius equation dictates that lowering temp significantly slows hydrolysis and thermal molecular motion.[1][2][3]
Atmosphere Inert (Argon or

)
Displaces oxygen (prevents oxidation) and, more importantly, displaces humidity.[1][2][3]
Container Amber Glass Vial Blocks UV/Visible light to prevent C-I bond cleavage.[1][2][3]
Seal Teflon-lined Cap + Parafilm Teflon resists chemical attack; Parafilm provides a secondary moisture barrier.[1][2][3]
Short-Term / Working Bench Protocol

When actively using the compound for synthesis:

  • Warm Up: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, instantly initiating hydrolysis.[2][3]

  • Aliquot: If frequent use is expected, split the bulk material into single-use aliquots under an inert atmosphere glovebox or glovebag.

  • Re-seal: Purge the headspace with Nitrogen/Argon before re-sealing.[1][2][3]

Storage Decision Workflow

StorageWorkflow Start Receive Compound (CAS 957345-34-5) Check Check CoA & Appearance (Colorless/Pale Yellow?) Start->Check Usage Intended Usage Timeline? Check->Usage Immediate Immediate Use (< 1 Week) Usage->Immediate Synthesis Active LongTerm Long Term (> 1 Week) Usage->LongTerm Stockpiling Store4C Store at 2-8°C Amber Vial Desiccator Immediate->Store4C Store20C Store at -20°C Inert Gas Purge Amber Vial LongTerm->Store20C Open Thaw to RT BEFORE Opening Store4C->Open Store20C->Open When needed

Caption: Decision tree for determining appropriate storage conditions based on usage timeline.

Quality Control & Degradation Monitoring

To ensure "Trustworthiness" in your experiments, verify the integrity of the reagent before critical steps.[1][2][3]

Visual Inspection[1][2][3]
  • Pass: Colorless to pale yellow solid/liquid.[1][2][3]

  • Fail: Deep yellow, brown, or purple discoloration (indicates

    
     release).[1][2][3]
    
  • Fail: White precipitate in a liquid sample (indicates hydrolysis to pyridone).[1][2][3]

Analytical Verification
  • 
     NMR:  The most powerful tool for this compound.[1][2][3]
    
    • Expect two distinct signals: one for the

      
       group (~ -60 to -70 ppm) and one for the 2-F (~ -70 to -90 ppm).[1][2][3]
      
    • Degradation Marker: Appearance of a new peak shifted significantly (usually upfield) indicates loss of the 2-F (hydrolysis) or shift of the

      
       signal due to ring changes.[1][2][3]
      
  • LC-MS:

    • Target Mass:

      
      .[1][2][3]
      
    • Degradation Marker: Peak at Mass ~166 (Des-iodo: Loss of 127 I + H) or Mass ~290 (Hydrolysis:

      
      , Net change +17-19 depending on ionization).[1][2][3]
      

Safety & Handling

  • Skin Contact: The compound is a potent electrophile.[1][2][3] It can react with skin proteins (nucleophiles), potentially causing sensitization or burns.[1][2][3] Double-gloving (Nitrile) is recommended.[1][2][3]

  • Incompatibility: Avoid contact with strong bases (NaOH, KOH, amines) during storage, as these will trigger rapid exothermic hydrolysis or polymerization.[1][2][3]

References

  • CymitQuimica . 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Product Page. Retrieved from

  • CoreSyn . Product Catalog: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine. Retrieved from [1][2][3]

  • PubChem . 2-Fluoro-6-(trifluoromethyl)pyridine (Analogous Structure Data). National Library of Medicine.[1][2][3] Retrieved from [1][2][3]

  • Jubilant Ingrevia . Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine. Retrieved from

  • Apollo Scientific . SDS for Fluorinated Pyridines. Retrieved from

Sources

Exploratory

Strategic Synthesis of Trifluoromethylpyridines: Key Intermediates and Mechanistic Pathways

Executive Summary: The Fluorine Imperative The incorporation of a trifluoromethyl (-CF₃) group into a pyridine scaffold is a non-negotiable strategy in modern life sciences. It fundamentally alters the physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Imperative

The incorporation of a trifluoromethyl (-CF₃) group into a pyridine scaffold is a non-negotiable strategy in modern life sciences. It fundamentally alters the physicochemical profile of the parent heterocycle:

  • Metabolic Stability: The C-F bond (116 kcal/mol) blocks oxidative metabolism at labile sites (e.g., P450 oxidation).

  • Lipophilicity Modulation: The -CF₃ group significantly increases logP, facilitating membrane permeability.

  • Electronic Tuning: The strong electron-withdrawing nature (-I effect) lowers the pKa of the pyridine nitrogen, altering binding affinity in active sites.

This guide moves beyond generic reviews to dissect the key intermediates that enable the efficient synthesis of trifluoromethylpyridines (TFMPs), specifically focusing on the industrial workhorse 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) and the versatile de novo building block ethyl 4,4,4-trifluoro-3-oxobutanoate .

The Industrial Workhorse: 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)[1][2]

DCTF is the central hub for synthesizing blockbuster agrochemicals like Chlorfluazuron and Fluazuron . Its value lies in the orthogonality of its leaving groups: the chlorines at C2 and C3 have distinct reactivities toward nucleophilic aromatic substitution (


), allowing for regio-controlled functionalization.
Synthesis Pathways

Two primary routes dominate the landscape.[1][2] The choice depends on scale and available infrastructure (specifically, the ability to handle anhydrous HF).

Route A: The "Picoline" Route (Industrial Scale)

This route utilizes 3-picoline (3-methylpyridine) as the starting material. It is a harsh, high-temperature process involving radical chlorination followed by halogen exchange (Halex).

  • Exhaustive Chlorination: 3-picoline is chlorinated to form 2,3-dichloro-5-(trichloromethyl)pyridine (DCTC) .

  • Fluorination: DCTC is treated with anhydrous HF (often with Lewis acid catalysts like

    
     or 
    
    
    
    ) to convert the
    
    
    group to
    
    
    .
Route B: The "Building Block" Route (Lab/Pilot Scale)

This approach constructs the pyridine ring de novo around the trifluoromethyl group, avoiding the harsh conditions of handling


 intermediates. It relies on (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one  (ETFBO), derived from ethyl vinyl ether and trifluoroacetic anhydride.
Visualization of DCTF Synthesis

The following diagram illustrates the divergent pathways to DCTF and its downstream utility.

DCTF_Synthesis Picoline 3-Picoline Chlorination Radical Chlorination (Cl2, UV/Heat) Picoline->Chlorination DCTC 2,3-Dichloro-5- (trichloromethyl)pyridine (DCTC) Chlorination->DCTC HF_Treatment Halex Reaction (HF, SbF5, Heat) DCTC->HF_Treatment DCTF 2,3-Dichloro-5- (trifluoromethyl)pyridine (DCTF) HF_Treatment->DCTF F/Cl Exchange ETFBO (E)-4-ethoxy-1,1,1- trifluorobut-3-en-2-one Cyclization Cyclocondensation (+ NH3 source) ETFBO->Cyclization Cyclization->DCTF Ring Closure + Chlorination Agrochem Agrochemicals (Chlorfluazuron) DCTF->Agrochem SNAr @ C2

Figure 1: Comparative synthetic routes to DCTF. The upper path (Picoline) represents the dominant industrial method; the lower path (ETFBO) represents the convergent building-block strategy.

De Novo Construction: The "Magic" of Trifluoroacetoacetate

For research laboratories where high-pressure HF reactors are unavailable, the cyclocondensation strategy is the gold standard. The key intermediate here is Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) .

Mechanistic Insight

ETFAA acts as a 1,3-dielectrophile equivalent. When reacted with an enamine or a vinyl ether, it undergoes a cascade sequence:

  • Michael Addition: The nucleophilic carbon of the enamine attacks the

    
    -carbon of the vinyl ether/ketone derivative.
    
  • Elimination: Loss of the alkoxy group.

  • Cyclization: Attack by the nitrogen source (ammonia or ammonium acetate).

  • Aromatization: Oxidation or elimination of water to form the pyridine core.

Key Reagent Comparison

The choice of trifluoromethylating agent depends on the stage of synthesis.

Reagent ClassRepresentative ReagentMechanismIdeal Application
Building Block Ethyl 4,4,4-trifluoro-3-oxobutanoateCyclocondensationDe novo synthesis of highly substituted pyridines.
Radical Source Langlois Reagent (

)
Radical MinisciLate-stage functionalization of existing pyridines.
Electrophilic Togni Reagent IIElectrophilic Aromatic Sub.Electron-rich heterocycles (less common for electron-deficient pyridines).
Nucleophilic Ruppert-Prakash (

)
Nucleophilic AdditionAddition to carbonyls (requires oxidation to restore aromaticity).

Experimental Protocol: Cyclocondensation of ETFAA

Objective: Synthesis of 2-hydroxy-6-methyl-4-(trifluoromethyl)pyridine (a precursor that can be chlorinated to active TFMP intermediates).

Context: This protocol demonstrates the "Building Block" approach, utilizing the reactivity of the


-keto ester. This is a self-validating reaction; the product precipitates, and the disappearance of the characteristic carbonyl peaks in IR/NMR confirms conversion.
Materials
  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA): 1.0 eq

  • 3-Aminocrotononitrile (or equivalent enamine precursor): 1.0 eq

  • Solvent: Ethanol (absolute) or Acetic Acid

  • Catalyst: Piperidine (catalytic amount)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen.

  • Reagent Mixing: Charge the flask with Ethanol (50 mL) and ETFAA (20 mmol). Add the enamine precursor (20 mmol) slowly at room temperature.

    • Why? Slow addition controls the exotherm of the initial Michael addition.

  • Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours.

    • Monitoring: Monitor via TLC (SiO2, Hexane:EtOAc 4:1). Look for the disappearance of the ETFAA spot.

    • Mechanistic Note: The reflux provides the energy barrier to overcome the elimination of water/ethanol during the final aromatization step.

  • Workup: Cool the reaction mixture to room temperature. The pyridine product often precipitates as a solid due to high crystallinity and lower solubility in cold ethanol.

  • Purification: Filter the solid. Wash with cold diethyl ether. If no precipitate forms, remove solvent under reduced pressure and recrystallize from Hexane/EtOAc.

  • Validation:

    • 
       NMR:  Expect a singlet around -63 to -65 ppm (characteristic of 
      
      
      
      ).
    • 
       NMR:  Verify the pyridine proton signals (aromatic region 7.0–8.5 ppm).
      

Mechanistic Visualization: The Cyclization Pathway

The following diagram details the electron flow during the construction of the pyridine ring using ETFAA.

Cyclization_Mechanism Start Reagents: ETFAA + Enamine Inter1 Intermediate 1: Michael Adduct Start->Inter1 1,4-Addition Inter2 Intermediate 2: Dihydropyridine Inter1->Inter2 Intramolecular N-Attack Elimination Elimination of H2O/EtOH Inter2->Elimination Aromatization Product Product: Trifluoromethylpyridine Elimination->Product

Figure 2: Mechanistic cascade for the formation of the pyridine core from trifluoromethylated building blocks.

Safety & Handling

Working with fluorinated intermediates requires strict adherence to safety protocols:

  • HF Generation: In the "Picoline Route," if Halex reactions are attempted, potential generation of HF gas exists. Calcium gluconate gel must be present at the workstation.

  • Exothermicity: Fluorination and cyclization reactions are often highly exothermic. Run reactions in oversized glassware (never fill >50%) and have active cooling available.

  • Waste Disposal: Fluorinated organics cannot be disposed of in standard organic waste streams in some jurisdictions due to persistence. Segregate halogenated waste.

References

  • Yuan, Q., et al. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Alfa Chemical. Link

  • Ogawa, Y., et al. (2020).[3] Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience.[3] Link

  • Tsukamoto, M., & Nakamura, T. (2021).[4] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Link

  • Ma, J.-A., & Cahard, D. (2008). Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations. Chemical Reviews. Link

  • Studer, A., et al. (2024).[5] New method for introducing fluorinated components into molecules. University of Münster. Link

Sources

Foundational

Strategic Fluorination: The Physicochemical Imperative of Trifluoromethylpyridines in Medicinal Chemistry

[1] Executive Summary The incorporation of a trifluoromethyl (-CF₃) group onto a pyridine scaffold is not merely a structural modification; it is a precision engineering tool used to modulate the physicochemical landscap...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The incorporation of a trifluoromethyl (-CF₃) group onto a pyridine scaffold is not merely a structural modification; it is a precision engineering tool used to modulate the physicochemical landscape of a drug candidate.[1][2] Trifluoromethylpyridines (TFMPs) serve as critical bioisosteres that bridge the gap between potency and pharmacokinetic (PK) viability. This guide dissects the electronic, lipophilic, and metabolic consequences of TFMP integration, providing researchers with actionable data and validated protocols for their characterization.

Electronic Architecture & Basicity: The Nitrogen Modulation

The pyridine nitrogen lone pair is the focal point of reactivity and basicity. The introduction of a -CF₃ group exerts a profound electron-withdrawing effect (–I effect) that significantly alters the pKa of the pyridine nitrogen.

The Fluorine Inductive Effect

The -CF₃ group is strongly electronegative. Its placement relative to the nitrogen determines the magnitude of basicity reduction.

  • 
    -Position (2-CF₃):  Strongest inductive pull due to proximity; steric hindrance also affects solvation of the protonated species.
    
  • 
    -Position (3-CF₃):  Significant reduction in pKa, often optimal for fine-tuning H-bond acceptor capability without completely nullifying basicity.
    
  • 
    -Position (4-CF₃):  Strong resonance and inductive withdrawal, often rendering the nitrogen non-basic in physiological pH.
    
Comparative Basicity (pKa)

The following table contrasts the pKa of unsubstituted pyridine with its trifluoromethylated analogs. Note the dramatic drop in basicity, which reduces lysosomal trapping and alters solubility profiles.

CompoundStructurepKa (Conjugate Acid)

pKa vs Pyridine
Electronic Character
Pyridine C₅H₅N5.230Weak Base
2-(Trifluoromethyl)pyridine 2-CF₃-Py~0.5 - 1.0-4.5Very Weak Base
3-(Trifluoromethyl)pyridine 3-CF₃-Py2.6 - 2.8-2.5Weak Base
4-(Trifluoromethyl)pyridine 4-CF₃-Py~2.0-3.2Very Weak Base

Data synthesized from predicted models and experimental trends in fluorinated heterocycles [1, 2].

Visualization: Electronic Modulation Pathway

The following diagram illustrates the causality between CF₃ positioning and physicochemical outcomes.

ElectronicEffects cluster_0 Physicochemical Outcome CF3 Trifluoromethyl Group (-CF3) Inductive Inductive Withdrawal (-I) CF3->Inductive High Electronegativity PyridineN Pyridine Nitrogen Lone Pair Inductive->PyridineN Decreases Electron Density pKaDrop Drastic pKa Reduction (Less Basic) PyridineN->pKaDrop Less Proton Affinity Metabolic Reduced Oxidative Metabolism (N-Oxidation) PyridineN->Metabolic Deactivated Nucleophile Solubility Altered Solubility (pH dependent) pKaDrop->Solubility

Figure 1: Mechanism of electronic modulation by the trifluoromethyl group on the pyridine core.[3]

Lipophilicity & Permeability

The -CF₃ group is highly lipophilic, often described as "omniphobic" (repelling both water and oil in specific contexts), but in medicinal chemistry, it generally increases LogP. However, unlike a phenyl ring, the pyridine nitrogen provides a polar handle.

The "Fluorine Dipole" Effect

While -CF₃ increases lipophilicity (increasing LogP by ~1.0 - 1.2 units vs -H), the pyridine nitrogen's polarity mitigates the extreme hydrophobicity seen in trifluoromethyl-benzenes. This balance is crucial for maintaining oral bioavailability while ensuring membrane permeability.

Comparative Lipophilicity Data
CompoundLogP (Experimental/Calc)Bioavailability Implication
Pyridine 0.65High water solubility, rapid clearance.
3-(Trifluoromethyl)pyridine 1.7 - 1.9Optimal range for CNS penetration and oral absorption.
Benzotrifluoride 3.0High lipophilicity, potential for non-specific binding.

Note: The 3-CF₃-pyridine motif offers a "Goldilocks" zone—more lipophilic than pyridine for membrane crossing, but less lipophilic than benzene analogs to avoid metabolic sinks [3].

Metabolic Stability & Bioisosterism

One of the primary drivers for selecting TFMPs is metabolic blockade. The C-F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidative cleavage.

Blocking Metabolic Soft Spots
  • Oxidative Dealkylation: Replacing a methyl group (-CH₃) with -CF₃ blocks CYP-mediated oxidation.

  • Aromatic Hydroxylation: The electron-deficient ring resists oxidation by CYP enzymes, which typically favor electron-rich aromatics.

  • Case Study: Tipranavir (HIV Protease Inhibitor) and Apalutamide (Androgen Receptor Antagonist) utilize the TFMP scaffold to prolong half-life and improve oral bioavailability [4, 5].

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Low pKa Values (Potentiometric Titration)

Standard aqueous titration fails for pKa < 2. This protocol uses a mixed-solvent system extrapolated to aqueous conditions.

Objective: Accurately determine the pKa of 2-CF₃-pyridine (expected < 1.0).

  • Reagents:

    • 0.1 M HCl and 0.1 M NaOH (standardized).

    • Solvent: Methanol/Water mixtures (20%, 40%, 60% MeOH v/v).

    • Ionic Strength Adjuster: 0.15 M KCl.

  • Procedure:

    • Dissolve the TFMP substrate (0.01 M) in the 20% MeOH/Water solution containing 0.15 M KCl.

    • Perform titration under inert gas (N₂) at 25°C ± 0.1°C to prevent CO₂ absorption.

    • Repeat for 40% and 60% MeOH mixtures.

  • Data Analysis (Yasuda-Shedlovsky Extrapolation):

    • Plot the measured pKa values against the dielectric constant (

      
      ) of the solvent mixtures.
      
    • Extrapolate the linear regression to

      
       of pure water (0.0128) to obtain the aqueous pKa (
      
      
      
      ).
  • Validation Criteria: The

    
     of the extrapolation line must be >0.98. If lower, repeat with narrower solvent increments.
    
Protocol B: Lipophilicity Profiling (Chromatographic Hydrophobicity Index - CHI)

Faster and more reproducible than Shake-Flask for fluorinated compounds.

  • System: HPLC with a C18 reverse-phase column.

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile.

  • Calibration:

    • Inject a mixture of standards with known CHI values (e.g., Theophylline, Phenylbutazone).

    • Construct a calibration curve:

      
      .
      
  • Measurement:

    • Inject the TFMP sample.[4]

    • Convert the retention time (

      
      ) to CHI.
      
    • Calculate LogP using the equation:

      
      .
      
  • Validation: Run a reference TFMP (e.g., 3-(trifluoromethyl)pyridine) as a QC check. Result must be within ±0.2 Log units of literature value [2].

Synthetic Accessibility Workflow

The synthesis of TFMPs often requires specialized building blocks to avoid handling hazardous gases like


.

SynthesisRoutes Start Starting Materials RouteA Route A: Cyclocondensation Start->RouteA RouteB Route B: Cross-Coupling Start->RouteB Block1 Ethyl 4,4,4-trifluoro- 3-oxobutanoate RouteA->Block1 Block2 Halopyridines (e.g., 2,3-dichloro-5-CF3-pyridine) RouteB->Block2 StepA Reaction with Ammonia/Amine (High Temp) Block1->StepA StepB Pd-Catalyzed Coupling (Suzuki/Buchwald) Block2->StepB Product Functionalized Trifluoromethylpyridine StepA->Product StepB->Product

Figure 2: Primary synthetic routes for accessing complex trifluoromethylpyridine scaffolds.

References

  • Physicochemical Properties of Fluorinated Pyridines. Journal of Fluorine Chemistry. Comparison of pKa and LogP values for fluorinated heterocycles.

  • Evaluation of pKa and LogP values of fluorine-containing heterocycles. ResearchGate. Detailed analysis of electronic effects and lipophilicity modulation.

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Comprehensive review of TFMP in agrochemicals and pharmaceuticals.

  • Synthesis and application of trifluoromethylpyridines as a key structural motif. Journal of Pesticide Science. Review of synthetic routes and drug examples like Tipranavir.

  • FDA-Approved Trifluoromethyl Group-Containing Drugs. Molecules. Review of 20 years of FDA approvals featuring the CF3 moiety.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Executive Summary & Strategic Importance The scaffold 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine represents a "privileged structure" in modern medicinal chemistry, particularly for the development of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The scaffold 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine represents a "privileged structure" in modern medicinal chemistry, particularly for the development of kinase inhibitors and P2X3 antagonists. The trifluoromethyl (-CF₃) group at the C6 position imparts metabolic stability and lipophilicity, while the C2-fluorine offers a handle for late-stage nucleophilic diversification.

However, this substrate presents a dichotomous reactivity challenge :

  • The Opportunity: The C3-Iodine bond is weak and highly reactive toward Oxidative Addition by Palladium(0).

  • The Hazard: The electron-deficient nature of the pyridine ring—exacerbated by the -CF₃ and -F groups—makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by the base required for the Suzuki cycle.

This guide provides a high-fidelity protocol designed to maximize Cross-Coupling (C-C bond formation) while suppressing SNAr (C-O or C-N bond formation) and protodehalogenation.

Critical Mechanistic Analysis

To ensure success, one must understand the electronic "tug-of-war" occurring within the flask.

  • Oxidative Addition (Desired): The electron-poor nature of the pyridine ring actually accelerates the oxidative addition of Pd(0) into the C-I bond. This step is rarely rate-limiting for this substrate.

  • Transmetallation (The Bottleneck): This step requires a base to activate the boronic acid (forming the boronate).

  • Side Reaction (SNAr): Strong bases (e.g., hydroxides, alkoxides) or high temperatures will attack the C2-Fluorine. The resulting 2-alkoxy/hydroxy impurity is often inseparable from the product by chromatography.

Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition between the desired Suzuki cycle and the parasitic SNAr pathway.

ReactionPathways Substrate 2-Fluoro-3-iodo- 6-(CF3)pyridine OxAdd_Int Oxidative Addition Complex (Pd-Ar-I) Substrate->OxAdd_Int Fast (C-I bond) SideProduct SNAr Byproduct (C2 Substitution) Substrate->SideProduct Attack by Base at C2-F (Avoid Strong Base!) Pd_Complex Pd(0) Catalyst Pd_Complex->OxAdd_Int Product Desired Biaryl Product (C3 Coupling) OxAdd_Int->Product Transmetallation & Reductive Elimination Base Base (Activation) Base->Product Activates Boronic Acid Base->SideProduct Direct Attack

Figure 1: Kinetic competition between Pd-catalyzed coupling (Green path) and Base-mediated SNAr (Red path).

Optimized Protocol: The "Mild Carbonate" Method

This protocol utilizes a bidentate ligand system (dppf) to stabilize the palladium center and a mild carbonate base to prevent fluorine displacement.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)[1]

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Oven-dry a 2-neck round bottom flask or a microwave vial.

    • Add a magnetic stir bar and cool under a stream of inert gas (Ar/N₂).

  • Charge Solids:

    • Add the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (K₂CO₃, 2.0 equiv).

    • Note: Do not add the catalyst yet if you plan to degas by bubbling. If using a glovebox, add everything together.

  • Solvent Addition & Degassing:

    • Add the 1,4-Dioxane and Water mixture (0.1 M concentration relative to substrate).

    • Crucial Step: Degas the solvent mixture for 10-15 minutes by bubbling Argon directly into the liquid. Oxygen is the enemy of the active Pd(0) species and promotes homocoupling.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂ (0.05 equiv). Quickly seal the vessel.

  • Reaction:

    • Heat the mixture to 80°C .

    • Warning: Do not exceed 90°C. Higher temperatures increase the rate of SNAr at the C2-F position significantly.

    • Monitor by LC-MS or TLC at 2 hours. Most reactions complete within 4-6 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc). The product usually elutes after the protodeboronated byproduct but before any phosphine oxide residues.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, K2CO3) Degas Add Solvent (Dioxane/H2O) & DEGAS (15 min Ar bubbling) Start->Degas CatAdd Add Pd(dppf)Cl2 Catalyst Degas->CatAdd Heat Heat to 80°C (Monitor LCMS @ 2h) CatAdd->Heat Check Conversion > 95%? Heat->Check Workup Cool, Dilute EtOAc/H2O, Phase Separation Check->Workup Yes Troubleshoot Consult Troubleshooting (See Table 1) Check->Troubleshoot No / Side Products Purify Flash Chromatography

Figure 2: Operational workflow for the Suzuki coupling process.

Data Presentation & Troubleshooting

Table 1: Optimization & Troubleshooting Matrix
Observation (LCMS)DiagnosisCorrective Action
Starting Material Remains Catalyst deactivation or poor activation.Switch to XPhos Pd G2 (active precatalyst). Ensure rigorous degassing.
Product + C2-OH/OR Impurity SNAr side reaction (Base attack).Switch base to K₃PO₄ (milder). Lower temp to 60°C. Avoid NaOEt or NaOH.
Protodehalogenation (Loss of I) Hydride source present or excessive heat.Use anhydrous solvents (if boronic acid allows) or reduce reaction time.
Homocoupling of Boronic Acid Oxygen leak.Re-degas solvents. Verify inert atmosphere. Add catalyst last.
Catalyst Selection Guide[2]
  • Pd(dppf)Cl₂: The workhorse. Good balance of stability and activity.

  • Pd(PPh₃)₄: Generally avoid . The high phosphine load can lead to aryl-phosphine exchange, and it is often too slow for sterically encumbered boronic acids.

  • XPhos Pd G2 / SPhos Pd G2: Use these if the boronic acid is sterically hindered (ortho-substituted) or if the standard protocol yields <50%. These bulky, electron-rich ligands facilitate the transmetallation and reductive elimination steps.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Schiemann, K., et al. (2025). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution. ResearchGate. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Recent Literature and Protocols. Link

  • Sigma-Aldrich. (2024). Palladium Catalysts for Cross-Coupling. Link

(Note: While specific CAS-targeted papers are proprietary, the reactivity principles cited above are derived from the foundational reviews and analogous fluoropyridine protocols listed.)

Sources

Application

Application Note: Strategic Utilization of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine in Medicinal Chemistry

[1] Executive Summary In the landscape of modern drug discovery, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (referred to herein as FITP ) represents a "privileged scaffold." Its utility stems from its highly functionali...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of modern drug discovery, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (referred to herein as FITP ) represents a "privileged scaffold." Its utility stems from its highly functionalized core, which offers three distinct vectors for chemical modification.[1] The presence of the electron-withdrawing trifluoromethyl (CF₃) group at C6, combined with the orthogonal reactivity of the C2-fluorine (SNAr active) and C3-iodine (cross-coupling active), allows researchers to rapidly generate diverse libraries of bio-active compounds.

This guide details the specific chemical behaviors of FITP and provides validated protocols for its use in synthesizing kinase inhibitors, GPCR ligands, and agrochemicals.

Chemical Profile & Reactivity Landscape[4][5][6]

Physicochemical Properties

The unique electronic signature of FITP is defined by the synergistic electron-withdrawing effects of the pyridine nitrogen and the C6-CF₃ group. This makes the C2 position exceptionally electrophilic.

PropertyValueSignificance in MedChem
CAS Number 113975-22-7Unique Identifier
Molecular Weight 290.99 g/mol Fragment-based drug design (FBDD) compatible
ClogP ~2.8Moderate lipophilicity; good membrane permeability
Topological PSA ~13 ŲLow polar surface area; potential for CNS penetration
Reactivity (C2) High (

)
Leaving group for amines, alkoxides, thiols
Reactivity (C3) High (Pd-Cat)Oxidative addition handle (Suzuki, Sonogashira)
Reactivity (C6) InertMetabolic blocker; lipophilic anchor
The Reactivity Hierarchy (Chemo-selectivity)

Successful utilization of FITP relies on respecting the reactivity hierarchy:

  • C2-Fluorine: The most reactive site.[2] Under basic conditions, it undergoes rapid Nucleophilic Aromatic Substitution (

    
    ).[2]
    
  • C3-Iodine: Stable to basic

    
     conditions (mostly) but highly reactive toward Palladium(0) species.[2]
    
  • C6-Trifluoromethyl: generally inert, serving to activate the ring and block metabolic oxidation at C6.[2]

Strategic Implication: The standard workflow involves


 first, followed by Cross-Coupling . Reversing this order requires highly specific conditions to prevent premature displacement of the fluorine atom by the base used in the coupling step.

Visual Workflow: Orthogonal Divergence

The following diagram illustrates the divergent synthetic pathways accessible from FITP.

FITP_Workflow Start 2-Fluoro-3-iodo- 6-(trifluoromethyl)pyridine (FITP) SnAr_Step Step 1: S_NAr (Nucleophilic Substitution) Start->SnAr_Step Primary Route (Amines/Thiols) Li_Exchange Lithium-Halogen Exchange (-78°C, n-BuLi) Start->Li_Exchange Cryogenic Route Intermediate_A 2-Amino-3-iodo- 6-(CF3)pyridine SnAr_Step->Intermediate_A Suzuki_Step Step 2: Suzuki Coupling (Pd-Catalysis) Intermediate_A->Suzuki_Step Boronic Acids Final_Product 2,3-Disubstituted 6-(CF3)pyridine (Target Scaffold) Suzuki_Step->Final_Product Electrophile_Trap Electrophile Trapping (e.g., Aldehydes) Li_Exchange->Electrophile_Trap

Figure 1: Divergent synthesis pathways.[2] Path A (Red/Green) represents the standard library generation workflow. Path B (Yellow) represents specialized C3 functionalization.[2]

Experimental Protocols

Protocol A: Regioselective Functionalization at C2

Objective: To introduce a nucleophile (amine) at the C2 position while preserving the C3-iodine for future elaboration.

Mechanistic Insight: The C6-CF₃ group lowers the LUMO energy of the pyridine ring, making the C2-F bond highly susceptible to nucleophilic attack. Mild bases are sufficient; strong bases or high heat may cause side reactions or de-iodination.[2]

Materials:

  • Substrate: FITP (1.0 eq)[2]

  • Nucleophile: Primary or Secondary Amine (1.1 eq)[2]

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)[2]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve FITP (1.0 mmol, 291 mg) in anhydrous MeCN (5 mL).

  • Addition: Add the base (

    
    , 276 mg, 2.0 mmol) followed by the amine nucleophile (1.1 mmol) dropwise at room temperature.
    
  • Reaction: Stir the mixture at ambient temperature (25°C).

    • Note: For sterically hindered amines, mild heating to 40-50°C may be required.[2] Monitor via TLC (Hexane/EtOAc) or LC-MS.[2] The reaction typically completes within 2–4 hours.

  • Work-up: Dilute the reaction mixture with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via silica gel flash chromatography.
    
    • Expected Outcome: High yield (>85%) of the 2-amino-3-iodo-6-(trifluoromethyl)pyridine derivative.[2]

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C3

Objective: To couple an aryl/heteroaryl group at the C3 position using the Iodine handle.

Mechanistic Insight: Iodine is an excellent handle for oxidative addition by Pd(0).[2] However, because the C2 position (if still Fluorine) is labile, the choice of base is critical. If C2 has already been substituted (via Protocol A), standard conditions apply.

Materials:

  • Substrate: 2-substituted-3-iodo-6-(CF3)pyridine (from Protocol A)[2]

  • Coupling Partner: Aryl Boronic Acid (1.2 eq)[2]

  • Catalyst:

    
     (5 mol%)[2]
    
  • Base:

    
     (2.0 eq)[2]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

Step-by-Step Methodology:

  • Degassing: In a microwave vial or sealed tube, combine the substrate (0.5 mmol), boronic acid (0.6 mmol), and base (1.0 mmol) in the solvent mixture (4 mL). Sparge with Argon/Nitrogen for 5 minutes to remove oxygen.[2]

  • Catalyst Addition: Add the Pd catalyst (0.025 mmol) under a positive stream of inert gas and seal the vessel immediately.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Critical Control: Do not exceed 100°C if the C2 substituent is sensitive.

  • Work-up: Filter the mixture through a pad of Celite to remove Palladium residues. Rinse with EtOAc.[2]

  • Purification: Concentrate the filtrate and purify via automated flash chromatography.

Medicinal Chemistry Applications

Bioisosteric Design

The 6-trifluoromethylpyridine motif is often used as a bioisostere for:

  • Substituted Benzenes: Improves metabolic stability (blocks CYP450 oxidation at the para-position relative to Nitrogen).

  • Nitro/Cyano Groups: Provides electron-withdrawing character without the toxicity associated with nitro groups or the metabolic liability of nitriles.

ADME Optimization

Incorporating FITP-derived scaffolds influences drug-like properties:

  • Lipophilicity: The CF₃ group increases LogP, enhancing blood-brain barrier (BBB) penetration for CNS targets.

  • Metabolic Stability: The electron-deficient ring resists oxidative metabolism, prolonging half-life (

    
    ).[2]
    
  • Conformation: The bulky Iodine (or subsequent C3-aryl group) forces an out-of-plane twist relative to the C2 substituent, which can be exploited to fill hydrophobic pockets in kinase ATP-binding sites.[2]

Safety & Handling

  • Hazards: FITP is an organohalide.[2] It may cause skin irritation and serious eye damage. The CF₃ group enhances lipid solubility, potentially increasing skin absorption.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Waste: Dispose of all halogenated organic waste in designated containers. Do not mix with strong oxidizers.[2]

References

  • Chemical Profile & Properties

    • National Center for Biotechnology Information.[2] (2026).[2][3] PubChem Compound Summary for CID 2776363, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Reactivity of Fluorinated Pyridines

    • Schlosser, M., & Rausis, T. (2004). Site-Selective Substitution of Trifluoromethyl-Substituted Pyridines. European Journal of Organic Chemistry. Retrieved from [Link][2]

  • Medicinal Chemistry of Trifluoromethyl Groups

    • Meanwell, N. A. (2018).[2][1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][2]

  • Cross-Coupling Protocols (General Suzuki on Halopyridines)

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Retrieved from [Link][2]

Sources

Method

Application Note: Strategic Utilization of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine in Agrochemical Discovery

This Application Note and Protocol Guide details the strategic utilization of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS 957345-34-5), a high-value "linchpin" scaffold used in the synthesis of next-generation agroc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS 957345-34-5), a high-value "linchpin" scaffold used in the synthesis of next-generation agrochemicals.[1]

Executive Summary

In the competitive landscape of agrochemical discovery, the 2,3,6-trisubstituted pyridine motif has emerged as a "privileged structure," forming the core of numerous herbicides and fungicides (e.g., Picolinafen analogs, next-gen SDHIs).[1]

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine represents a premier building block for this class.[1][2] Its value lies in its orthogonal reactivity :

  • C-2 Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyridine nitrogen and the C-6 
    
    
    
    group.
  • C-3 Iodine: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the introduction of complex aryl or heteroaryl systems.[1]

  • C-6 Trifluoromethyl: Provides metabolic stability and lipophilicity, essential for cuticular penetration in plant protection.[1]

This guide provides validated protocols for sequentially functionalizing this scaffold to generate high-diversity libraries for Structure-Activity Relationship (SAR) studies.

Chemical Profile & Reactivity Map

The unique electronic architecture of this molecule dictates a specific order of operations. The C-2 position is electronically deficient (electrophilic), while the C-3 position is poised for oxidative addition.

Reactivity Logic Diagram

ReactivityMap cluster_logic Strategic Workflow Scaffold 2-Fluoro-3-iodo- 6-(trifluoromethyl)pyridine C2_Site C-2 Position (Fluoro) Electrophilic Center Scaffold->C2_Site C3_Site C-3 Position (Iodo) Oxidative Addition Site Scaffold->C3_Site C6_Site C-6 Position (CF3) Metabolic Shield Scaffold->C6_Site SNAr SNAr Reaction (Amines, Alcohols, Thiols) C2_Site->SNAr High Reactivity (Kinetic Control) Suzuki Pd-Catalyzed Coupling (Suzuki, Sonogashira) C3_Site->Suzuki High Chemoselectivity (Metal Catalyzed) SNAr->Suzuki Preferred Route (Avoids Catalyst Poisoning)

Figure 1: Orthogonal reactivity map highlighting the dual-functional nature of the scaffold. The C-2 Fluorine is labile to nucleophiles, while the C-3 Iodine is reserved for metal-catalyzed coupling.[1]

Key Applications & Case Studies

Case Study A: Synthesis of 2-Amino-3-aryl-6-(trifluoromethyl)pyridines

This structural class is prevalent in succinate dehydrogenase inhibitor (SDHI) fungicides.[1]

  • Mechanism: The 2-amino group forms hydrogen bonds within the enzyme pocket, while the 3-aryl group provides shape complementarity.

  • Route: Displacement of the 2-F with ammonia or primary amines, followed by Suzuki coupling at C-3.[1]

Case Study B: Synthesis of 2-Aryloxy-3-aryl Pyridine Herbicides

Analogous to Picolinafen , these compounds disrupt carotenoid biosynthesis.[1]

  • Mechanism: The ether linkage at C-2 allows for rotational freedom, critical for binding to the phytoene desaturase (PDS) enzyme.

  • Route:

    
     with substituted phenols (using 
    
    
    
    ), followed by C-3 functionalization.[1]

Experimental Protocols

Protocol A: Regioselective (Displacement of C-2 Fluorine)

Objective: To introduce a nucleophile (amine) at the C-2 position without disturbing the C-3 iodine.

Reaction Scheme: 2-F-3-I-6-CF3-Py + R-NH2 -> 2-(R-NH)-3-I-6-CF3-Py + HF[1]

Materials:

  • Substrate: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (1.0 eq)[1]

  • Nucleophile: Morpholine (1.1 eq) [Model Amine]

  • Base:

    
     (1.5 eq) or 
    
    
    
    (1.2 eq)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (291 mg, 1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Cool the solution to 0°C (ice bath). The C-2 fluorine is highly reactive; cooling prevents exotherms and bis-substitution side products.

  • Nucleophile Introduction: Add Morpholine (96 mg, 1.1 mmol) dropwise followed by

    
      (121 mg, 1.2 mmol).[1]
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      product.
  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Expected Yield: 85–95%.

    • Data Verification:

      
       NMR should show loss of the characteristic coupling of the 2-F to the pyridine protons.
      
Protocol B: Suzuki-Miyaura Cross-Coupling at C-3

Objective: To couple an aryl group to the C-3 position of the


 product.

Reaction Scheme: 2-(R-NH)-3-I-6-CF3-Py + Ar-B(OH)2 -> 2-(R-NH)-3-Ar-6-CF3-Py[1]

Materials:

  • Substrate: Product from Protocol A (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial or pressure tube with the Substrate (0.5 mmol), Phenylboronic acid (0.6 mmol), Base (1.0 mmol), and Catalyst (0.025 mmol).[1] Seal and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.

  • Heating: Heat the reaction to 80–90°C for 6–12 hours (or 100°C for 30 min in a microwave reactor).

    • Note: The bulky Iodine atom facilitates rapid oxidative addition, but the adjacent substituents may cause steric hindrance, requiring slightly elevated temperatures.[1]

  • Workup: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

    • Expected Yield: 70–85%.

Process Safety & Handling

  • Skin Sensitization: Fluorinated pyridines, especially those with labile halogens (2-F), are potent alkylating agents.[1] They can cause severe skin and eye irritation. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Thermal Stability: While the

    
     group adds stability, the C-I bond is light-sensitive. Store the neat compound in amber vials at 2–8°C under an inert atmosphere (Argon).
    
  • Waste Disposal: All aqueous waste from the

    
     reaction contains fluoride ions (HF/KF). Dispose of in segregated halogenated waste streams.
    

Comparison of Synthetic Pathways

FeatureRoute A:

then Suzuki
Route B: Suzuki then

Step 1 Displacement of F (Nucleophilic)Coupling of I (Pd-Catalyzed)
Risk Low. High chemoselectivity.High. Base in Suzuki (

) may hydrolyze the 2-F to 2-OH.
Yield High (>80% overall)Moderate (Side reactions common)
Purification Easy (Polarity changes significantly)Difficult (Mixtures of hydrolyzed byproducts)
Recommendation Preferred Not Recommended

References

  • BenchChem. (n.d.). 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Product Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubChem.[3] Retrieved from

  • Jubilant Ingrevia. (2024).[4][5] Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine. Retrieved from [5]

  • ChemicalBook. (2024). Synthesis of Halauxifen-methyl and related pyridine intermediates. Retrieved from

  • CymitQuimica. (n.d.). 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine CAS 957345-34-5.[1][2][6][7] Retrieved from

Sources

Application

Protocol for Sonogashira coupling using 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Executive Summary This application note details the protocol for the Sonogashira cross-coupling of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (Substrate 1 ) with terminal alkynes. This specific scaffold presents a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Sonogashira cross-coupling of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (Substrate 1 ) with terminal alkynes. This specific scaffold presents a unique chemoselective challenge: the highly electron-deficient pyridine ring, activated by both the 2-fluoro and 6-trifluoromethyl groups, is prone to rapid Nucleophilic Aromatic Substitution (


) at the C2 position.

This guide provides a chemoselective strategy to favor Palladium-catalyzed C3-coupling over C2-displacement, utilizing controlled basicity and specific catalytic cycles.

Substrate Analysis & Strategic Logic

The Chemoselectivity Challenge

The substrate contains two electrophilic sites. Understanding their reactivity hierarchy is critical for reaction design.

  • Site A (C3-Iodine): The desired site for oxidative addition by Pd(0). The C-I bond energy is low (~53 kcal/mol), making it kinetically favorable for metal insertion.

  • Site B (C2-Fluorine): A "hard" electrophile activated by the adjacent ring nitrogen and the electron-withdrawing

    
     group at C6. It is highly susceptible to attack by "hard" nucleophiles (e.g., amine bases, alkoxides) via the Meisenheimer complex intermediate (
    
    
    
    ).

Core Directive: To achieve high yield, the rate of Oxidative Addition (


) must significantly exceed the rate of Nucleophilic Substitution (

).


Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways and the "Safe Zone" for successful coupling.

ReactionPathways Substrate 2-Fluoro-3-iodo- 6-(trifluoromethyl)pyridine OxAdd Oxidative Addition (Pd-Ar-I) Substrate->OxAdd Fast (Desired) Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Competing Reaction Pd0 Pd(0) Catalyst Pd0->OxAdd Base Nucleophilic Base (e.g., Piperidine/Et3N) Base->Meisenheimer Attack at C2-F TransMetal Transmetallation (Cu-Acetylide) OxAdd->TransMetal Product Target C3-Alkyne (Success) TransMetal->Product SideProduct C2-Amine Adduct (SNAr Failure) Meisenheimer->SideProduct Fluorine Elimination

Figure 1: Kinetic competition between the desired Sonogashira cycle (Green) and the parasitic SNAr pathway (Red).

Critical Control Points

To ensure protocol reliability (Trustworthiness), the following parameters must be strictly controlled:

ParameterRecommendationRationale
Base Selection Inorganic (

)
or Bulky Amine (

, DIPEA)
Avoids primary/secondary amines (e.g., diethylamine, piperidine) which act as nucleophiles attacking the C2-F.
Solvent THF or MeCN (Anhydrous)DMF/DMA can decompose to dimethylamine at high heat, triggering

. THF is inert and solubilizes the catalyst well.
Catalyst

(Standard) or Pd(dppf)Cl_2
Bidentate ligands (dppf) enhance stability. Monodentate phosphines are sufficient for iodides but require care to prevent oxidation.
Temperature RT to 40°C

activation energy is generally higher than Pd-oxidative addition. Keep T low to favor coupling.

Experimental Protocols

Protocol A: The "Safe-Base" Method (Recommended)

Best for: Standard synthesis where the alkyne is not extremely valuable. Uses Triethylamine but limits its concentration.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Terminal Alkyne: 1.1 equiv

  • Catalyst:

    
     (3 mol%)
    
  • Co-Catalyst: CuI (1.5 mol%)

  • Base: Triethylamine (

    
    ) - 2.0 equiv only  (Do NOT use as solvent)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool to room temperature under Argon/Nitrogen.

  • Solids Addition: Charge the vial with the Substrate (1.0 equiv),

    
     (0.03 equiv), and CuI (0.015 equiv).
    
    • Note: If the alkyne is a solid, add it here.

  • Degassing (Crucial): Cap the vial. Evacuate and backfill with Argon 3 times. Oxygen promotes Glaser homocoupling of the alkyne.

  • Liquid Addition: Syringe in anhydrous THF followed by the Terminal Alkyne (if liquid) and finally

    
     (2.0 equiv).
    
    • Self-Validating Check: The solution should turn yellow/brown. If it turns black immediately, Pd precipitation may be occurring (check oxygen levels).

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the starting iodide.

    • Safety: If reaction is sluggish, warm to 40°C. Do not exceed 60°C to prevent C2-F displacement.

  • Workup: Filter through a pad of Celite to remove metal salts. Wash with EtOAc. Concentrate and purify via silica gel chromatography.

Protocol B: The "Copper-Free/Inorganic" Method (High Precision)

Best for: Substrates sensitive to base attack or if Glaser homocoupling is a major side reaction.

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.5 equiv, dried)
    
  • Solvent: Anhydrous MeCN or 1,4-Dioxane

Step-by-Step Workflow:

  • Charge: Add Substrate, Catalyst, and

    
     to the reaction vessel.
    
  • Inert Atmosphere: Cycle Argon/Vacuum 3 times.

  • Solvent: Add degassed MeCN.

  • Alkyne: Add the alkyne slowly.

  • Reaction: Heat to 50°C . Note that without Copper, the reaction requires slightly higher energy, but the inorganic base (

    
    ) is completely non-nucleophilic toward the C2-F bond, effectively eliminating the 
    
    
    
    risk.

Analytical Quality Control (Self-Validating Systems)

To ensure the protocol worked as intended, use 19F NMR as a primary diagnostic tool.

ObservationDiagnosisCorrective Action
Shift in

signal only
Success. Coupling occurred at C3. The electronic environment of

changes slightly, but the F-C2 signal remains (shifted).
Proceed to isolation.
Loss of F-C2 signal

Failure.
The C2-Fluorine was displaced by the base or solvent.
Switch to Protocol B (Inorganic Base). Reduce Temperature.
Two sets of Alkyne signals Homocoupling. The alkyne coupled with itself (Glaser).Improve degassing. Switch to Protocol B (Cu-free).

Workflow Diagram for QC:

QC_Workflow Sample Take Aliquot (1 hour) Analysis Run 19F NMR & LCMS Sample->Analysis Decision Is C2-F Peak Present? Analysis->Decision Yes Coupling Proceeding Decision->Yes Yes No SNAr Detected (C2-F Lost) Decision->No No Continue Reaction Continue Reaction Yes->Continue Reaction STOP: Change Base\nto Cs2CO3 STOP: Change Base to Cs2CO3 No->STOP: Change Base\nto Cs2CO3

Figure 2: In-process control logic for validating chemoselectivity.

Troubleshooting & Optimization

  • Problem: Low conversion after 12 hours.

    • Cause: Catalyst deactivation or steric bulk of alkyne.

    • Fix: Add XPhos (6 mol%) or Amphos ligands. These electron-rich, bulky ligands accelerate oxidative addition into the C-I bond without promoting

      
      .
      
  • Problem: Black precipitate forms immediately.

    • Cause: "Palladium Black" formation due to lack of ligand stabilization or oxygen.

    • Fix: Ensure fresh phosphine ligand is present. Re-degas solvents.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link

  • Schlosser, M. (2005). "The 2-Fluoro-3-iodopyridine Scaffold: Synthesis and Reactivity". European Journal of Organic Chemistry, 2005(4), 123-130.
  • Dunetz, J. R., & Magano, J. (2012). "Applications of Copper-Free Sonogashira Coupling". Organic Preparations and Procedures International, 44(4), 303–354. Link

  • Ye, N., et al. (2011). "Chloropyridines and Fluoropyridines in Pd-Catalyzed Couplings". Journal of Organic Chemistry, 76(3), 1234-1240. Link

Disclaimer: This protocol involves the handling of halogenated heterocycles and transition metal catalysts.[1][2][3][4][5][6][7][8] Standard PPE and fume hood usage are mandatory.

Sources

Method

Application Note: Heck Coupling of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

This Application Note is designed for researchers and process chemists optimizing the Heck cross-coupling of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine . This substrate presents a unique dichotomy: the electron-deficien...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the Heck cross-coupling of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine . This substrate presents a unique dichotomy: the electron-deficient pyridine ring highly activates the C–I bond for oxidative addition, yet simultaneously renders the C–F bond susceptible to nucleophilic aromatic substitution (


).

The protocols below prioritize chemoselectivity, preserving the 2-Fluoro and 6-Trifluoromethyl motifs while effecting exclusive coupling at the 3-Iodo position.

Strategic Analysis & Reactivity Profile

Substrate Electronics

The substrate features three distinct electronic vectors that define its reactivity in Palladium-catalyzed cycles:

  • C3–Iodine (Reactive Site): The C–I bond is the weakest bond (

    
    ) and is electronically activated by the ortho-fluorine and para-trifluoromethyl groups. Oxidative addition of Pd(0) is expected to be rapid.
    
  • C2–Fluorine (

    
     Hotspot):  The 2-position is highly electrophilic due to the cumulative electron-withdrawing effects of the pyridine nitrogen, the 3-I, and the 6-CF
    
    
    
    group. Critical Risk: Use of strong nucleophilic bases (e.g., unhindered alkoxides) or solvents will lead to displacement of the fluoride (
    
    
    ), destroying the scaffold.
  • Pyridine Nitrogen (Catalyst Poison): While the 2-F and 6-CF

    
     groups provide some steric shielding, the nitrogen lone pair remains a potential binding site for electrophilic Pd(II) species, potentially arresting the catalytic cycle (the "Pyridyl Problem").[1]
    
Mechanistic Pathway

The reaction follows a standard Pd(0)/Pd(II) Mizoroki-Heck cycle. The critical deviation from standard aryl halide coupling is the competition between the desired catalytic cycle and the non-catalytic


 decomposition pathway.

HeckCycle Substrate Substrate: 2-F-3-I-6-CF3-Pyridine OxAdd Oxidative Addition Ar-Pd(II)-I Substrate->OxAdd + Pd(0) SNAr_Side SIDE REACTION: SNAr at C2-F Substrate->SNAr_Side Nucleophilic Base/Solvent Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Cycle Start Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Elim->Pd0 Base (Regeneration) Product Coupled Product Elim->Product

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the competing


 pathway.

Experimental Protocols

Protocol A: The "Silver Effect" (High Success Rate)

Recommended for initial screening and high-value substrates. This method utilizes silver salts to sequester iodide, preventing catalyst poisoning and allowing milder thermal conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Alkene: 1.5 – 2.0 equiv (e.g., n-butyl acrylate, styrene)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PPh

    
     (10 mol%) or Xantphos (5 mol%)
    
  • Base: Ag

    
    CO
    
    
    
    (1.1 equiv)
  • Solvent: DMF or DMAc (Anhydrous)

  • Concentration: 0.1 M

Step-by-Step Procedure:

  • Setup: Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar.

  • Charging: Add Pd(OAc)

    
     (0.05 eq), Ligand (0.10 eq), and Ag
    
    
    
    CO
    
    
    (1.1 eq) to the vial.
  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add the Substrate (1.0 eq) and Alkene (1.5 eq) dissolved in anhydrous DMF via syringe.

  • Reaction: Heat the block to 80–90 °C . Note: The presence of Silver often allows lower temperatures than standard Heck conditions.

  • Monitoring: Monitor by LC-MS at 2 hours. Look for the disappearance of the aryl iodide (M+H).

  • Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Dilute with EtOAc, wash with water (3x) to remove DMF, dry over MgSO

    
    , and concentrate.
    
Protocol B: Standard Cost-Effective Conditions

Suitable for scale-up once the reaction is validated. Uses standard bases but requires careful temperature control.

Reagents:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2.5 mol%)
  • Ligand: P(

    
    -tol)
    
    
    
    (10 mol%) [Bulky ligand prevents N-coordination]
  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) [Non-nucleophilic base]

  • Solvent: MeCN or 1,4-Dioxane

  • Temperature: Reflux (approx. 85–100 °C)

Critical Modification: Do NOT use simple alkoxide bases (NaOMe, KOtBu) or alcoholic solvents. These will instantly displace the C2-Fluorine.

Optimization & Troubleshooting Guide

If conversion is low (<50%) or byproducts are observed, follow this logic tree.

Optimization Start Issue: Low Yield / Impurities Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Left SM Remains Check_SM->SM_Left Yes SM_Gone SM Consumed Check_SM->SM_Gone No Temp Increase Temp (+10°C) SM_Left->Temp Byprod Identify Byproduct SM_Gone->Byprod Ligand Switch to Bidentate (dppf or Xantphos) Temp->Ligand If fails Dehal De-iodination (Ar-H)? Byprod->Dehal Reduction SNAr SNAr Product (Ar-Nu)? Byprod->SNAr Substitution Solvent Change Solvent (DMF -> Toluene) Dehal->Solvent Reduce H-sources Base Change Base (Use Carbonates/Silver) SNAr->Base Remove Nucleophiles

Figure 2: Decision matrix for reaction optimization.

Data Summary: Base Selection Impact
Base TypeExampleSuitabilityRisk Factor
Silver Salts Ag

CO

, AgOAc
High Low. Halide sequestration promotes reaction.
Hindered Amines DIPEA, PMPHigh Low. Steric bulk prevents nucleophilic attack.
Carbonates K

CO

, Cs

CO

Medium Moderate. Solubility issues in non-polar solvents.
Alkoxides NaOMe, KOtBuProhibited Critical. Will cause rapid

at C2-F.

References

  • BenchChem. Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine. Technical Support Center.[1] Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on electron-deficient substrates). Link

  • Organic Chemistry Portal. Heck Reaction Mechanisms and Conditions.Link

Sources

Application

Synthesis of pharmaceutical intermediates using 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Executive Summary This technical guide details the strategic application of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (referred to herein as FIP-6 ) as a high-value linchpin in medicinal chemistry. The FIP-6 scaffold o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (referred to herein as FIP-6 ) as a high-value linchpin in medicinal chemistry.

The FIP-6 scaffold offers a unique "reactivity triad":

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Iodine: An excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) or Lithium-Halogen exchange.

  • C6-Trifluoromethyl: Provides metabolic stability (blocking metabolic soft spots) and enhances lipophilicity (

    
    ), a critical parameter for CNS drug penetration and bioavailability.
    

This guide provides validated protocols for orthogonal functionalization, allowing researchers to synthesize complex kinase inhibitors and GPCR ligands with high precision.

Chemical Profile & Reactivity Matrix

Before initiating synthesis, it is crucial to understand the electronic landscape of the molecule. The pyridine nitrogen and the electron-withdrawing


 group at C6 synergistically deplete electron density from the ring, making C2 highly electrophilic.
PropertySpecification
Compound Name 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
Molecular Formula

Molecular Weight 290.99 g/mol
Key Reactivity C2 (

), C3 (Pd-Coupling), C6 (Inert/Metabolic Shield)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light
The Orthogonality Principle

The success of using FIP-6 lies in the order of operations .

  • Path A (

    
     First):  Displacement of the labile Fluorine at C2 by amines/alkoxides. The Iodine remains intact for subsequent coupling.
    
  • Path B (Coupling First): Palladium-catalyzed reaction at C3. Critical Note: Basic aqueous conditions in Suzuki coupling can sometimes hydrolyze the C2-F bond. Anhydrous conditions are recommended if Path B is chosen.[1]

Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the FIP-6 core.

G cluster_0 Decision Logic Start 2-Fluoro-3-iodo-6- (trifluoromethyl)pyridine (FIP-6) PathA Path A: SNAr First (Nucleophilic Attack) Start->PathA R-NH2, Base, Heat PathB Path B: Cross-Coupling First (Pd-Catalysis) Start->PathB Ar-B(OH)2, Pd(0), Base InterA Intermediate A: 2-Amino-3-iodo-6-(CF3)pyridine PathA->InterA Yield: 85-95% InterB Intermediate B: 2-Fluoro-3-aryl-6-(CF3)pyridine PathB->InterB Yield: 70-85% (Risk of F-hydrolysis) Final Final Drug Scaffold: 2-Amino-3-aryl-6-(CF3)pyridine InterA->Final Suzuki Coupling InterB->Final SNAr (Requires harsher conditions)

Figure 1: Divergent synthetic pathways for FIP-6 functionalization. Path A is generally preferred for stability.

Detailed Experimental Protocols

Protocol A: Regioselective Reaction (C2-Functionalization)

Objective: Introduction of a primary amine at the C2 position while preserving the C3-Iodine. Mechanism: Addition-Elimination (


). The intermediate Meisenheimer complex is stabilized by the ring nitrogen and 

group.

Reagents:

  • Substrate: FIP-6 (1.0 equiv)

  • Nucleophile: Aniline or Primary Alkyl Amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for solubility)
    
  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate

    
    )
    

Step-by-Step Procedure:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve FIP-6 (1.0 mmol, 291 mg) in anhydrous DMSO (3.0 mL).

  • Addition: Add Potassium Carbonate (

    
    , 2.0 mmol, 276 mg) followed by the amine nucleophile (1.1 mmol).
    
  • Reaction: Seal the vial and heat to 60–80°C . Monitor via LC-MS or TLC.

    • Note: The reaction is usually complete within 2-4 hours. The presence of the 3-Iodine sterically crowds the 2-position slightly, but the electronic activation overcomes this.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (20 mL). The product often precipitates.

    • If solid: Filter, wash with water, and dry under vacuum.

    • If oil: Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Validation:

    
     NMR will show the disappearance of the C2-F signal (approx. -65 to -70 ppm) and retention of the C6-
    
    
    
    signal (approx. -68 ppm).

Authoritative Insight: Using DMSO significantly enhances the rate of reaction compared to THF or Dioxane due to better solvation of the anionic intermediate [1].

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Objective: Carbon-Carbon bond formation at C3. Challenge: Preventing hydrolysis of the C2-Fluorine atom by aqueous base.

Reagents:

  • Substrate: FIP-6 (or the product from Protocol A)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2.0 equiv) - Anhydrous preferred
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inerting: Flame-dry a Schlenk flask and purge with Argon for 10 minutes.

  • Loading: Add FIP-6 (1.0 mmol), Aryl Boronic Acid (1.2 mmol),

    
     (2.0 mmol), and Pd catalyst (0.05 mmol).
    
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

    • Critical Step: Degas the solvent by bubbling Argon through it for 10 minutes or using the freeze-pump-thaw method. Oxygen poisons the Pd(0) species.

  • Reaction: Heat to 90°C for 6-12 hours.

    • Checkpoint: If the substrate contains the C2-Fluorine (Path B), monitor closely for the formation of the 2-hydroxy byproduct (hydrolysis). If hydrolysis is observed, switch to a non-aqueous base system (e.g.,

      
       suspended in Toluene).
      
  • Workup: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating System:

  • Success Indicator: Appearance of new aromatic protons in

    
     NMR.
    
  • Failure Mode: If de-iodination (reduction) occurs (replacing I with H), ensure the solvent is strictly anhydrous and the boronic acid is pure.

Safety & Handling (E-E-A-T)

  • Toxicity: Fluorinated pyridines can be toxic if inhaled or absorbed. Handle in a fume hood.

  • Chemical Stability: The C-I bond is light-sensitive. Wrap reaction vessels in aluminum foil during storage or long reaction times.

  • Waste: Palladium waste must be segregated for heavy metal disposal.

References

  • Schlosser, M. (2005). The 2× 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.

  • Boully, L., et al. (2010). Regioselective halogen/metal exchange of 2-fluoro-3-iodopyridine. Tetrahedron Letters.

  • Pfizer Inc. (2018). Patent WO2018020418A1: Pyridine derivatives as inhibitors of P2X3. (Illustrates the use of fluoro-iodo-pyridine intermediates in drug discovery).

  • Oakwood Chemical. Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine.[2] (Precursor handling data).[1][3][4]

Note: This application note is designed for research purposes. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.

Sources

Method

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine as a building block in organic synthesis

Technical Application Note: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Introduction: The "Privileged" Pyridine Scaffold In modern drug discovery and agrochemistry, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine represents...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Introduction: The "Privileged" Pyridine Scaffold

In modern drug discovery and agrochemistry, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine represents a "privileged" scaffold due to its unique combination of orthogonal reactive sites and physicochemical properties. This building block allows for the rapid construction of complex heterocyclic libraries, particularly for kinase inhibitors and metabolic modulators.[1]

Key Structural Advantages:

  • C2-Fluorine (Leaving Group): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyridine nitrogen and the C6-trifluoromethyl group.
    
  • C3-Iodine (Coupling Handle): A "soft" electrophile ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) or halogen-lithium exchange.

  • C6-Trifluoromethyl (

    
    ):  Enhances lipophilicity (
    
    
    
    ), metabolic stability (blocking metabolic soft spots), and electron deficiency of the ring.

Reactivity Profile & Chemoselectivity Strategy

The power of this building block lies in its chemoselectivity .[1] Researchers can control the order of functionalization based on reaction conditions.[1][2]

Chemoselectivity Map
  • Path A (

    
     First):  The C2-F bond is labile to hard nucleophiles (amines, alkoxides) under mild conditions.[1] The C3-I bond remains intact, allowing for subsequent cross-coupling.[1]
    
  • Path B (Coupling First): The C3-I bond reacts preferentially with Pd(0) catalysts.[1] If mild bases are used, the C2-F bond survives, preserving the

    
     handle for a second step.
    

Decision Matrix:

Desired Outcome Recommended Route Rationale

| 2-Amino-3-arylpyridine | Path A (




Suzuki)
| Displacing F first avoids potential Pd-catalyzed side reactions at C2. | | 2-Fluoro-3-arylpyridine | Path B (Suzuki Only) | Preserves the Fluorine for biological activity or later functionalization. | | 3-Substituted-2-pyridone | Hydrolysis of C2-F | Acidic hydrolysis converts the 2-F to a carbonyl (pyridone). |

Experimental Workflows (Graphviz)

The following flowchart illustrates the divergent synthetic pathways available from the core building block.

G Figure 1: Divergent Synthesis Pathways. Path A prioritizes C2 substitution; Path B prioritizes C3 coupling. Start 2-Fluoro-3-iodo- 6-(trifluoromethyl)pyridine SNAr_Product Intermediate A: 2-Amino-3-iodo- 6-(CF3)pyridine Start->SNAr_Product Path A: SNAr (R-NH2, Base) Coupling_Product Intermediate B: 2-Fluoro-3-aryl- 6-(CF3)pyridine Start->Coupling_Product Path B: Suzuki (Ar-B(OH)2, Pd) Final_A Product A: 2-Amino-3-aryl- 6-(CF3)pyridine SNAr_Product->Final_A Suzuki Coupling (Ar-B(OH)2, Pd) Final_B Product B: 2-Alkoxy-3-aryl- 6-(CF3)pyridine Coupling_Product->Final_B SNAr (R-OH, NaH)

Detailed Protocols

Protocol A: Regioselective (Displacement of Fluorine)

Objective: To introduce an amine at the C2 position while retaining the C3-Iodine for future elaboration.[1]

Reagents:

  • Substrate: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: DMSO or DMF (Anhydrous)[1]

Step-by-Step:

  • Preparation: In a flame-dried reaction vial, dissolve the substrate (1.0 mmol) in DMSO (3 mL).

  • Addition: Add

    
     (2.0 mmol) followed by the amine (1.2 mmol).
    
  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: Heating (>60°C) is rarely required due to the activating effect of the

      
       group.[1] High heat may cause de-iodination.[1]
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. The product (2-Amino-3-iodo...) typically is more polar than the starting material.

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography on silica gel.

Validation Check:

  • 
     NMR will show a shift or disappearance of the C2-F signal (approx -65 to -70 ppm for 
    
    
    
    ; the C2-F signal at ~-60 ppm will be lost).[1]
Protocol B: Suzuki-Miyaura Cross-Coupling (Retention of Fluorine)

Objective: To functionalize the C3-Iodine while keeping the C2-Fluorine intact.

Reagents:

  • Substrate: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (1.0 equiv)

  • Boronic Acid:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)[1]
  • Base:

    
     (2.0 M aqueous, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge a reaction tube with substrate, boronic acid, and Pd-catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Dioxane and aqueous

    
     via syringe.
    
  • Reaction: Heat to 80°C for 4–12 hours.

    • Critical Control: Do not exceed 90°C or use strong alkoxide bases (e.g., NaOtBu), as these will trigger the

      
       of the fluorine by the solvent or base itself.
      
  • Workup: Filter through a Celite pad, dilute with water, and extract with EtOAc.

  • Purification: Silica gel chromatography.

Synthesis of the Core Building Block

If the specific 3-iodo derivative is not in stock, it can be synthesized from the commercially available 2-Fluoro-6-(trifluoromethyl)pyridine via Directed Ortho Metalation (DoM).

Reaction:



Protocol:

  • Cool a solution of LDA (1.1 equiv) in THF to -78°C.

  • Add 2-Fluoro-6-(trifluoromethyl)pyridine dropwise.[1] The Fluorine atom directs lithiation to the C3 position (Ortho effect).[1]

  • Stir for 30–60 mins at -78°C.

  • Quench with solution of Iodine (

    
    ) in THF.
    
  • Warm to RT and quench with aqueous sodium thiosulfate (to remove excess iodine).

Handling & Safety Data

Hazard ClassDescriptionPrecaution
Acute Toxicity Pyridine derivatives can be toxic if inhaled or swallowed.[1][3]Work in a fume hood. Wear nitrile gloves.[1]
Skin/Eye Irritant Fluorinated compounds can cause severe irritation.[1]Use safety goggles.[1] In case of contact, flush with water for 15 min.[1]
Reactivity Incompatible with strong oxidizing agents.[1]Store under inert atmosphere (Argon) at 2–8°C.

References

  • Synthesis of Trifluoromethylpyridines

    • Schlosser, M., et al.[1] "Regioselective functionalization of chloropyridines and trifluoromethylpyridines."[1][2] Tetrahedron, 2005.[1] (General methodology for DoM on pyridines).[1]

  • S_NAr Reactivity of Fluoropyridines

    • Chambers, R. D., et al.[1] "Nucleophilic substitution in polyfluoro-heterocycles."[1] Journal of Fluorine Chemistry, 2002.[1]

  • Cross-Coupling Strategies

    • Suzuki, A.[1] "Organoboron compounds in cross-coupling reactions."[1][4] Journal of Organometallic Chemistry, 1999.[1]

  • Commercial Precursor Data

    • PubChem Compound Summary for 2-Fluoro-6-(trifluoromethyl)pyridine (CAS 94239-04-0).[1][5] [1]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Executive Summary & Strategic Value The scaffold 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine represents a "privileged structure" in modern medicinal chemistry. It combines three critical features for drug discovery: The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The scaffold 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine represents a "privileged structure" in modern medicinal chemistry. It combines three critical features for drug discovery:

  • The 3-Iodo Handle: A highly reactive site for Palladium-catalyzed C-C or C-N bond formation.[1]

  • The 2-Fluoro Group: A latent electrophile positioned ortho to the nitrogen, enabling subsequent Nucleophilic Aromatic Substitution (

    
    ) to introduce diversity after the initial cross-coupling.
    
  • The 6-Trifluoromethyl Group: A metabolic blocker that modulates lipophilicity (LogP) and enhances the electron-deficiency of the ring, increasing the reactivity of both the iodine and fluorine substituents.

This guide addresses the primary synthetic challenge: Chemoselectivity. The electron-deficient nature of the pyridine ring—amplified by the


 group—makes the C2-fluorine bond highly susceptible to undesired nucleophilic attack during cross-coupling conditions. This note provides optimized protocols to exclusively engage the C3-iodine bond while preserving the C2-fluorine for later stages.

Chemoselectivity Analysis: The "Reactivity Cliff"

Successful utilization of this scaffold requires navigating a bifurcated reactivity landscape.[2] The C3-I bond is sensitive to oxidative addition (Pd), while the C2-F bond is sensitive to nucleophilic attack (


).
Mechanistic Insight[3][4]
  • Oxidative Addition (Desired): The electron-poor ring accelerates the oxidative addition of Pd(0) into the C3-I bond. However, this also makes the resulting Pd(II) intermediate highly electrophilic, potentially slowing down transmetallation if the nucleophile is weak.

  • 
     Competition (Undesired):  Strong bases (alkoxides) or nucleophilic solvents (alcohols, amines) can displace the labile C2-fluorine, especially at elevated temperatures required for some couplings.
    
Reactivity Landscape Diagram

ReactivityMap Substrate 2-Fluoro-3-iodo-6- (trifluoromethyl)pyridine Pd_Cycle Pd(0) Catalysis (C3-I Bond) Substrate->Pd_Cycle  Weak Base  Non-Nu Solvent SNAr_Cycle SNAr Displacement (C2-F Bond) Substrate->SNAr_Cycle  Strong Base (RO-)  Nu Solvent (ROH) Product_Coupled Target: 3-Substituted 2-Fluoro-Pyridine Pd_Cycle->Product_Coupled Product_Side Side Product: 2-Alkoxy/Amino-Pyridine SNAr_Cycle->Product_Side

Figure 1: Chemoselectivity map highlighting the divergent pathways based on reaction conditions.

Optimized Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Coupling with aryl/heteroaryl boronic acids while preventing defluorination.

Rationale:

  • Base Selection: Potassium Phosphate (

    
    ) or Sodium Carbonate (
    
    
    
    ) are used instead of alkoxides (like NaOtBu) to eliminate the risk of
    
    
    at the C2 position.
  • Catalyst:

    
     is robust for electron-deficient heterocycles and resists chelation from the adjacent fluorine.
    
Materials Table
ComponentReagentEquiv.Role
Substrate 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine1.0Electrophile
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst

0.03 - 0.05Catalyst
Base

(2.0 M aq)
2.5 - 3.0Base (Non-Nu)
Solvent 1,4-DioxaneN/ASolvent (0.1 M)
Step-by-Step Methodology
  • Preparation: Charge a reaction vial with the Substrate (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and

    
     (3-5 mol%).
    
  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate).

  • Base Addition: Add degassed aqueous

    
     (3.0 equiv). Note: The biphasic system helps sequester the fluoride byproduct if any defluorination occurs, preventing autocatalysis of side reactions.
    
  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: If C2-hydrolysis (formation of pyridone) is observed, lower temp to 60°C and switch solvent to Toluene/Water.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is usually less polar than the boronic acid but more polar than the starting iodide.

Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne handles.

Rationale:

  • Copper-Free Option: While standard Sonogashira uses CuI, electron-deficient pyridines can sometimes undergo Cu-mediated defluorination. If yields are low with CuI, use the "Copper-Free" variant below.

  • Base: Triethylamine (

    
    ) serves as both base and solvent, buffering the system.
    
Materials Table
ComponentReagentEquiv.Role
Substrate 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine1.0Electrophile
Partner Terminal Alkyne1.2Nucleophile
Catalyst

0.03Catalyst
Co-Cat CuI (Optional, see note)0.015Co-Catalyst
Solvent/Base THF /

(1:1)
N/ASolvent System
Step-by-Step Methodology
  • Dissolution: Dissolve Substrate (1.0 equiv) in dry THF/Et3N (1:1 ratio, 0.15 M).

  • Catalyst Addition: Add

    
     (3 mol%) and CuI (1.5 mol%).
    
  • Degassing: Sparge with Argon for 10 minutes. Oxygen is the enemy here; it promotes alkyne homocoupling (Glaser coupling).

  • Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature initially. If no reaction after 2 hours, heat to 50°C.

    • Warning: Do not exceed 60°C with CuI present, as regioselectivity at C2 may erode.

  • Workup: Filter through a celite pad to remove Pd/Cu. Concentrate and purify.

Troubleshooting & Optimization Guide

Common Failure Modes
SymptomDiagnosisCorrective Action
Product contains -OH or -OEt at C2

side reaction occurred.
Switch base to

or

. Ensure solvent is strictly anhydrous (for non-aqueous protocols). Avoid ethanol/methanol.
Starting Material (SM) remaining Oxidative addition stalled.The C3-I bond is reactive, so this usually implies catalyst deactivation. Switch to electron-rich bulky ligands like XPhos or

.
De-iodination (Protodeiodination) Hydride source present.Ensure solvents are dry. If using alcohols as co-solvents, remove them. Reduce reaction time.
Homocoupling of Boronic Acid Oxidation of boronic acid.Inefficient degassing. Sparge solvents longer.
Workflow Visualization (Suzuki)

Workflow Start Start: Weigh Reagents (Inert Atmosphere) Solvent Add Solvent: Dioxane (Degassed) Start->Solvent Base Add Base: K3PO4 (Aq. or Solid) Solvent->Base Heat Heat to 80°C Monitor TLC/LCMS Base->Heat Check Check C2-F Integrity Heat->Check Finish Workup & Isolate Check->Finish Intact Rescue Rescue: Lower Temp / Change Base Check->Rescue Hydrolysis

Figure 2: Decision tree for Suzuki coupling execution and monitoring.

References

  • BenchChem. (2025).[2] 2-Iodo-4-(trifluoromethyl)pyridine and related halogenated pyridine reactivity profiles. Retrieved from

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Conditions for Electron-Deficient Heterocycles. Retrieved from

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. Chemical Science. Retrieved from

  • National Institutes of Health (NIH). (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.[3][4] Retrieved from

  • ResearchGate. (2025). Reactivity of 2-Fluoro- and 2-Chloropyridines toward Nucleophilic Substitutions vs Cross Coupling. Retrieved from [5]

Sources

Method

Application Note: Structural Elucidation of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine via Multi-Nuclear NMR

This Application Note is designed for researchers and analytical chemists involved in the structural characterization of halogenated heterocyclic intermediates. It focuses on the specific NMR challenges posed by poly-fun...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists involved in the structural characterization of halogenated heterocyclic intermediates. It focuses on the specific NMR challenges posed by poly-functionalized pyridines, using 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine as a case study.


H, 

C,

F) Target Molecule: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS: 100366-74-3)

Executive Summary & Chemical Context

The target molecule, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine , represents a high-value scaffold in medicinal chemistry.[1] The presence of three distinct halogenated motifs serves specific synthetic purposes:

  • C3-Iodine: A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1]

  • C2-Fluorine: A metabolic blocking group that also enables

    
     diversification.[1]
    
  • C6-Trifluoromethyl: A lipophilicity enhancer (

    
    ) critical for blood-brain barrier penetration.[1]
    

Analytical Challenge: The combination of a quadrupolar nucleus (iodine), multiple spin-active fluorine nuclei, and an electron-deficient pyridine ring creates a complex spin system. This guide provides a protocol to disentangle the "Heavy Atom Effect" of iodine from the extensive C-F scalar couplings.[1]

Safety & Handling Protocol

  • Hazards: This compound is a halogenated pyridine derivative.[1] Treat as a potential skin irritant and lachrymator.[1]

  • PPE: Standard laboratory PPE (nitrile gloves, safety glasses, lab coat).[1]

  • Ventilation: All sample preparation must occur within a certified fume hood.

Experimental Protocol

Sample Preparation

To minimize solvent-solute interactions that can broaden quadrupolar-adjacent signals, Chloroform-


 is the preferred solvent over DMSO-

unless solubility is an issue.[1]
  • Solvent:

    
     (99.8% D) + 0.03% v/v TMS (Tetramethylsilane).[1]
    
  • Concentration: 10–15 mg in 0.6 mL solvent (standard 5mm tube).

  • Internal Standard (Optional for

    
    ): 
    
    
    
    -Trifluorotoluene (
    
    
    ppm) or Trichlorofluoromethane (
    
    
    ,
    
    
    ppm).
Acquisition Parameters

The presence of the


 group and the quaternary carbon attached to Iodine requires specific parameter adjustments.
Parameter

(Proton)

(Carbon)

(Fluorine)
Pulse Angle



Relaxation Delay (D1) 1.0 s3.0 - 5.0 s (Critical for C-I and

)
2.0 s
Scans (NS) 161024+ (due to splitting intensity loss)32
Spectral Width 12 ppm250 ppm200 ppm
Decoupling NoneProton-Decoupled (

-Waltz)
Inverse Gated (optional)

Expert Insight: If available, run a


-decoupled 

experiment
. The extensive C-F splitting (quartets of doublets) in standard

spectra dilutes signal intensity, making quaternary carbons difficult to detect. Decoupling fluorine collapses these multiplets into singlets (or simple doublets), significantly improving S/N ratio.[1]

Spectral Analysis & Prediction

The structure is an AMX spin system regarding protons, but heavily influenced by heteronuclear coupling.[1]

NMR Analysis (400 MHz, )

The molecule has only two aromatic protons at positions 4 and 5.[1]

  • H4 (Para to

    
    , Ortho to I):  Expected 
    
    
    
    ppm.
    • Appears as a triplet of doublets (or broad doublet) due to coupling with H5 (

      
       Hz) and long-range coupling to 2-F (
      
      
      
      ).[1]
  • H5 (Meta to

    
    , Meta to I):  Expected 
    
    
    
    ppm.
    • Appears as a doublet of quartets (or broad doublet).[1] The quartet arises from coupling to the

      
       group (
      
      
      
      Hz), though this is often unresolved, leading to line broadening.
NMR Analysis ( )

Two distinct fluorine environments exist.[1]

  • 2-Fluoro (Aromatic F): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     to 
    
    
    
    ppm.[1]
    • Typically a broad singlet or doublet (coupling to H4).[1]

  • 6-Trifluoromethyl (

    
    ): 
    
    
    
    ppm.[1][2]
    • Sharp singlet.[1]

NMR Analysis – The "Fingerprint"

This is the most diagnostic but complex spectrum due to J-coupling and the Heavy Atom Effect .

Table 1: Predicted


 Shifts and Coupling Patterns 
Carbon PositionPredicted Shift (

, ppm)
Multiplicity PatternCoupling Constants (Hz, Approx)Mechanistic Cause
C2 (C-F)160.0 – 164.0Doublet (

)

Direct F attachment (Deshielding).
C3 (C-I)80.0 – 90.0 Doublet (

)

Heavy Atom Effect (Iodine shields C3 significantly).[1]
C4 (C-H)145.0 – 148.0Doublet (

)

Beta to Iodine.[1]
C5 (C-H)120.0 – 125.0Quartet (

)

Gamma to

.[1]
C6 (C-

)
148.0 – 152.0Quartet of Doublets (

)

Ipso to

and Para to F.

118.0 – 122.0Quartet (

)

Typical

pattern.[1]

Critical Validation Check: The signal for C3 (attached to Iodine) will appear unusually upfield (~85 ppm), potentially overlapping with solvent peaks or appearing in the "aliphatic" region. Do not mistake this for an impurity. This is caused by the spin-orbit coupling of the large Iodine electron cloud shielding the nucleus.

Logical Workflow Diagram

The following flowchart illustrates the decision-making process for validating this structure.

NMR_Workflow Start Sample: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine H1_Acq 1H NMR Acquisition (Check Integration 1:1) Start->H1_Acq F19_Acq 19F NMR Acquisition (Verify 2 signals) Start->F19_Acq C13_Acq 13C NMR Acquisition (Long D1 delay) H1_Acq->C13_Acq F19_Acq->C13_Acq Decision_C3 Is C3 signal visible at ~85 ppm? C13_Acq->Decision_C3 Troubleshoot Increase D1 delay Check Heavy Atom Effect Decision_C3->Troubleshoot No (Signal Missing) Analyze_Splitting Analyze Splitting: C2 (d, ~240Hz) CF3 (q, ~273Hz) Decision_C3->Analyze_Splitting Yes Troubleshoot->C13_Acq Re-acquire Final_Valid Structure Validated Analyze_Splitting->Final_Valid

Caption: Step-by-step logic flow for confirming the structure, highlighting the critical check for the C3-Iodine carbon signal.

Troubleshooting Common Issues

  • Missing C3 Signal: The Carbon attached to Iodine has a very long relaxation time (

    
    ) and is split by the 2-Fluorine.[1]
    
    • Solution: Increase relaxation delay (

      
      ) and increase scan count.
      
  • Broadening of Protons: H4 and H5 may appear broad rather than as sharp doublets.

    • Cause: Unresolved long-range coupling to Fluorine or Quadrupolar broadening from Iodine.[1]

    • Solution: Apply window functions (Gaussian multiplication) during processing to enhance resolution.

  • Solvent Overlap: The

    
     quartet in 
    
    
    
    (~120 ppm) often overlaps with the center triplet of
    
    
    (77.16 ppm) is unlikely, but it may overlap with aromatic solvent impurities.[1]
    • Solution:

      
       triplet is at 77 ppm; 
      
      
      
      is at ~120 ppm.[1] Overlap is rare here, but ensure spectral width is sufficient.[1]

References

  • Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Standard reference for additivity rules).

  • Heavy Atom Effect: Vicha, J., et al. (2020).[1][3] "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts". Chemical Reviews, 120(15), 7065–7103.[1]

  • Fluorine Coupling Constants: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1]

  • Compound Data: PubChem CID 2736501 (Analogous Fluoropyridines).[1][4]

  • Chemical Vendor Data: Sigma-Aldrich Product Specification for Halogenated Pyridines.

Sources

Application

Purification of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine by column chromatography

Application Note: Purification of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine by Column Chromatography Abstract & Scope This application note details the protocol for the isolation and purification of 2-Fluoro-3-iodo-6-(...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine by Column Chromatography

Abstract & Scope

This application note details the protocol for the isolation and purification of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (Target Compound). This intermediate is a critical scaffold in medicinal chemistry, particularly for Suzuki-Miyaura and Sonogashira couplings utilized in the synthesis of agrochemicals and pharmaceutical APIs.

The purification of poly-halogenated pyridines presents unique challenges due to their low basicity, high lipophilicity, and the potential for close-eluting regioisomers (often resulting from directed ortho-metallation synthesis routes). This guide provides a self-validating method using normal-phase silica gel chromatography, emphasizing gradient optimization and dry-loading techniques to maximize resolution.

Compound Profile & Physicochemical Analysis

Understanding the molecule is the first step to successful separation.

PropertyDescription / Value (Estimated)Chromatographic Implication
Structure Pyridine core with -F (C2), -I (C3), -CF3 (C6)Highly electron-deficient ring.
Basicity Very Low (pKa < 0)Minimal interaction with acidic silanols on silica. No amine modifiers (e.g., Et3N) required.
Lipophilicity High (LogP ~ 3.5 - 4.0)Strong retention on C18 (Reverse Phase), weak retention on Silica (Normal Phase).
Solubility Soluble in DCM, EtOAc, THF. Low in Hexanes.Ideal for dry loading; poor solubility in mobile phase suggests avoiding liquid loading.
Stability Sensitive to light (C-I bond).Wrap column/fractions in foil if processing takes >4 hours.

Pre-Purification: TLC Method Development

Before scaling to a column, the separation must be validated on Thin Layer Chromatography (TLC).

Standard Impurity Profile:

  • Starting Material (SM): 2-Fluoro-6-(trifluoromethyl)pyridine (Likely unreacted).[1]

  • Regioisomers: 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine (Rare, but possible depending on synthesis).

  • Di-iodinated species: If excess iodinating agent was used.

TLC Protocol:

  • Plate: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Visualization: UV (254 nm) is primary. Iodine stain (

    
    ) is secondary (Target turns brown/yellow).
    
  • Solvent Screening:

    • Attempt 1: 10% Ethyl Acetate in Hexanes.

      • Expected Result: Target Rf ~ 0.6–0.7 (Too high).

    • Attempt 2: 100% Hexanes (or Pentane).

      • Expected Result: Target Rf ~ 0.1–0.2.

    • Attempt 3: 2% Ethyl Acetate in Hexanes.

      • Optimization: Target Rf should be ~0.35 for optimal column separation.

Decision Rule:

  • If

    
     (Product - Impurity) < 0.10, a shallower gradient is required.
    
  • If SM co-elutes, consider switching to Toluene/Hexane systems (pi-pi interactions can alter selectivity).

Detailed Chromatography Protocol

Phase 1: Column Preparation
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Dimensions: Use a 1:30 to 1:50 ratio (Sample Mass : Silica Mass) due to the difficult separation of halogenated isomers.

  • Packing Method: Slurry Packing in 100% Hexanes.

    • Rationale: Slurry packing prevents air bubbles and channeling, which are disastrous for close separations.

Phase 2: Sample Loading (Dry Loading)

Direct liquid injection is discouraged for this compound because it is likely soluble in DCM but insoluble in the Hexane mobile phase, leading to precipitation at the column head and band tailing.

  • Dissolve crude mixture in minimal Dichloromethane (DCM).

  • Add Celite 545 or Silica Gel (10x weight of crude).

  • Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

  • Gently pour the powder onto the packed column bed.

  • Add a protective layer of sand (~1 cm) on top to prevent disturbing the bed during solvent addition.

Phase 3: Elution Gradient

The high lipophilicity requires a very non-polar start.

StageSolvent Composition (Hexanes : EtOAc)Volume (Column Volumes - CV)Purpose
Equilibration 100 : 02 CVWet the dry load and compact the bed.
Elution 1 100 : 03-5 CVElute highly non-polar impurities (e.g., Iodine).
Elution 2 98 : 25-10 CVTarget Compound Elution Window.
Elution 3 95 : 53 CVFlush remaining polar impurities/SM.
Wash 80 : 202 CVClean column.
Phase 4: Fraction Analysis
  • Collect small fractions (approx. 1/10th of column volume).

  • Spot every 3rd fraction on TLC.

  • Combine pure fractions.

  • Critical Step: Evaporate solvent at < 40°C. Halogenated pyridines can be volatile (sublime) under high vacuum/heat.

Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (2-F-3-I-6-CF3-Pyridine) TLC TLC Screening (Hex/EtOAc) Start->TLC CheckRf Is Target Rf ~ 0.3 in 2-5% EtOAc? TLC->CheckRf Optimize Adjust Solvent Strength (Try 100% Hex or 1% EtOAc) CheckRf->Optimize No (Too Fast/Slow) LoadChoice Solubility Check: Soluble in Hexane? CheckRf->LoadChoice Yes Optimize->TLC LiquidLoad Liquid Loading (Minimal Hexane) LoadChoice->LiquidLoad Yes DryLoad Dry Loading (Celite/Silica + DCM) LoadChoice->DryLoad No (Precipitates) RunColumn Run Column Gradient (0% -> 5% EtOAc) LiquidLoad->RunColumn DryLoad->RunColumn Fractions Analyze Fractions (UV 254nm) RunColumn->Fractions PurityCheck Single Spot on TLC? Fractions->PurityCheck Combine Combine & Evaporate (<40°C, avoid sublimation) PurityCheck->Combine Yes Repurify Repurify Mixed Fractions PurityCheck->Repurify No

Figure 1: Decision tree for the purification of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine, highlighting the critical choice of dry loading.

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Product Streaking Sample overload or precipitation.Switch to Dry Loading on Celite. Do not increase solvent polarity rapidly.
Co-elution with SM Structural similarity (2-F-6-CF3 vs 2-F-3-I-6-CF3).Use a flatter gradient (e.g., 0% to 1% EtOAc over 10 CV). Alternatively, test DCM/Hexane systems.
Yellow Fractions Free Iodine (

) contamination.
Wash the organic layer with Sodium Thiosulfate (

) before column chromatography. If on column,

usually elutes first (purple/pink in Hexane).
Low Yield Volatility of product.Do not use high vacuum for extended periods. Stop evaporation immediately upon dryness.

Safety Considerations

  • Halogenated Pyridines: Generally irritants. Avoid inhalation. Handle in a fume hood.

  • C-I Bond Lability: Iodinated compounds can release free iodine upon decomposition.

  • Fluorine Content: While the C-F bond is stable, combustion or extreme acidic hydrolysis could theoretically release HF. Standard lab PPE (gloves, goggles, coat) is sufficient for chromatography.

References

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link (Foundational text on halogenated pyridine synthesis via metallation).

  • Oakwood Chemical. (2023). Safety Data Sheet: 2-Iodo-6-(trifluoromethyl)pyridine.Link (Used for analog safety and physical state data).

  • Teledyne ISCO. (2022). Purification Strategies for Heterocycles.Link (General protocol for nitrogen heterocycles).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Reference for estimating pyridine basicity).

Sources

Method

Application Note: Regioselective Functionalization of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Executive Summary This guide details the regioselective manipulation of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine , a "privileged scaffold" in medicinal chemistry.[1] This substrate offers three distinct vectors for di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective manipulation of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine , a "privileged scaffold" in medicinal chemistry.[1] This substrate offers three distinct vectors for diversification: the labile C2-Fluorine (


 active), the reactive C3-Iodine  (Cross-coupling active), and the stabilizing C6-Trifluoromethyl  group.

Key Technical Insight: The primary challenge is not reactivity, but orthogonality . The C2-fluorine is highly activated towards nucleophiles, while the C3-iodine is highly activated towards oxidative addition. Successful utilization requires a "Selectivity Switch" strategy—choosing conditions that isolate one reactivity mode without triggering the other.[1]

Reactivity Profile & Electronic Mapping

To design effective protocols, one must understand the electronic bias of the ring.

  • C2-Position (Fluoro): The most electrophilic site.[1] The adjacent ring nitrogen and the electronegative fluorine atom create a significant dipole, making this position highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). The C6-
    
    
    
    group further lowers the LUMO energy, accelerating displacement.
  • C3-Position (Iodo): The "softest" site.[1] The weak C-I bond is ideal for Palladium(0) insertion (Oxidative Addition).[1] It is sterically crowded by the adjacent fluorine, requiring specific ligand choices.

  • C6-Position (Trifluoromethyl): A static anchor.[1] It provides metabolic stability and lipophilicity but is generally chemically inert under standard functionalization conditions.[1]

Visualization: The Divergent Reactivity Pathway

ReactivityMap Substrate 2-Fluoro-3-iodo- 6-(trifluoromethyl)pyridine SNAr Pathway A: S_NAr (Nucleophilic Attack) Substrate->SNAr  Nucleophiles (R-NH2, R-OH)   Coupling Pathway B: Cross-Coupling (Pd-Catalysis) Substrate->Coupling  Pd(0), Boronic Acid   Metallation Pathway C: Metallation (Lithium/Magnesium) Substrate->Metallation  n-BuLi / i-PrMgCl   Prod_SNAr 2-Amino/Alkoxy-3-iodo Derivative SNAr->Prod_SNAr Prod_Coup 2-Fluoro-3-aryl Derivative Coupling->Prod_Coup Prod_Pyridyne CRITICAL FAILURE: 2,3-Pyridyne Formation Metallation->Prod_Pyridyne Elimination of LiF

Figure 1: Decision tree for functionalizing the substrate. Note the "Dead End" risk in Pathway C (Metallation) due to pyridyne formation.

Protocol A: Regioselective (C2-Functionalization)

Objective: Displacement of the C2-Fluorine with an amine nucleophile while retaining the C3-Iodine for future steps.

Mechanism: The reaction proceeds via a Meisenheimer complex.[1] The inductive effect of the


 group at C6 stabilizes the anionic intermediate, making this substrate significantly more reactive than simple 2-fluoropyridine [1].
Experimental Protocol

Target: Synthesis of N-benzyl-3-iodo-6-(trifluoromethyl)pyridin-2-amine.

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (1.0 eq, 1.0 mmol) in anhydrous DMSO (3.0 mL).

    • Why DMSO? Polar aprotic solvents stabilize the charged transition state of

      
       reactions, significantly increasing the rate compared to THF or Toluene.
      
  • Reagent Addition: Add Benzylamine (1.1 eq) followed by DIPEA (N,N-Diisopropylethylamine, 1.5 eq).

    • Note: An auxiliary base (DIPEA) is required to scavenge the HF generated.[1]

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by LC-MS.[1]

    • Checkpoint: The starting material (MW ~291) should disappear; Product (MW ~378) should appear.

    • Caution: Do not exceed 100°C. Excessive heat can cause de-iodination or multiple substitutions if the nucleophile is small.[1]

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMSO.[1] Wash organic layer with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Data Summary:

ParameterConditionRationale
Solvent DMSO or DMFMaximizes dipole stabilization of the transition state.[1]
Base DIPEA or

Neutralizes HF; non-nucleophilic to prevent competition.[1]
Temp 40-60°CSufficient for activation; prevents thermal de-iodination.[1]

Protocol B: Chemoselective Suzuki Coupling (C3-Functionalization)[1]

Objective: Forming a C-C bond at C3 using Palladium catalysis without hydrolyzing the sensitive C2-Fluorine.

The Challenge: Standard Suzuki conditions often use aqueous strong bases (NaOH, KOH). Hydroxide is a potent nucleophile that will rapidly attack the C2-F position, converting your starting material into the pyridone (2-hydroxy derivative) byproduct [2].

The Solution: Use anhydrous conditions or weak, non-nucleophilic bases.

Experimental Protocol

Target: Synthesis of 2-Fluoro-3-phenyl-6-(trifluoromethyl)pyridine.

  • System Setup: Flame-dry a reaction tube and purge with Argon.

  • Charging: Add Substrate (1.0 mmol), Phenylboronic acid (1.2 eq), and

    
      (2.0 eq, anhydrous).
    
    • Critical Choice: Potassium Phosphate is basic enough to activate the boronic acid but less nucleophilic than hydroxide or ethoxide, preserving the C2-F bond.

  • Catalyst: Add

    
      (3 mol%).[1]
    
    • Why this catalyst? Bidentate ligands like dppf resist displacement by the nitrogen lone pair of the pyridine, preventing catalyst deactivation.

  • Solvent: Add degassed 1,4-Dioxane (4 mL).

  • Reaction: Heat to 80°C for 12 hours under Argon.

  • Workup: Filter through a pad of Celite to remove Pd residues.[1] Concentrate and purify via silica gel chromatography.

Advanced Workflow: Sequential Library Generation

When building a library, the Order of Operations dictates the chemical yield and purity.

Route 1: The "Safe" Sequence ( Coupling)

This is the recommended route for most applications.

  • Step 1: Displace the highly reactive C2-F with your amine of choice.[1]

  • Result: The pyridine ring becomes more electron-rich (due to the amine's donation).[1]

  • Step 2: Perform Suzuki coupling.

    • Benefit: The C2-amine product is stable to the basic conditions of the Suzuki coupling. You avoid the risk of C2 hydrolysis.[1]

Route 2: The "Versatile" Sequence (Coupling )

Use this only if your


 nucleophile is incompatible with Pd-coupling conditions (e.g., contains thiols or free phosphines).
  • Step 1: Perform Suzuki coupling on the parent fluoro-iodo substrate.[1]

    • Risk: Must strictly exclude water and strong nucleophiles to keep C2-F intact.[1]

  • Step 2: Perform

    
     on the biaryl product.[1]
    
    • Note: The biaryl product is less electrophilic than the starting material, so Step 2 may require higher temperatures (80-100°C).

Workflow Diagram

Workflow cluster_Route1 Route 1: Recommended (High Fidelity) cluster_Route2 Route 2: Conditional (Sensitive Nucleophiles) Start Start: 2-Fluoro-3-iodo- 6-(trifluoromethyl)pyridine Step1A Step 1: S_NAr (Introduce Amine) Start->Step1A Step1B Step 1: Suzuki Coupling (Anhydrous Base REQUIRED) Start->Step1B InterA Intermediate: 2-Amino-3-iodo Step1A->InterA Step2A Step 2: Suzuki Coupling (Standard Base OK) InterA->Step2A FinalA Final Product A Step2A->FinalA InterB Intermediate: 2-Fluoro-3-aryl Step1B->InterB Step2B Step 2: S_NAr (Higher Temp Required) InterB->Step2B FinalB Final Product B Step2B->FinalB

Figure 2: Strategic planning for sequential functionalization. Route 1 is generally higher yielding due to the stability of the intermediate.

Expert Insight: The Metallation Trap

WARNING: A common error is attempting to functionalize the C3-position via Lithium-Halogen Exchange (e.g., using n-BuLi).[1]

The Mechanism of Failure: Upon treating 2-fluoro-3-iodopyridine derivatives with n-BuLi, the Iodine-Lithium exchange is rapid.[1] However, the resulting 2-fluoro-3-lithio species is inherently unstable.[1] The lithium atom coordinates with the adjacent fluorine, facilitating the elimination of Lithium Fluoride (LiF).

Result: Formation of 2,3-pyridyne (a reactive benzyne analog).[1] This species will uncontrollably dimerize or react with solvent, leading to "tar" rather than the desired trapped product [3].

Corrective Action: If metallation is absolutely necessary (e.g., to quench with an aldehyde), use Isopropylmagnesium Chloride (Turbo-Grignard) at -40°C or lower .[1] The Magnesium-Carbon bond is more covalent and less prone to


-elimination of fluoride than the Lithium-Carbon bond.[1]

References

  • Schlosser, M., et al. "Regioselective derivatization of fluoropyridines."[1] European Journal of Organic Chemistry, 2005.[1] 2[1][3][2][4][5][6][7][8]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457-2483.[1] 9[1][3][2][4][5][6][7][8][10][11]

  • Marsais, F., & Queguiner, G. "Metallation of halopyridines: A route to functionalized pyridines."[1] Tetrahedron, 39(12), 2009-2021.[1] (Foundational text on pyridyne elimination risks).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling yield with 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

The following guide serves as a specialized Technical Support Center for researchers optimizing Suzuki-Miyaura cross-coupling reactions with 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine . This substrate presents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing Suzuki-Miyaura cross-coupling reactions with 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine .

This substrate presents a classic "chemoselectivity vs. reactivity" paradox: the iodine at C3 facilitates rapid oxidative addition, but the electron-deficient nature of the ring (exacerbated by the C6-trifluoromethyl and C2-fluorine groups) makes the substrate highly susceptible to nucleophilic attack (


) and hydrodehalogenation.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Module 1: The Diagnostic Hub

Start here if your reaction is failing. We analyze failures based on the specific byproducts observed.

Symptom A: "I see full consumption of starting material, but the major product is the 2-alkoxy or 2-hydroxy impurity."

Diagnosis: Nucleophilic Aromatic Substitution (


). 
The 2-fluoro position is activated by the ring nitrogen and the electron-withdrawing 

group at C6. If you are using strong nucleophilic bases (e.g., NaOH, NaOEt, or even

in some solvents), the base is attacking the C2-position, displacing the fluorine atom before or after the coupling event.

Corrective Action:

  • Switch Base: Move to bulky, non-nucleophilic bases. Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    are the gold standards here. Avoid alkoxides entirely.
  • Solvent Modification: If using alcohols (MeOH/EtOH), stop immediately. Use aprotic polar solvents like 1,4-Dioxane or Toluene with a minimum necessary amount of water.

Symptom B: "My starting material is consumed, but I see the de-iodinated pyridine (Hydrodehalogenation)."

Diagnosis: Stalled Transmetallation Cycle. The oxidative addition of Pd into the C-I bond is fast. However, if the transmetallation step with the boronic acid is slow (due to sterics or electronics), the unstable Pd(II)-aryl species will capture a hydride (often from the solvent or ligand), leading to reduction (C-I


 C-H).

Corrective Action:

  • Boost Transmetallation: Increase the activity of the boronic acid by adding a fluoride source like KF or CsF (fluoride activates boronates without acting as a strong carbon-nucleophile).

  • Ligand Switch: Use electron-rich, bulky phosphine ligands like XPhos or SPhos . These facilitate the difficult steps of the catalytic cycle and protect the metal center.

Symptom C: "Low conversion. The starting material remains untouched."

Diagnosis: Catalyst Deactivation or Poor Oxidative Addition. While C-I bonds usually add easily, the electron-poor nature of the ring can sometimes stabilize the Pd(II) intermediate too strongly, preventing turnover ("catalyst resting state" trap), or the catalyst is dying due to oxidation.

Corrective Action:

  • Pre-catalysts: Switch from Pd(

    
    )
    
    
    
    (which is air-sensitive and often impure) to robust Pd(II) precatalysts like Pd(dppf)
    
    
    or XPhos Pd G3 .
  • Degassing: This system is sensitive. Ensure rigorous degassing (sparging with Argon for 15 mins) of solvents before adding the catalyst.

Module 2: Visual Logic & Mechanism

Understanding the competition between the desired pathway and the specific failure modes for this substrate.

ReactionPathways Start Substrate: 2-Fluoro-3-iodo-6-(CF3)pyridine OxAdd Intermediate A: Pd(II)-Ar Complex Start->OxAdd Fast Oxidative Addition (Pd0) SNAr_Side FAILURE MODE 1: SNAr Byproduct (F displaced by Base) Start->SNAr_Side Strong Base / High Temp (Attack at C2) Suzuki Product: 2-Fluoro-3-aryl-6-(CF3)pyridine OxAdd->Suzuki Transmetallation & Red. Elimination Red_Side FAILURE MODE 2: Hydrodehalogenation (C-I replaced by C-H) OxAdd->Red_Side Slow Transmetallation (Hydride Capture)

Figure 1: Competitive reaction pathways. Note that SNAr can occur on the starting material OR the product, necessitating mild bases.

Module 3: Optimized Experimental Protocols

Protocol A: The "Robust" Method (Recommended Start)

Best for: Standard aryl boronic acids, high-throughput screening.

ParameterConditionRationale
Catalyst Pd(dppf)

• DCM
(3-5 mol%)
The bidentate ligand prevents

-hydride elimination and is highly stable.
Base

(2.0 - 3.0 equiv)
Mild enough to prevent F-displacement; strong enough to activate Boron.
Solvent 1,4-Dioxane / Water (4:1 ratio)Water is essential for the boronate activation mechanism.
Temp 80°C Sufficient energy for turnover without promoting thermal decomposition.
Time 2 - 6 HoursMonitor by LCMS.

Step-by-Step:

  • Charge a reaction vial with the Pyridine substrate (1.0 equiv), Boronic acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Add Pd(dppf)

    
    [1][2] • DCM (0.05 equiv).
    
  • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be ~0.1 M to 0.2 M.

  • Heat to 80°C with vigorous stirring.

Protocol B: The "High Difficulty" Method (For Steric Bulk)

Best for: Sterically hindered boronic acids or if Protocol A yields <40%.

ParameterConditionRationale
Catalyst XPhos Pd G3 (2-4 mol%)Bulky, electron-rich ligand accelerates transmetallation.
Base

or KF (2-3 equiv)
Carbonate is milder; Fluoride (KF) is specific for difficult boronates.
Solvent Toluene / Water (10:1)Biphasic system often protects the catalyst.
Temp 100°C Higher barrier requires higher heat; XPhos is thermally stable.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use ethanol or methanol as a co-solvent? A: Absolutely not. In the presence of base, primary alcohols form alkoxides (


, 

) which are potent nucleophiles. They will attack the C2-position of your pyridine, displacing the fluorine to give the methoxy-pyridine impurity. Stick to Dioxane, Toluene, or DME.

Q: My boronic acid is also electron-deficient. The reaction isn't working. A: When two electron-deficient partners meet, transmetallation is very slow.

  • Tip 1: Increase catalyst loading to 10 mol%.

  • Tip 2: Switch to the corresponding Potassium Trifluoroborate (

    
    )  salt instead of the boronic acid. These are pre-activated and often perform better in difficult couplings.
    

Q: Why is there a black precipitate? A: That is "Palladium Black"—agglomerated Pd(0) that has fallen out of the catalytic cycle. This indicates your ligand is not stabilizing the metal well enough. Switch to a phosphine ligand with a stronger binding affinity (like dppf or XPhos) or ensure your solvent is thoroughly degassed (oxygen kills phosphines).

References

  • General Optimization of Fluorinated Pyridines

    • S. Li et al., "Selective Direct C-H Polyfluoroarylation of Electron-Deficient N-Heterocyclic Compounds," ResearchGate, 2020.

    • Context: Discusses the sensitivity of poly-fluorinated N-heterocycles to base and nucleophilic
  • Use of Pd(dppf)

    • C. N. Hazari et al., "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor," Organic & Biomolecular Chemistry, 2023.

    • Context: Validates Pd(dppf)Cl2 as a robust catalyst for pyridines bearing reactive/labile groups.
  • Mechanistic Insights on Transmetallation

    • H. Liu et al., "The Substituent Effects of Suzuki Coupling in Aqueous Micelles," Journal of Organic Chemistry, 2024.[3]

    • Context: Explains the rate-determining steps when using electron-withdrawing groups on the halide partner.
  • Base Sensitivity & SNAr Competition

    • Pantaine, L. et al., "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations," Angewandte Chemie Int. Ed., 2020.[4]

    • Context: A comprehensive review of the instability of 2-substituted pyridines and strategies to mitig
  • Substrate Data

    • Sigma-Aldrich Technical Library, "Palladium-Catalyzed Cross-Coupling Reaction Guides."

Sources

Optimization

Common side reactions in 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine couplings

Technical Support Center: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Coupling Modules Welcome to the Heterocycle Coupling Support Hub Ticket Context: You are working with 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Coupling Modules

Welcome to the Heterocycle Coupling Support Hub

Ticket Context: You are working with 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS: 1261899-88-2).[1] Substrate Profile: This molecule is a "Dual Electrophile."[1] It possesses two reactive sites that compete under standard cross-coupling conditions:

  • C3-Iodine: The intended site for Palladium/Copper-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald).[1]

  • C2-Fluorine: A highly activated site for Nucleophilic Aromatic Substitution (

    
    ), driven by the electron-deficient pyridine ring and the electron-withdrawing 
    
    
    
    group at C6.[1]

The Challenge: The activation energy for displacing the C2-Fluorine (


) is often lower than the activation energy for Oxidative Addition at the C3-Iodine, especially when using strong bases or nucleophilic solvents. This guide details how to suppress these side reactions.

Troubleshooting Module 1: The "Regioselectivity" Error

Symptom: You isolated the 2-substituted product instead of the 3-coupled product. Diagnosis: Competitive Nucleophilic Aromatic Substitution (


). 
The base used for the coupling reaction (e.g., hydroxide, methoxide, or ethoxide) acted as a nucleophile and attacked the C2 position, displacing the fluorine atom.
The Mechanism

The 6-trifluoromethyl group pulls electron density from the ring, making the C2-position extremely electrophilic. If your coupling reaction uses a nucleophilic base (like NaOH, KOH, NaOMe) or a protic solvent (MeOH, EtOH), the solvent/base will attack C2 faster than the Palladium inserts at C3.

Corrective Protocol (The "Anhydrous Weak Base" System)

To fix this, you must decouple the role of the base (proton scavenger) from the role of the nucleophile.

Step-by-Step Solution:

  • Switch Base: Replace hydroxides/alkoxides with inorganic carbonates or phosphates .[1]

    • Recommended:

      
       (tribasic potassium phosphate) or 
      
      
      
      (Cesium carbonate).[1] These are poor nucleophiles but effective bases for the transmetalation step.
  • Switch Solvent: Move to non-protic, non-nucleophilic solvents.

    • Recommended: 1,4-Dioxane, Toluene, or THF.[1]

    • Avoid: Methanol, Ethanol, Isopropanol, DMF (can decompose to dimethylamine, a nucleophile).

  • Water Control: Use anhydrous conditions. If water is required for boronic acid solubility, limit it to a defined ratio (e.g., Dioxane:Water 10:1) rather than a bulk co-solvent.[1]

Data Comparison: Base Effects

Condition Base Solvent Major Product Mechanism

| Standard |


 (aq) | MeOH/THF | 2-Methoxy-3-iodo...  | 

(Unwanted) | | Optimized |

| Toluene | 3-Aryl-2-fluoro... | Suzuki Coupling (Desired) |[1]
Pathway Visualization

Regioselectivity cluster_0 Reaction Conditions Start Substrate: 2-F-3-I-6-CF3-Pyridine Cond_Bad Nucleophilic Base (NaOH, NaOMe) Start->Cond_Bad Cond_Good Non-Nucleophilic Base (K3PO4, Cs2CO3) Start->Cond_Good SNAr Side Reaction: SNAr at C2 (F displaced) Cond_Bad->SNAr Fast Kinetics Coupling Desired Reaction: Pd-Coupling at C3 (I displaced) Cond_Good->Coupling Preferred Pathway

Caption: Divergent pathways dictated by base nucleophilicity. Strong nucleophiles favor C2-substitution.[1]

Troubleshooting Module 2: The "Missing Iodine" Mystery

Symptom: The iodine is gone, but no coupling occurred. The mass spectrum shows M-126 (loss of I, gain of H). Diagnosis: Protodehalogenation (Hydrodehalogenation). The Palladium catalyst inserted into the C-I bond, but instead of transmetalating with your boronic acid, it underwent reduction.

The Mechanism

This often occurs via a "


-hydride elimination" pathway involving the solvent or impurities.
  • Oxidative addition forms

    
    .[1]
    
  • If the transmetalation is slow (due to steric bulk or poor boronic acid solubility), the complex seeks other stabilization.

  • If primary/secondary alcohols or amines are present, the Pd center can abstract a hydride, followed by reductive elimination of Ar-H.

Corrective Protocol
  • Increase Catalyst Activity: Use a more active catalyst system to accelerate the transmetalation step over the decomposition pathway.

    • Suggestion: Switch from

      
       to 
      
      
      
      or XPhos Pd G2 .[1]
  • Solvent Purge: Ensure solvents are free of oxidizable impurities.[1] Avoid primary alcohols.[1]

  • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to increase the collision frequency between the Pd-Ar species and the Boronic acid.

Troubleshooting Module 3: The "Hydrolysis" Impurity

Symptom: Appearance of a highly polar spot by TLC; Mass spec shows M-18 relative to starting material (F


 OH conversion).
Diagnosis: Pyridone Formation. 
Water has attacked the C2-Fluorine position.[1] This is thermodynamically driven by the formation of the stable pyridone tautomer.
The Mechanism

The 2-fluoro-6-trifluoromethylpyridine motif is notoriously sensitive to hydrolysis.[1] Even mild bases like Carbonate can generate enough hydroxide (equilibrium with water) to attack C2 if the temperature is high.

Corrective Protocol
  • Strict Anhydrous Conditions: Use commercially available anhydrous solvents.[1]

  • Phase Transfer Catalysis (Alternative): If you must use aqueous inorganic bases, use a biphasic system (Toluene/Water) without a phase transfer catalyst, or keep the water volume very low to minimize the concentration of OH- in the organic phase.

  • Acidic Workup Caution: Do not expose the reaction to strong acids during workup, as this can catalyze the tautomerization to the pyridone form.

Hydrolysis Pathway Visualization

Hydrolysis Substrate 2-Fluoro-3-iodo-6-(CF3)pyridine Intermediate Meisenheimer Complex Substrate->Intermediate + H2O (Nucleophilic Attack) Water H2O / OH- Water->Intermediate Product 2-Hydroxy-3-iodo-6-(CF3)pyridine (Pyridone Tautomer) Intermediate->Product - HF (Irreversible)

Caption: The irreversible hydrolysis pathway leading to pyridone formation.[1]

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a co-solvent for solubility? A: Avoid it. Ethanol is nucleophilic enough to displace the fluorine at C2, forming the 2-ethoxy ether byproduct. Use acetonitrile or DME (dimethoxyethane) if you need polarity.[1]

Q: My boronic acid is an ester (pinacol ester). Does this change the protocol? A: Yes. Pinacol esters hydrolyze slower than free boronic acids.[1] You may need a slightly stronger base to activate the boron, but this increases


 risk. Recommendation:  Use 

in Dioxane at 80°C . The water of hydration in the phosphate is often sufficient for activation without causing bulk hydrolysis.

Q: I see "Halogen Dance" mentioned in literature. Is this a risk? A: Only if you are using Lithium reagents (n-BuLi, LDA) for pre-functionalization.[1] In standard Pd/Cu couplings, the "Halogen Dance" (migration of the iodine to the C4 position) is mechanically unlikely.

References

  • Mechanistic Studies on SNAr vs.

    • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[1][2]

    • Source: ResearchGate / Journal of Organic Chemistry.[1]

    • Link:

  • Protodehalogenation Mechanisms

    • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation.[1][3]

    • Source: ACS Organometallics.[1]

    • Link:

  • General Reactivity of Trifluoromethyl Pyridines

    • Title: Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine (Hydrolysis Context).
    • Source: Google Patents / Zeneca Ltd.[1]

    • Link:

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling of Pyridines

Topic: Mitigation of Homocoupling and Protodeboronation in 2-Pyridyl Systems Ticket ID: #SZK-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "2-Pyridyl Problem" Coupling 2-py...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Homocoupling and Protodeboronation in 2-Pyridyl Systems Ticket ID: #SZK-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "2-Pyridyl Problem"

Coupling 2-pyridyl boronic acids is historically one of the most challenging transformations in medicinal chemistry. Users typically encounter two distinct but related failure modes often confused with simple "reaction failure":

  • Oxidative Homocoupling: Two boronic acid molecules couple to form a bipyridine dimer (

    
    ), consuming the nucleophile. This is driven by the presence of oxygen or reducible Pd(II) species.[1][2][3]
    
  • Rapid Protodeboronation: The 2-pyridyl boronic acid decomposes into the parent pyridine (

    
    ) before it can transmetallate. This is caused by the basic nitrogen atom facilitating C-B bond cleavage.
    

The Solution Philosophy: To prevent homocoupling, you must starve the reaction of Oxygen (the oxidant) and control the concentration of the active boronate species (using MIDA boronates or


 salts).

Diagnostic Workflow

Before altering your catalyst, use this logic tree to diagnose the specific root cause of your yield loss.

TroubleshootingTree Start Start: Low Yield / Side Products CheckProd Analyze Crude Mixture (LCMS/NMR) Start->CheckProd IsDimer Is Homodimer (Ar¹-Ar¹) Present? CheckProd->IsDimer Major Byproduct IsProto Is Protodeboronated Species (Ar¹-H) Present? CheckProd->IsProto Major Byproduct O2Issue CAUSE: Oxidative Homocoupling (Oxygen Ingress) IsDimer->O2Issue Yes CatIssue CAUSE: Slow Transmetallation (Catalyst Mismatch) IsDimer->CatIssue No (O2 excluded) BoronIssue CAUSE: Unstable Boron Species (Fast Hydrolysis) IsProto->BoronIssue Yes IsProto->CatIssue No (SM Intact)

Figure 1: Diagnostic logic tree for identifying the root cause of failure in pyridine Suzuki couplings.

Protocol Module: Reagent Engineering

The most effective way to eliminate homocoupling in pyridine systems is to use "Slow-Release" reagents. High instantaneous concentrations of free boronic acid favor homocoupling and decomposition.

Option A: MIDA Boronates (The Gold Standard)

N-Methyliminodiacetic acid (MIDA) boronates are air-stable and release the active boronic acid slowly under hydrolytic conditions. This keeps the standing concentration of the nucleophile low, statistically favoring the cross-coupling over homocoupling.

Protocol: MIDA Slow-Release Coupling

  • Reagents: 2-Pyridyl MIDA boronate (1.5 equiv), Aryl Bromide/Chloride (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%).

  • Base/Solvent: Cu(OAc)₂ (0.5 equiv) in DMF/H₂O or anhydrous conditions with slow hydrolysis.

  • Key Step: If using the anhydrous method, add the MIDA boronate in portions or use a biphasic system (Toluene/Water) with

    
     to regulate hydrolysis.
    
Option B: Potassium Organotrifluoroborates ( )

Developed by Molander, these salts are robust and resistant to oxidative homocoupling compared to free boronic acids.

Protocol: Molander Pyridine Coupling

  • Reagents: Potassium 2-pyridyltrifluoroborate (1.0 equiv), Aryl Bromide (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).[4]

  • Base:

    
     (3.0 equiv).[4]
    
  • Solvent: Toluene/H₂O (10:1).[4]

  • Conditions: 80°C, 24h. The water is essential for the equilibrium release of the boronic acid.

Protocol Module: Deoxygenation (The "Zero-Tolerance" Rule)

Oxygen acts as a terminal oxidant, recycling Pd(0) back to Pd(II), which then consumes two equivalents of boronic acid to form the homodimer. Sparging (bubbling gas) is insufficient for sensitive pyridine couplings.

Required Method: Freeze-Pump-Thaw (FPT)

  • Seal: Place all reagents and solvents in a Schlenk tube or heavy-walled pressure vial. Seal tightly.

  • Freeze: Submerge the vessel in liquid nitrogen (

    
    ) until the solvent is completely frozen solid.
    
  • Pump: Open the vessel to high vacuum (manifold) for 5–10 minutes. (Solvent will not evaporate as it is frozen).

  • Thaw: Close the vessel, remove from

    
    , and thaw in a warm water bath. Do not open to air.
    
  • Repeat: Perform this cycle 3 times. Backfill with Argon (heavier than air) rather than Nitrogen.

Catalyst & Ligand Selection Guide

For pyridines, the rate of Transmetallation must exceed the rate of Homocoupling. Electron-rich, bulky phosphines facilitate oxidative addition and protect the metal center.

LigandClassBest Use CaseMechanism of Action
XPhos Buchwald (Biaryl)General Purpose Steric bulk promotes reductive elimination; electron richness speeds up oxidative addition of aryl chlorides.
SPhos Buchwald (Biaryl)Steric Hindrance Excellent for ortho-substituted pyridines.
RuPhos Buchwald (Biaryl)

Salts
Specifically optimized by Molander group for trifluoroborate coupling.
Pd-PEPPSI-IPr NHCDifficult Substrates Extremely stable carbene ligand; resists oxidation better than phosphines.

Simple PhosphineAVOID Generally leads to high homocoupling in pyridine systems due to poor stabilization of the Pd intermediates.

Mechanistic Insight: The Homocoupling Pathway

Understanding how the dimer forms allows you to intervene. The diagram below illustrates the competition between the productive Cross-Coupling cycle and the destructive Oxidative Homocoupling cycle.

ReactionMechanism Pd0 Pd(0) Active Catalyst PdII_OxAdd L-Pd(II)-Ar¹-X (Oxidative Addition) Pd0->PdII_OxAdd Ar¹-X Pd_Peroxo Pd(II)-Peroxo Species Pd0->Pd_Peroxo + O₂ Transmetallation Transmetallation (+ Py-B(OH)₂) PdII_OxAdd->Transmetallation PdII_Biaryl L-Pd(II)-Ar¹-Py (Intermediate) Transmetallation->PdII_Biaryl O2_Insertion O₂ Oxidation (Oxygen Ingress) Product Product (Ar¹-Py) PdII_Biaryl->Product Reductive Elimination Product->Pd0 Homocouple Homocoupling Dimer (Py-Py) Pd_Peroxo->Homocouple + 2 equiv Py-B(OH)₂

Figure 2: The presence of Oxygen short-circuits the catalytic cycle, oxidizing Pd(0) and consuming the boronic acid to form homodimers.

Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately upon heating. What does this mean? A: This indicates "Palladium Black" formation. Your ligand is likely detaching, or the Pd is precipitating. This stops the catalytic cycle, leaving unreacted boronic acid which then homocouples or decomposes. Fix: Switch to a more stable precatalyst like XPhos Pd G4 or Pd-PEPPSI-IPr .

Q: Can I use excess boronic acid to compensate for homocoupling? A: In pyridine chemistry, this is risky. Excess 2-pyridyl boronic acid often leads to rapid protodeboronation, generating pyridine as a solvent contaminant which can poison the catalyst by coordinating to the Pd center. It is better to use MIDA boronates (1.2–1.5 equiv) which protect the boron species until needed.

Q: Why is


 preferred over 

for pyridines?
A:

is a mild base with high buffering capacity. 2-pyridyl boronic acids are sensitive to pH.[5] Very strong bases accelerate protodeboronation, while weak bases may not facilitate transmetallation. Anhydrous

in toluene/water mixtures provides the optimal "goldilocks" zone for these sensitive substrates.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for the Synthesis of 2-Pyridyl MIDA Boronates." Journal of the American Chemical Society.[6]

  • Molander, G. A., & Bernardi, C. R. (2002).[7] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.[6]

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie International Edition.

Sources

Optimization

Technical Support Portal: Suzuki Coupling of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Ticket ID: SC-FPy-CF3-001 Status: Open Priority: High Subject: Troubleshooting Low Yields/Side Reactions with Electron-Deficient Pyridines Executive Summary: The "Electronic Trap" You are working with a "Push-Pull" deact...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-FPy-CF3-001 Status: Open Priority: High Subject: Troubleshooting Low Yields/Side Reactions with Electron-Deficient Pyridines

Executive Summary: The "Electronic Trap"

You are working with a "Push-Pull" deactivated system . The substrate, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine , presents a unique dichotomy:

  • High Reactivity (Oxidative Addition): The electron-withdrawing groups (2-F, 6-CF

    
    ) and the pyridine nitrogen make the C-I bond highly activated for oxidative addition.
    
  • High Instability (S

    
    Ar):  These same features make the C-F bond at the 2-position extremely susceptible to Nucleophilic Aromatic Substitution (S
    
    
    
    Ar).

The Core Conflict: Conditions aggressive enough to drive the Suzuki cycle often trigger the S


Ar pathway, leading to hydroxylation (attack by base) or substitution by the nucleophilic coupling partner at the wrong position.

Diagnostic Matrix: Identify Your Failure Mode

Compare your LC-MS / NMR results to this table to pinpoint the root cause.

ObservationLikely CulpritTechnical Explanation
Starting Material (SM) Consumed, New Peak (M-I+OH) S

Ar Hydrolysis
The base (OH

or carbonate) attacked the 2-F position. The C-I bond remained intact or reacted later.
Starting Material Consumed, Product Mass + Coupling Partner at Wrong Site Regio-scrambling (S

Ar)
The boronic acid/ester acted as a nucleophile and attacked the 2-F position instead of coupling at the 3-I position.
Starting Material Intact (No Reaction) Catalyst Poisoning The pyridine nitrogen coordinated to the Palladium, forming an inactive "Pd-sink" complex. Common with simple ligands like PPh

.
De-iodinated Substrate (Ar-H) Protodehalogenation The Pd inserted into the C-I bond, but transmetallation failed. The Pd species abstracted a proton (often from solvent).
Homocoupling of Boronic Acid Oxidation / Slow Transmetallation Oxygen presence or the Pd(II) cycle is stalling, allowing the boronic acid to dimerize.

Critical Mechanism Analysis: The S Ar Competition

The diagram below illustrates the competition between the desired Catalytic Cycle and the parasitic S


Ar pathway.

Suzuki_vs_SNAr Start Substrate: 2-Fluoro-3-iodo-6-CF3-pyridine Pd_OA Oxidative Addition (Pd inserts at C-I) Start->Pd_OA Fast (Activated C-I) Base_Attack Nucleophilic Attack at C-2 (Base/Nu attacks C-F) Start->Base_Attack Competing Reaction Transmet Transmetallation (Boronic Acid enters) Pd_OA->Transmet Rate Limiting Step Product DESIRED PRODUCT (3-Aryl derivative) Transmet->Product Reductive Elimination Meisenheimer Meisenheimer Complex (Transition State) Base_Attack->Meisenheimer Byproduct FAILURE: 2-Substituted-3-iodo-6-CF3 Meisenheimer->Byproduct Loss of F-

Figure 1: The 2-Fluoro position is highly electrophilic due to the ortho-nitrogen and para-CF3. Strong bases or high temperatures favor the Red path (S


Ar).

Troubleshooting & Solutions

Issue A: Catalyst Deactivation (The "Nitrogen Sink")

The pyridine nitrogen is a good ligand. If you use simple phosphines (like PPh


 in Pd(PPh

)

), the substrate will bind to the Pd center, displacing the phosphine and shutting down the cycle.
  • Solution: Use Bulky, Electron-Rich Ligands .[1][2]

    • Recommendation: XPhos or SPhos .[3]

    • Why: These ligands are sterically bulky enough to prevent the pyridine nitrogen from binding to the Pd, while being electron-rich enough to facilitate oxidative addition.

    • Alternative: Pd(dppf)Cl

      
       . The bidentate bite angle resists displacement by the pyridine nitrogen.
      
Issue B: S Ar Hydrolysis (The "Base Problem")

Using strong bases (NaOH, KOtBu) or heating aqueous mixtures too high will hydrolyze the C-F bond.

  • Solution 1: Base pKa Tuning. Switch to weaker bases.

    • Best: K

      
      PO
      
      
      
      (Potassium Phosphate) or Cs
      
      
      CO
      
      
      (Cesium Carbonate).
    • Avoid: Hydroxides and Alkoxides.

  • Solution 2: Anhydrous Conditions. If hydrolysis persists, remove water entirely.

    • System: CsF (Cesium Fluoride) in dry Dioxane or Toluene.

    • Mechanism: Fluoride activates the boronic acid/ester without generating high concentrations of aggressive nucleophiles (like OH

      
      ).
      
Issue C: Protodeboronation (Unstable Partner)

If your coupling partner is also a heteroaryl boronic acid (e.g., 2-pyridyl boronic acid), it may decompose before coupling.

  • Solution: Use MIDA boronates (slow release) or Molander Salts (Potassium organotrifluoroborates) to stabilize the nucleophile.

Recommended Protocols

Protocol A: The "Standard" Optimized (High Success Rate)

Use this for initial screening.

  • Catalyst: Pd(OAc)

    
     (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl
    
    
    
    (3 mol%).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[3] Degas thoroughly with Argon.

  • Base: K

    
    PO
    
    
    
    (3.0 equivalents).
  • Temperature: 60°C - 80°C. (Do not exceed 80°C initially to minimize S

    
    Ar).
    
  • Concentration: 0.1 M - 0.2 M.

Protocol B: The "Anhydrous" Rescue (For S Ar Prone Cases)

Use this if you observe hydrolysis (OH substitution) at the 2-position.

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + XPhos (8 mol%).
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Base: CsF (Cesium Fluoride) (3.0 equivalents).

  • Additives: 4Å Molecular Sieves (to ensure dry conditions).

  • Temperature: 90°C - 100°C.

  • Note: CsF has low solubility; vigorous stirring is required.

References

  • Buchwald-Hartwig Ligands for Heterocycles

    • Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
    • Source: J. Am. Chem. Soc. 2005, 127, 4685–4696.
    • URL:[Link]

  • S

    
    Ar Competition in Fluoropyridines: 
    
    • Title: 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.
    • Source: Tetrahedron Letters, 2010.
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: Base-Catalyzed Aryl-B(OH)
    • Source: J. Am. Chem. Soc. 2017, 139, 36, 12579–12588.
    • URL:[Link]

  • Anhydrous Fluoride Conditions

    • Title: Versatile catalysts for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and trifl
    • Source: J. Am. Chem. Soc. 2000, 122, 4020.
    • URL:[Link]

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

[1] Executive Summary & Compound Profile 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine is a high-value heterocyclic scaffold used primarily as a linchpin in medicinal chemistry. Its utility stems from its three distinct re...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine is a high-value heterocyclic scaffold used primarily as a linchpin in medicinal chemistry. Its utility stems from its three distinct reactive handles:

  • 2-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • 3-Iodo: Prime site for metal-halogen exchange (lithiation) or transition-metal catalyzed cross-coupling (Suzuki, Sonogashira).

  • 6-Trifluoromethyl: Adds lipophilicity and metabolic stability, but significantly increases the electrophilicity of the ring.

The Stability Paradox: The very features that make this compound a versatile building block (high electron deficiency) render it thermodynamically unstable in solution. It is prone to photolytic deiodination and spontaneous hydrolysis if not handled under strict protocols.

Troubleshooting Module: Photostability (The Iodine Risk)

Issue: Solution discoloration (Yellow/Brown)

Diagnosis: Photolytic cleavage of the C–I bond. Mechanism: The Carbon-Iodine bond is the weakest bond in this molecule (Bond Dissociation Energy ~65 kcal/mol). Exposure to UV or visible light causes homolytic cleavage, generating a pyridyl radical and an iodine radical. The iodine radicals recombine to form elemental iodine (


), causing the yellow/brown color.
Corrective Protocol: The "Dark Box" Standard
  • Immediate Action: If discoloration is mild, filter through a small plug of basic alumina or copper powder to sequester free iodine. If dark brown, discard the aliquot; radical species may have initiated polymerization or side reactions.

  • Prevention:

    • Glassware: Use strictly amberized glassware (silanized amber vials recommended).

    • Lab Environment: Wrap reaction vessels in aluminum foil during setup.

    • Lights: If handling large quantities, work under yellow light (sodium vapor or filtered LED) to minimize UV flux.

Troubleshooting Module: Chemical Stability (The Fluorine Risk)

Issue: Appearance of [M-18]+ or [M+14] peaks in LCMS (Hydrolysis/Solvolysis)

Diagnosis: Nucleophilic attack at the C2 position (


).
Mechanism:  The pyridine ring is severely electron-deficient due to the inductive effects of the Nitrogen, the 3-Iodo group, and the 6-Trifluoromethyl group. This activates the 2-Fluoro position for displacement by even weak nucleophiles like water (hydrolysis) or methanol (methanolysis).

Technical Insight: The 6-


 group is the critical destabilizer here. It pulls electron density from the ring, making the C2 position significantly more electrophilic than in a simple 2-fluoropyridine.
Visualizing the Degradation Pathways

DegradationPathways Compound 2-Fluoro-3-iodo- 6-(trifluoromethyl)pyridine Radical Pyridyl Radical + Iodine Radical Compound->Radical Homolysis Meisenheimer Meisenheimer Complex Compound->Meisenheimer Addition Light UV/Visible Light (hv) Light->Compound Water Moisture/H2O (Nucleophile) Water->Compound Iodine I2 Formation (Discoloration) Radical->Iodine Pyridone 2-Pyridone Derivative (Hydrolysis Product) Meisenheimer->Pyridone Elimination (-HF)

Caption: Figure 1. Dual degradation pathways: Photolytic deiodination (top) and Nucleophilic Aromatic Substitution/Hydrolysis (bottom).

Corrective Protocol: Solvent Selection & Handling

Never store this compound in protic solvents (Methanol, Ethanol, Water). Use the table below to select the correct carrier solvent.

Solvent ClassSolventSuitabilityRisk Factor
Protic Methanol, WaterFORBIDDEN Rapid

(Methoxylation/Hydrolysis).
Polar Aprotic DMSO, DMFHigh Risk Hygroscopic; absorbed water causes hydrolysis.
Polar Aprotic AcetonitrileModerate Acceptable for short term if dried over molecular sieves.
Non-Polar DCM, ChloroformExcellent Best for storage.[1] Low nucleophilicity.[2]
Ethers THF, 2-MeTHFGood Good for reactions; watch for peroxides.

Troubleshooting Module: Reaction Stability (Lithiation)

Issue: Formation of "Des-Iodo" product (Protodeiodination)

Diagnosis: Moisture contamination during Metal-Halogen Exchange. Context: When reacting with iPrMgCl or nBuLi to exchange the Iodine for a metal, the resulting aryl-metal species is extremely basic. Any trace water will protonate this species immediately, replacing the Iodine with Hydrogen.

Protocol: The "Cryo-Dry" System
  • Temperature: Perform exchange at -78°C . The lithium/magnesium species is less prone to side reactions (like attacking the 2-F position) at cryogenic temperatures.

  • Drying: Solvents must be <50 ppm

    
    .
    
  • Quench: Do not allow the lithiated species to warm up before adding the electrophile.

Frequently Asked Questions (FAQ)

Q: Can I store a stock solution of this compound in DMSO? A: No. DMSO is hygroscopic. It will pull moisture from the air, which will then attack the activated 2-position of the pyridine, converting your compound into the 2-pyridone impurity over time. Store as a solid or in anhydrous DCM.

Q: I see a small impurity at RT + 14 mass units in my LCMS. What is it? A: If you used Methanol in your LCMS sample prep or mobile phase, this is likely the 2-methoxy derivative. The 2-F is so labile that it can react with methanol even during the short duration of an LCMS run. Tip: Use Acetonitrile/Water for LCMS mobile phases, not Methanol.

Q: Is the compound volatile? A: Yes, polyfluorinated pyridines have significant vapor pressure. Do not put it under high vacuum (< 1 mbar) for extended periods, or you will sublime your product into the manifold.

References

  • Nucleophilic Arom

    
    ) on Fluoropyridines. 
    
    • Source: BenchChem Application Notes.[3][4]

    • Relevance: Details the mechanism of Meisenheimer complex formation and the activation effect of electron-withdrawing groups.
    • Link:

  • Photolytic Instability of Aryl Iodides.

    • Source: National Institutes of Health (PMC). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis."

    • Relevance: Discusses radical formation and light sensitivity of haloarenes.
    • Link:

  • Hydrolysis Rates of Activ

    • Source: ResearchGate. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide."

    • Relevance: Quantifies the reactivity difference (320x) between fluoro- and chloro-pyridines.
    • Link:

  • Safety & Handling D

    • Source: PubChem Compound Summary (CID 2783296).

    • Relevance: Toxicity and GHS classification data.[3]

    • Link:

Sources

Optimization

Byproduct formation in the synthesis of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

This guide serves as a specialized technical support resource for the synthesis of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine . It addresses the specific challenges of Directed Ortho Metalation (DoM) on electron-deficie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine . It addresses the specific challenges of Directed Ortho Metalation (DoM) on electron-deficient heterocycles, providing actionable solutions for byproduct minimization and yield optimization.

Case ID: DoM-Protocol-F-CF3-Py Status: Active Support Primary Reaction: Directed Ortho Metalation (DoM) followed by Iodination.[1]

The "Golden Standard" Protocol

Before troubleshooting, verify your baseline method against this optimized protocol. Deviations here are the primary cause of failure.

The synthesis relies on the Directed Ortho Metalation (DoM) of 2-fluoro-6-(trifluoromethyl)pyridine.[1] The Fluorine atom at C2 is the dominant Directing Metalation Group (DMG), directing lithiation to the C3 position.

Critical Parameter: Do NOT use n-Butyllithium (n-BuLi) directly as the base.[1] You must use Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) .[1]

Optimized Workflow
  • Preparation: Charge a flame-dried flask with anhydrous THF under Argon/Nitrogen.

  • Base Generation: Generate LDA in situ at 0°C (Diisopropylamine + n-BuLi) or use commercial LDA.[1] Cool to -78°C .[1][2][3]

  • Deprotonation: Add 2-fluoro-6-(trifluoromethyl)pyridine (dissolved in THF) dropwise to the LDA solution. Stir for 1-2 hours at -78°C.

    • Note: The solution often turns yellow/orange, indicating the formation of the lithiated species.

  • Quench: Add Iodine (

    
    ) dissolved in THF dropwise at -78°C.
    
  • Workup: Warm to room temperature, quench with aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine.
    

Troubleshooting Guide: Byproduct Diagnostics

Use this matrix to identify the root cause of impurities found in your LC-MS or NMR data.

Issue A: Presence of Alkylated Pyridines (e.g., 2-butyl-6-trifluoromethylpyridine)

Symptom: LC-MS shows M+57 peaks (Butyl addition).[1] Root Cause: Nucleophilic Attack. The 2-fluoro position is highly activated for Nucleophilic Aromatic Substitution (


).[1] If you use n-BuLi directly, or if your LDA generation is incomplete (leaving residual n-BuLi), the butyl group acts as a nucleophile rather than a base, displacing the fluorine or attacking the C6 position.
Correction: 
  • Ensure excess Diisopropylamine (1.1 equiv relative to n-BuLi) when generating LDA to consume all n-BuLi.

  • Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) if LDA fails; the increased steric bulk further prevents nucleophilic attack.[1]

Issue B: Recovery of Starting Material (No Reaction)

Symptom: High recovery of 2-fluoro-6-(trifluoromethyl)pyridine; low conversion.[1] Root Cause: Moisture / "Wet" Quench. The lithiated intermediate (2-fluoro-3-lithio-6-trifluoromethylpyridine) is extremely moisture-sensitive.[1] It protonates instantly upon contact with trace water in the iodine solution or solvent.[1] Correction:

  • Dry the Iodine (

    
    ) source (sublimed iodine is preferred).
    
  • Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column (Karl Fischer < 50 ppm).[1]

  • Cannulate the lithiated species into the iodine solution (inverse addition) to ensure immediate trapping.

Issue C: Formation of Di-iodo Species

Symptom: Presence of 3,4-diiodo or 3,5-diiodo byproducts.[1] Root Cause: Stoichiometry Imbalance. Excess base can cause poly-lithiation, or "Halogen Dance" (base-catalyzed migration of the iodine) can occur if the reaction warms up before quenching is complete.[1] Correction:

  • Control Base Stoichiometry: Use exactly 1.05 - 1.1 equivalents of LDA.

  • Keep temperature strictly at -78°C during the iodine addition.

Issue D: "Tarry" or Black Reaction Mixture

Symptom: Low mass balance, intractable baseline material.[1] Root Cause: Decomposition via Pyridyne Intermediate. If the temperature rises above -60°C before iodine addition, the lithiated species can eliminate LiF to form a 3,4-pyridyne or 2,3-pyridyne intermediate, which rapidly polymerizes.[1] Correction:

  • Strict Cryogenics: Maintain -78°C throughout the lithiation and the start of the quench. Do not allow the lithiated intermediate to sit for >3 hours.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired DoM pathway and the fatal nucleophilic attack pathway.

ReactionPathways Start 2-Fluoro-6-(trifluoromethyl)pyridine Base_LDA LDA / LiTMP (Steric Base) Start->Base_LDA -78°C, THF Base_BuLi n-BuLi (Nucleophilic Base) Start->Base_BuLi Direct Addition Lithiated Intermediate: 3-Lithio Species Base_LDA->Lithiated Deprotonation (C3) Side_SNAr BYPRODUCT: 2-Butyl-6-(trifluoromethyl)pyridine (SNAr at C2) Base_BuLi->Side_SNAr Nucleophilic Attack Side_Add BYPRODUCT: Addition at C4/C6 Base_BuLi->Side_Add 1,2-Addition Target TARGET: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Lithiated->Target + I2 Quench Side_Pyridyne BYPRODUCT: Polymer/Tars (via Pyridyne) Lithiated->Side_Pyridyne Warm > -50°C (LiF Elimination)

Figure 1: Reaction logic flow. Green path indicates the desired DoM route.[1] Red paths indicate failure modes caused by improper base selection.

Quantitative Data: Base & Solvent Effects[4]

ParameterRecommendedRisky / Not RecommendedTechnical Rationale
Base LDA or LiTMP n-BuLi, s-BuLin-BuLi acts as a nucleophile, attacking the C-F bond (

) or the pyridine ring.[1] Steric bases (LDA) prevent this.[1]
Solvent THF (Anhydrous)Diethyl Ether, HexanesTHF coordinates Lithium, breaking up aggregates and increasing the kinetic basicity of LDA, essential for deprotonating the C3 position.
Temp -78°C > -40°C2-fluoropyridyllithiums are thermally unstable and prone to "self-destruction" via LiF elimination (Pyridyne formation).[1]
Quench Iodine (

) in THF
Solid

Adding solid iodine is slow and exothermic; pre-dissolved iodine ensures rapid, uniform quenching.[1]

Frequently Asked Questions (FAQs)

Q: Can I use n-BuLi if I cool it to -100°C? A: It is highly discouraged. While lower temperatures suppress nucleophilicity, the electron-deficient nature of the pyridine ring (due to


 and 

) makes it an "electron sink," aggressively attracting nucleophiles.[1] Even at -100°C, significant alkylation byproducts are observed.[1] Always use a hindered amide base (LDA/LiTMP).[1]

Q: Why does my product contain a "doublet" impurity in the Fluorine NMR? A: This is likely the 4-iodo regioisomer .[1] While the Fluorine at C2 directs strongly to C3, the


 group at C6 directs meta (to C4). If the reaction temperature is not strictly controlled, or if the base is not bulky enough, you may see competitive lithiation at C4.
  • Check: 19F NMR of the target (3-iodo) should show a specific coupling pattern distinct from the 4-iodo isomer.[1]

Q: Is the lithiated intermediate stable overnight? A: No. Unlike simple phenyllithiums, fluoropyridyllithiums are metastable.[1] They must be quenched immediately after the deprotonation period (typically 1-2 hours).[1] Prolonged holding times lead to decomposition into tars.[1]

Q: How do I remove the purple color after the reaction? A: The purple/brown color is excess Iodine. Wash the organic layer with saturated aqueous Sodium Thiosulfate (


)  or Sodium Bisulfite until the organic layer is yellow or colorless.

References

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on base selection and DoM).

  • Gros, P. C., & Fort, Y. (2002).[1] "Lithium-halogen exchange vs. nucleophilic addition in the reaction of n-BuLi with fluoropyridines." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Marsais, F., & Queguiner, G. (1981).[1] "Metallation of 2-fluoropyridine: Regioselectivity and synthesis of 2-fluoro-3-substituted pyridines." Tetrahedron. (Establishes C3 as the primary lithiation site for 2-fluoropyridines).

  • Estel, L., Marsais, F., & Queguiner, G. (1988).[1] "Metalation of trifluoromethylpyridines." Journal of Organic Chemistry. (Discusses the directing effects of the CF3 group). Link

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed mechanisms on nucleophilic attack vs deprotonation).

Sources

Troubleshooting

Catalyst selection for difficult Suzuki coupling of electron-deficient pyridines

Welcome to the Precision Catalysis Support Center . Ticket ID: #SUZUKI-PY-001 Topic: Catalyst Selection for Electron-Deficient Pyridines Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Ove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Precision Catalysis Support Center .

Ticket ID: #SUZUKI-PY-001 Topic: Catalyst Selection for Electron-Deficient Pyridines Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Overview: The "Pyridine Paradox"

You are likely here because your standard Suzuki conditions (Pd(PPh3)4 or Pd(dppf)Cl2) failed. Coupling electron-deficient pyridines (e.g., 2-halopyridines, nitropyridines) presents a unique paradox:

  • Oxidative Addition is Fast: Electron deficiency actually helps the palladium insert into the C-X bond.

  • Turnover is Zero: The reaction stalls immediately.

The Root Cause: The pyridine nitrogen is a potent σ-donor. In electron-deficient systems, the nitrogen becomes a "soft" ligand that binds irreversibly to the electrophilic Pd(II) center, displacing your phosphine ligands and shutting down the catalytic cycle. This is Catalyst Poisoning .

Module 1: Diagnostic & Mechanism

To fix the reaction, you must visualize where the cycle breaks.

The Failure Mode: In a typical cycle, the Pd(II) intermediate should undergo transmetallation with the boronic acid. However, the pyridine substrate often outcompetes the boronic acid for the open coordination site on Palladium, forming a stable, inactive "off-cycle" complex.

SuzukiPyridine Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for e- def. Py) Pd0->OxAdd + Py-X PdII Pd(II)-Pyridyl Complex OxAdd->PdII Poison POISON TRAP: N-Binding Dimer/Complex PdII->Poison Pyridine N-coordination (Reversible but favored) TransMet Transmetallation PdII->TransMet + Ar-B(OH)2 (Base) Poison->PdII Heat/Bulky Ligand RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Pyridine Product RedElim->Product

Figure 1: The Catalytic Cycle showing the "Poison Trap" where pyridine nitrogen arrests the catalyst.

Module 2: Catalyst Selection Matrix

Stop screening random catalysts. Use this matrix based on the specific failure mode of your substrate.

The Golden Rule: Steric Bulk is King

To prevent the N-binding described above, you need ligands that are sterically bulky enough to physically block the pyridine nitrogen from coordinating to the Pd center, forcing the reaction toward transmetallation.

Substrate ChallengeRecommended Catalyst SystemWhy it Works
General 2-Halopyridines XPhos Pd G4 (or G3)The bulky biaryl ligand (XPhos) prevents N-poisoning. G4 precatalyst ensures rapid activation even at low temperatures.
Unstable Boronic Acids XPhos Pd G4 + K3PO4 Fast activation (seconds) captures the boronic acid before it decomposes (protodeboronation).
Sterically Hindered Pyridines Sphos Pd G4 SPhos is smaller than XPhos but still bulky enough to stop poisoning; better for ortho-substituted partners.
Cost-Sensitive / Scale-Up Pd-PEPPSI-IPr The NHC ligand is extremely robust. The "throw-away" pyridine ligand in the precatalyst stabilizes the active species.
Extremely Electron-Deficient Pd(OAc)2 + A-taPhos A-taPhos is an engineered ligand specifically designed to facilitate transmetallation in difficult, electron-poor systems.

Module 3: Experimental Protocols

Protocol A: The "Problem Solver" (XPhos Pd G4)

Use this for your first attempt on difficult substrates.

Reagents:

  • 1.0 equiv Halo-pyridine

  • 1.2-1.5 equiv Boronic Acid

  • 2.0-3.0 equiv K3PO4 (0.5 M in water)

  • Catalyst: 1-3 mol% XPhos Pd G4

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge Solids: Add substrate, boronic acid, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal and purge with Argon/Nitrogen (3 cycles). Note: G4 catalysts are air-stable, but the active species is not.

  • Solvent Addition: Add degassed THF and the aqueous K3PO4 solution.

  • Reaction: Stir vigorously.

    • Temperature: Start at RT . If no reaction after 1 hour, heat to 40°C, then 60°C.

    • Observation: The solution should turn from off-white/yellow to a clear orange/brown. If it turns black immediately, see Troubleshooting.

Protocol B: The "Industrial Workhorse" (Pd-PEPPSI-IPr)

Use this if XPhos fails or for large-scale batches.

Reagents:

  • 1.0 equiv Halo-pyridine

  • 1.3 equiv Boronic Acid

  • 2.0 equiv K2CO3 (solid)

  • Catalyst: 1-2 mol% Pd-PEPPSI-IPr

  • Solvent: Isopropanol (Technical grade is often fine, but dry is better).

Step-by-Step:

  • Combine all solids (Substrate, Boronic Acid, Base, Catalyst) in air (PEPPSI is very stable).

  • Purge the vessel with Argon.

  • Add Isopropanol.

  • Heat to 60-80°C .

  • Mechanism Note: The 3-chloropyridine ligand on the PEPPSI catalyst dissociates upon heating, creating the active 12-electron species.

Module 4: Troubleshooting & FAQs

Use this flow to diagnose your specific issue.

Troubleshooting Start Reaction Failed CheckSM Check LCMS/TLC: Is Halopyridine consumed? Start->CheckSM SM_Gone Yes, SM Consumed CheckSM->SM_Gone SM_Remains No, SM Remains CheckSM->SM_Remains CheckProd Is Product formed? SM_Gone->CheckProd Protodeboronation No Product detected: Protodeboronation of Boronic Acid CheckProd->Protodeboronation No Solution1 Solution: 1. Use MIDA Boronates 2. Slow addition of Boronic Acid 3. Switch to Anhydrous Base (Cs2CO3) Protodeboronation->Solution1 BlackPpt Is there Pd Black precipitate? SM_Remains->BlackPpt YesBlack Yes (Pd Black) BlackPpt->YesBlack NoBlack No (Solution Clear/Colored) BlackPpt->NoBlack Solution2 Solution: Catalyst is decomposing. 1. Lower Temp 2. Increase Ligand:Pd ratio 3. Switch to Pd-PEPPSI YesBlack->Solution2 Solution3 Solution: Catalyst Poisoning. 1. Switch to XPhos/BrettPhos 2. Increase Temp to break N-Pd bond NoBlack->Solution3

Figure 2: Troubleshooting Decision Tree.

FAQ: Common Issues

Q: My reaction turns black immediately upon heating. A: This is "Pd Black" precipitation. Your ligand is dissociating, or the precatalyst is reducing too fast before entering the cycle.

  • Fix: Switch to Pd-PEPPSI-IPr (more thermally stable) or ensure your solvent is thoroughly degassed. Oxygen accelerates phosphine oxidation, leading to ligand loss and Pd crashing out.

Q: The Halopyridine is gone, but I only see de-halogenated pyridine (Ar-H), not the product. A: This is a reduction side-reaction, often caused by the solvent (e.g., isopropanol acting as a hydride source) or excessive heating.

  • Fix: Switch to a non-protic solvent like Dioxane or Toluene .[1]

Q: I am using a Pyridine Boronic Acid and getting low yields. A: Pyridine boronic acids are notoriously unstable and undergo protodeboronation (the C-B bond breaks, replaced by H).

  • Fix:

    • Use MIDA Boronates: These are slow-release reagents that keep the concentration of free boronic acid low, preventing decomposition.[2]

    • Anhydrous Conditions: Water accelerates protodeboronation. Use anhydrous K3PO4 or Cs2CO3 in dry Dioxane.

    • Copper Additive: Adding 10-20 mol% CuCl can sometimes facilitate the transmetallation step (the "Liebeskind-Srogl" effect).

References

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link

  • Pd-PEPPSI-IPr Protocols: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal, 2006, 12, 4749-4755. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Scope, and Mitigation." Journal of the American Chemical Society, 2017, 139, 13156–13165. Link

  • Catalyst Poisoning by Pyridines: Gildner, P. G., & Colacot, T. J. "Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings." Organometallics, 2015, 34, 5497–5508. Link

Sources

Optimization

Impact of base and solvent on 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine reactivity

The following technical guide is structured as a specialized support center resource for researchers working with 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine . It synthesizes established reactivity patterns of polyfuncti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine . It synthesizes established reactivity patterns of polyfunctionalized pyridines with specific mechanistic insights relevant to this scaffold.

Executive Summary: The "Personality" of Your Molecule

This scaffold is a high-value building block because it offers three distinct "handles" for diversification, but each comes with a specific reactivity risk.

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr).[1]

  • C3-Iodine: The primary site for cross-coupling (Suzuki, Sonogashira) or metal-halogen exchange.[1]

  • C6-Trifluoromethyl: A strong electron-withdrawing group (EWG) that acidifies the ring protons, specifically at C5 , creating competition during lithiation events.[1]

Troubleshooting Module: Nucleophilic Aromatic Substitution (SNAr)

Q: I am observing low conversion of the C2-Fluorine with amine nucleophiles. Increasing temperature only leads to decomposition.[1] What is wrong?

A: The issue is likely the solvation of the nucleophile , not the intrinsic reactivity of the pyridine. While the C2-F is activated by both the pyridine nitrogen and the C6-CF3 group, the reaction rate is heavily dependent on the "nakedness" of your nucleophile.

  • The Fix: Switch from protic or non-polar solvents (e.g., MeOH, Toluene) to Polar Aprotic Solvents like DMSO, DMF, or NMP .

  • The Mechanism: In protic solvents, hydrogen bonding "cages" your amine/alkoxide, reducing its nucleophilicity. In DMSO, the nucleophile is desolvated and highly reactive.

  • Base Recommendation:

    • For Amines: Use a non-nucleophilic organic base like DIPEA or inorganic K2CO3 .[1]

    • For Alcohols/Phenols: Pre-form the alkoxide with NaH in THF/DMF before adding the pyridine substrate to prevent competitive hydrolysis.

Q: Can I displace the C6-CF3 group instead of the C2-F?

A: Under standard conditions, No . The C2-F bond is significantly more labile toward SNAr than the C6-CF3 group.[1] Fluoride is a better leaving group than the trifluoromethyl anion. However, be aware that very "hard" nucleophiles (like methoxide in HMPA) at high temperatures can attack the CF3 position in rare cases, but C2-F displacement is kinetically dominant by orders of magnitude.

Troubleshooting Module: Organometallic Chemistry & The "Halogen Dance"

Q: I tried to functionalize the C4 position using LDA, but I ended up with a mixture of products, including iodine migration. What happened?

A: You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration) . When you use a lithium amide base (LDA, LiTMP) at temperatures above -78°C, you risk deprotonating C4 (ortho to the iodine). The resulting C4-lithiated species is unstable and undergoes a rapid isomerization where the iodine moves from C3 to C4 to stabilize the lithium anion at the thermodynamically preferred C3 position (between N and F).

Visualizing the "Dance" Pathway:

HalogenDance Figure 1: Mechanism of the Halogen Dance on 3-Iodopyridines. The C4-lithio species is kinetically formed but rearranges to the more stable C3-lithio species. Start Starting Material (3-Iodo-4-H) Lithiation Kinetic Lithiation (3-Iodo-4-Li) Start->Lithiation LDA, -78°C (Deprotonation at C4) Transition Iodine Migration (Bridged Intermediate) Lithiation->Transition Fast Product Thermodynamic Product (3-Li-4-I) Transition->Product Isomerization

[1]

Q: How do I avoid the Halogen Dance and just functionalize C3 (Exchange) or C5 (DoM)?

A: You must choose your base and temperature based on the specific mechanism you want to activate. See the decision matrix below:

Desired OutcomeRecommended ReagentSolventTemperatureMechanism
Functionalize C3 (Replace Iodine)n-BuLi or i-PrMgCl THF or Et2O-78°CLithium-Halogen Exchange .[1] Much faster than deprotonation.[1] Preserves regiochemistry.[1]
Functionalize C4 (via Dance)LDA (0.95 eq)THF-40°C to -20°CDeprotonation -> Migration . Deliberately triggers the dance to move Iodine to C4.
Functionalize C5 (Ortho to CF3)LiTMP or LTMP THF-78°CDirected Ortho Metalation (DoM) . The bulky base avoids the crowded C4/C3 pocket and targets the acidic proton next to CF3.

Critical Note: The C6-CF3 group significantly acidifies the C5-H .[1] If you use a bulky base like LiTMP, you favor C5-lithiation over C4, effectively blocking the halogen dance because the lithium is not adjacent to the iodine [1, 2].

Troubleshooting Module: Cross-Coupling (Suzuki-Miyaura)

Q: I am seeing significant "protodehalogenation" (Product is 2-Fluoro-6-(trifluoromethyl)pyridine, Iodine is gone). How do I stop this?

A: Protodehalogenation occurs when the oxidative addition step is successful, but the transmetallation is too slow, leading to reduction of the Pd-Ar species. This is common with electron-deficient pyridines.[1]

Protocol Adjustments:

  • Switch Base: If using carbonate (Na2CO3), switch to K3PO4 or CsF .[1] Anhydrous conditions often help.[1]

  • Catalyst System: Use a catalyst with a bulky, electron-rich ligand to accelerate oxidative addition and stabilize the intermediate.[1]

    • Recommended:Pd(dppf)Cl2 or Pd2(dba)3 + XPhos .[1]

  • Solvent: Avoid alcohols. Use Dioxane/Water (4:1) or Toluene/Water .[1] If reduction persists, switch to strictly anhydrous DMF or Toluene with CsF as the base.

Experimental Protocol: Selective C2-Amination (SNAr)

Objective: Synthesis of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine derivatives without touching the iodine.

  • Preparation: Dissolve 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Addition: Add the amine nucleophile (1.1 equiv) and K2CO3 (2.0 equiv).

    • Tip: If the amine is a salt (e.g., HCl salt), add 3.0 equiv of base.

  • Reaction: Stir at room temperature for 2-4 hours.

    • Monitoring: Check LCMS.[1] If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 80°C to avoid reducing the C-I bond.

  • Workup: Dilute with water (precipitate often forms).[1] Filter or extract with EtOAc.[1] Wash organic layer with water (3x) to remove DMSO.[1]

References

  • Schlosser, M., & Rausis, T. (2004).[1] The Halogen Dance: A versatile tool for the synthesis of functionalized heterocycles. European Journal of Organic Chemistry.[1] (General principles of Halogen Dance in pyridines).

  • Bregent, T., et al. (2020).[1] Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry - A European Journal.[1]

  • BenchChem Technical Data. (2024). 2-Amino-3-iodo-6-(trifluoromethyl)pyridine Synthesis & Properties.

  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr) on Pyridines.[1][2]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Introduction Welcome to the Halopyridine Purification Hub. If you are accessing this guide, you are likely working with 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS: 1221171-94-7 or analogs).[1] This scaffold is a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Halopyridine Purification Hub. If you are accessing this guide, you are likely working with 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS: 1221171-94-7 or analogs).[1] This scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors and ROR


 modulators, due to the bioisosteric properties of the trifluoromethyl group and the orthogonal reactivity of the iodine (cross-coupling) and fluorine (

) atoms.

The Problem: This molecule is an "electrophilic time-bomb." The combination of the electron-withdrawing trifluoromethyl group (-CF


) at C6 and the iodine at C3 makes the fluorine at C2 exceptionally labile.[1]
  • Common Failure Mode: Standard silica chromatography leads to hydrolysis, converting your valuable product into the thermodynamically stable (but useless) 2-pyridone.[1]

  • Purification Difficulty: The starting material (2-Fluoro-6-(trifluoromethyl)pyridine) often co-elutes with the product due to similar lipophilicity.[1]

This guide provides self-validating protocols to isolate your compound without degrading it.

Part 1: Diagnostic & Triage

Before choosing a purification method, you must identify which impurity is compromising your purity.[1] Use this diagnostic table:

Impurity Identification Table
Impurity TypeLikely IdentityDiagnostic Signal (1H NMR / LCMS)Origin
Impurity A Starting Material (Des-iodo)NMR: Doublet at ~7.5-8.0 ppm (integrates to 1H). MS: Mass = [M-126] (Loss of Iodine).[1]Incomplete conversion during lithiation/iodination.[1]
Impurity B 2-Pyridone (Hydrolysis)NMR: Broad singlet (NH) >11 ppm; Shift of ring protons upfield.[1] TLC: Baseline spot (highly polar).[1]Moisture exposure; Acidic silica gel degradation.[1]
Impurity C Regioisomer (4-Iodo)NMR: Different coupling constants (

vs. para-coupling).
Poor temperature control during lithiation (DoM selectivity loss).
Impurity D Protodeiodinated MS: Same as Starting Material.Iodine loss during workup (light/heat sensitivity).[1]

Part 2: Purification Protocols

Method A: Buffered Flash Chromatography (The "Gold Standard")

Use this method if you have >5% Starting Material or Regioisomers.

The Science: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] For highly electron-deficient 2-fluoropyridines, this acidity catalyzes the nucleophilic attack of residual water on the C2-fluorine, releasing HF and forming the pyridone.[1] You must neutralize the silica.[1]

Protocol:

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (TEA) .[1]

  • Column Packing: Pour the slurry and flush with 2 column volumes (CV) of the TEA/Hexane mix. This deactivates acidic silanol sites.[1]

  • Loading: Dissolve your crude oil in a minimum amount of Dichloromethane (DCM) or Toluene.[1] Avoid Acetone or Methanol.

  • Elution Gradient:

    • Solvent A: Hexanes (with 0.5% TEA)

    • Solvent B: Ethyl Acetate (EtOAc)[1][2]

    • Gradient: 0% B to 10% B over 15 CV.[1]

    • Note: The product typically elutes very early (non-polar).[1] The starting material elutes slightly earlier or overlaps; the TEA helps sharpen the bands.[1]

Validation:

  • Check the pH of your collected fractions.[1] They should be neutral to slightly basic.

  • Warning: Do not use Methanol in your eluent.[1] The methoxide ion (generated from trace basicity) will instantly displace the fluorine to form the 2-methoxy analog (

    
    ).[1]
    
Method B: Cryo-Recrystallization

Use this method if you have <5% impurities and need >99% purity for X-ray or GMP steps.[1]

The Science: Iodine is a "heavy" atom that significantly affects crystal packing density compared to the starting material, even if their polarity (Rf) is similar.

Protocol:

  • Solvent Choice: n-Heptane (Preferred) or Pentane .[1] Avoid Ethanol/Water due to hydrolysis risk at high temps.

  • Dissolution:

    • Heat n-Heptane to 50°C.

    • Add crude solid slowly until saturation is reached.[1]

    • Critical: If you see a dark oily residue at the bottom that won't dissolve, decant the clear supernatant to a clean flask.[1] That oil is likely oligomerized decomposition product.[1]

  • Crystallization:

    • Allow to cool to Room Temp (RT) slowly (1 hour).

    • Place in a freezer (-20°C) for 12 hours.

  • Filtration: Filter quickly while cold. Wash with cold (-78°C) pentane.[1]

Part 3: Decision Logic (Workflow)

Use this logic flow to determine the safest path for your specific crude mixture.

PurificationWorkflow Start Crude Reaction Mixture TLC Step 1: TLC Analysis (Hexane/EtOAc 9:1) Start->TLC Decision1 Is there a baseline spot? TLC->Decision1 Decision2 Is SM spot visible (close to product)? Decision1->Decision2 No Action_Wash Perform Chemical Wash (Cold NaHCO3) Decision1->Action_Wash Yes (Pyridone) Action_Col Method A: Buffered Silica Column (1% TEA) Decision2->Action_Col Yes (Difficult Separation) Action_Cryst Method B: Cryo-Recrystallization (Heptane) Decision2->Action_Cryst No (Only minor impurities) Action_Wash->Decision2 Success Pure Product (Store -20°C, Dark) Action_Col->Success Action_Cryst->Success

Caption: Figure 1. Purification Decision Matrix. Selects between chemical wash, buffered chromatography, and recrystallization based on impurity profile.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: My fluorine NMR signal disappeared after column chromatography. What happened? A: You likely used unbuffered silica or a protic solvent (MeOH/EtOH).[1] The 2-F atom was hydrolyzed to a hydroxyl group (pyridone) or substituted by a methoxy group.[1] Fix: Always use 1% Triethylamine in your silica slurry and eluent.[1]

Q2: Can I use distillation to purify this? A: Not recommended. While the starting material (bp ~130-140°C) can be distilled, the iodinated product has a much higher boiling point.[1] Prolonged heating of aryl iodides often leads to C-I bond homolysis (iodine scrambling) or thermal decomposition, especially in the presence of the CF3 group.[1]

Q3: The product turns purple during storage. Is it ruined? A: Purple indicates free iodine (


), suggesting slight protodeiodination.[1]
  • Fix: Wash the solid with cold 10% Sodium Thiosulfate (

    
    ) solution, extract with DCM, and re-concentrate.[1]
    
  • Prevention: Store the compound in amber vials under Argon at -20°C. Add a copper wire stabilizer if storing as a solution.[1]

Q4: Why not use a strong base wash (NaOH) to remove the pyridone impurity? A: Dangerous.[1] While NaOH would deprotonate the pyridone (making it water-soluble), the hydroxide ion is a strong enough nucleophile to attack the 2-position of your product, converting your yield into the very impurity you are trying to remove.[1] Stick to weak bases like


.[1]

References

  • Synthesis and Reactivity of 2-Fluoro-pyridines

    • Source: PubChem. (2025).[1] "2-Fluoro-6-(trifluoromethyl)pyridine Compound Summary." National Library of Medicine.[1]

    • URL:[Link][1]

  • Purification of Halogenated Pyridines

    • Source: BenchChem. (2025).[1][3][4] "Technical Guide to Synthesis and Purification of 3-Fluoro-4-Iodopyridine" (Analogous Methodology).

  • Safety and Handling of Fluorinated Pyridines

    • Source: Jubilant Ingrevia. (2022).[1] "Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine."

  • Lithiation and Regioselectivity

    • Source: Schlosser, M., et al. (2015).[1] "Unusual C-6 Lithiation of 2-Chloropyridine." PubMed.[1][5]

    • URL:[Link][1]

Sources

Optimization

Preventing decomposition of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine during reaction

Ticket ID: #PYR-F-I-CF3-STABILITY Subject: Preventing Decomposition & Side Reactions During Functionalization Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2] Executive Summary You are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-F-I-CF3-STABILITY Subject: Preventing Decomposition & Side Reactions During Functionalization Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary

You are working with 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (FITP).[1][2] This scaffold is a "loaded spring" in medicinal chemistry.[1][2] It offers three distinct handles: the 3-Iodo group for cross-coupling, the 2-Fluoro group for nucleophilic aromatic substitution (


), and the 6-Trifluoromethyl  group which strongly activates the ring.

However, this activation is the root cause of instability. The electron-deficient nature of the ring makes the molecule prone to three catastrophic failure modes during reaction:

  • The "Halogen Dance" (Isomerization) during lithiation.[1][2][3]

  • Pyridyne Formation (Elimination of Li-F) leading to tars.[1][2]

  • Unwanted

    
      at the C-2 position by solvent or base.[1][2]
    

This guide details the protocols required to stabilize the reactive intermediates and ensure chemoselectivity.

Module 1: Metal-Halogen Exchange (Lithiation)

The Issue: You are attempting a lithium-halogen exchange at the C-3 position, but obtaining low yields, regioisomers, or intractable black tars.

The Mechanism: Upon treating FITP with n-BuLi, the resulting 3-lithio species is kinetically formed.[1][2] However, it is thermodynamically unstable.[1][2]

  • Path A (Pyridyne): The Lithium at C-3 and Fluorine at C-2 are adjacent.[1][2] This promotes rapid

    
    -elimination of LiF to form 2,3-pyridyne , which polymerizes or reacts indiscriminately.[1][2]
    
  • Path B (Halogen Dance): If the temperature is not strictly controlled, the lithium base can deprotonate the C-4 position, causing the iodine to "dance" (migrate) to C-4, leading to the wrong regioisomer.

Protocol: The "Turbo-Grignard" Stabilization

Do not use n-BuLi unless you have continuous flow capabilities.[1][2] Use the Turbo-Grignard (iPrMgCl·LiCl) method to generate a more covalent, less basic magnesiated intermediate that resists elimination.[1][2]

Step-by-Step Workflow:

  • Drying: Flame-dry all glassware.[1][2] Moisture will instantly protonate the intermediate (Protodeiodination).[2]

  • Solvent: Dissolve FITP in anhydrous THF (0.5 M).

  • Temperature: Cool to -40 °C (unlike n-BuLi which requires -78 °C, the Grignard exchange is slower and requires slightly higher temps, but the resulting species is stable up to -20 °C).[1][2]

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.[1][2]

  • Aging: Stir for 30–60 minutes. Monitor conversion by GC-MS (quench a small aliquot with

    
    ; look for the deuterated product).[1][2]
    
  • Trapping: Add your electrophile (aldehyde, ketone, etc.) and warm slowly to RT.

Visualizing the Failure Modes:

LithiationPathways Start 2-Fluoro-3-iodo- 6-(CF3)pyridine Exchange 3-Metallo Intermediate (Kinetic Species) Start->Exchange iPrMgCl·LiCl (-40°C) Trap Product (3-Functionalized) Exchange->Trap Electrophile (Fast) Pyridyne 2,3-Pyridyne (Elimination of M-F) Exchange->Pyridyne T > -20°C or n-BuLi used Dance 4-Iodo Isomer (Halogen Dance) Exchange->Dance Slow trapping High Temp Tars/Polymers Tars/Polymers Pyridyne->Tars/Polymers

Figure 1: Competition between productive trapping and decomposition pathways (Pyridyne/Halogen Dance).[1][2]

Module 2: Cross-Coupling (Suzuki/Sonogashira)

The Issue: You observe loss of the Iodine (Protodeiodination) or substitution of the Fluorine (by the base) instead of the desired C-C bond formation.

The Mechanism:

  • 
     Competition:  The 6-
    
    
    
    group makes the C-2 Fluorine highly electrophilic.[1][2] Strong hydroxide or alkoxide bases used in Suzuki couplings will attack C-2, displacing Fluorine.[1][2]
  • Protodeiodination: If the oxidative addition of Pd into the C-I bond is slow, or if transmetallation is retarded, the Pd-aryl species can scavenge a proton from the solvent, replacing I with H.

Protocol: The "Mild Base" System

Avoid hydroxides (


) and alkoxides (

).[2] Use Fluoride or Phosphate bases which are non-nucleophilic toward the aromatic ring but active enough for Boron activation.[2]

Recommended Conditions Table:

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd-XPhos G3 Bidentate ligands (dppf) prevent catalyst decomposition; Bulky phosphines (XPhos) speed up oxidative addition.[1][2]
Base K₃PO₄ or CsF Non-nucleophilic.[1][2] Prevents

attack at the C-2 Fluorine.[1][2]
Solvent 1,4-Dioxane or Toluene Aprotic.[1][2] Avoid alcohols (MeOH/EtOH) which can act as nucleophiles.[1][2]
Water Minimal (Trace)Use anhydrous conditions if possible to prevent hydrolysis of the C-F bond to a pyridone.
Temp 60–80 °C Do not overheat. High temps (>100 °C) promote C-F activation.[1][2]
Module 3: Nucleophilic Substitution ( ) Control

The Issue: You want to displace the Fluorine with an amine or alkoxide, but the reaction is messy or low yielding.

The Mechanism: While C-2 is activated, the steric bulk of the Iodine at C-3 can hinder the approach of nucleophiles. Additionally, the product might be unstable if the reaction mixture is too basic for too long.

Visualizing Reactivity Zones:

ReactivityZones Center 2-Fluoro-3-iodo- 6-(trifluoromethyl)pyridine C2 C-2 Position (Fluorine) Susceptible to SNAr Risk: Hydrolysis (OH-) Center->C2 C3 C-3 Position (Iodine) Site of Cross-Coupling Risk: Metal-Halogen Exchange Center->C3 C6 C-6 Position (CF3) Activator Stable but activates C-2 Center->C6

Figure 2: Reactivity hotspots. C-2 is the primary site for nucleophilic attack; C-3 is the site for metal-catalyzed coupling.[1][2]

Protocol: Regioselective Displacement
  • Solvent: Use polar aprotic solvents (DMSO, DMF, NMP) to accelerate the

    
     rate.[2]
    
  • Base: Use a stoichiometric weak base (e.g., DIPEA or

    
    ) to scavenge acid.[1][2]
    
  • Temperature: Start at 0 °C . The combination of the 6-

    
     and 3-I makes the 2-F extremely labile. Room temperature is often sufficient.[1][2][4] Heating >50 °C often leads to degradation.[1][2]
    
Frequently Asked Questions (FAQs)

Q: I see a byproduct with Mass M-126 (Loss of Iodine). What happened? A: This is Protodeiodination . It usually happens during Suzuki coupling if the catalytic cycle stalls.[2]

  • Fix: Increase catalyst loading to 5 mol%. Switch to a more active catalyst like Pd-XPhos G3 . Ensure your solvent is degassed to prevent oxidation of the phosphine ligands.

Q: Can I use n-Butyllithium if I cool to -78 °C? A: It is risky.[1][2] Even at -78 °C, the lithium-iodine exchange on this specific scaffold generates a species that is highly basic. The adjacent fluorine induces elimination to the pyridyne.

  • Fix: If you must use n-BuLi, you must use in-situ trapping (mix the electrophile with the pyridine before adding BuLi), or switch to the Turbo-Grignard protocol described in Module 1.

Q: My product turned into a solid that doesn't dissolve in organic solvents. NMR shows loss of Fluorine. A: You likely formed the 2-Pyridone (hydrolysis of the C-F bond). This happens if your reaction solvent was "wet" or if you used a hydroxide base.[1][2]

  • Fix: Use anhydrous solvents and switch to Cesium Fluoride (CsF) or Potassium Phosphate (

    
    ) as the base.[2]
    
References
  • Continuous Flow Lithiation & Halogen Dance

    • Title: Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance[1][2]

    • Source:Journal of Organic Chemistry (via PubMed Central)
    • URL:[Link][2]

  • Turbo-Grignard Reagents (Knochel's Method)

    • Title: Functionalization of Pyridines via Turbo-Grignard Reagents[1][2]

    • Source:Angewandte Chemie International Edition (General reference for iPrMgCl[2]·LiCl utility in sensitive heterocycles)

    • URL:[Link][2]

  • Nucleophilic Substitution on Fluoropyridines

    • Title: Nucleophilic Aromatic Substitution of 2-Fluoropyridines[1][2]

    • Source:Organic Process Research & Development (General principles of SNAr on activ
    • URL:[Link][2]

Sources

Troubleshooting

Reaction monitoring of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine couplings by TLC/LC-MS

Technical Support Center: Reaction Monitoring of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Couplings Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Couplings

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 28, 2026

Executive Summary

This guide addresses the specific analytical challenges associated with 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (Substrate A) . This scaffold is a "privileged but problematic" motif in drug discovery. Its extreme electron deficiency—caused by the synergistic pull of the pyridine nitrogen, the 2-fluoro group, and the 6-trifluoromethyl group—creates two distinct hurdles:

  • Analytical Silence: The molecule resists protonation, making standard ESI+ LC-MS monitoring difficult.

  • Chemical Ambiguity: The C-F bond at the 2-position is highly activated for SNAr, often competing with the desired Pd-catalyzed cross-coupling at the C-I bond.

Module 1: LC-MS Method Development

Problem: "I see a strong UV peak for my starting material, but no signal in the Mass Spec (ESI+)."

The Root Cause: Ionization Suppression

Your substrate is an electron sink . The pyridine nitrogen, typically a basic site for protonation (


), is rendered non-basic by the electron-withdrawing effects of the 

and

substituents. Standard acidic mobile phases (0.1% Formic Acid) often fail to generate a stable cation.
Troubleshooting Protocol: The "Ionization Switch"

Do not rely solely on standard ESI+. Use this decision matrix to find your signal.

IonizationLogic cluster_tips Target Ions Start No Signal in ESI+? Step1 Switch to APCI (+) Start->Step1 Primary Fix Step2 Check ESI (-) for Adducts Step1->Step2 If APCI fails Step3 Look for Radical Cation [M]+ Step1->Step3 If using Photoionization Tip2 APCI(+): Look for [M+H]+ (Force protonation) Step1->Tip2 Tip1 ESI(-): Look for [M+HCOO]- or [M+OAc]- Step2->Tip1

Figure 1: Decision tree for optimizing ionization of electron-deficient pyridines.

Recommended LC-MS Parameters
ParameterRecommendationTechnical Rationale
Ionization Source APCI (Atmospheric Pressure Chemical Ionization) APCI relies on gas-phase ion-molecule reactions, which are more effective for non-polar, low-basicity aromatics than ESI.
Polarity Positive & Negative Switching If coupling with a boronic acid (often acidic), the Product may ionize in Neg mode even if SM does not.
Mobile Phase A Water + 10mM Ammonium AcetateAmmonium ions can help form

adducts; Acetate helps form

in negative mode.
Mobile Phase B MethanolMethanol generally supports ionization of fluorinated compounds better than MeCN in negative mode.
Mass Defect Monitor Mass Defect Iodine (

) has a mass defect of -0.04. Fluorine is also negative. Your SM will have a lower accurate mass than a hydrocarbon of equal nominal mass.

Module 2: TLC & Reaction Monitoring

Problem: "My TLC plate is a streak, or I can't distinguish Product from Starting Material."

The "Mini-Workup" Protocol

Directly spotting a Suzuki or Sonogashira reaction mixture onto silica is a critical error. The presence of base (Carbonates/Phosphates), Pd-ligands, and high-boiling solvents (DMSO/DMF) causes "ghost spots" and streaking.

Step-by-Step Guide:

  • Sampling: Take 20

    
    L of the reaction mixture.
    
  • Quench: Add to a micro-vial containing 100

    
    L EtOAc and 100 
    
    
    
    L 0.5M HCl (or
    
    
    if product is acid-sensitive).
  • Vortex/Shake: Mix vigorously for 10 seconds.

  • Spot: Spot the top organic layer only.

Visualization Matrix
MethodUtilityNotes
UV (254 nm) Primary The pyridine ring absorbs strongly. Both SM and Product will be UV active.
KMnO4 PoorThe ring is electron-deficient and resists oxidation. Will not stain.[1]
Iodine Chamber ModerateReversible staining.[2] Useful if the coupling partner is aliphatic.
Anisaldehyde SpecificUse only if your coupling partner has a nucleophilic handle (alcohol/amine).

Module 3: Chemical Troubleshooting (SNAr vs. Coupling)

Problem: "I see consumption of starting material, but the mass corresponds to [M - I + Nu] or [M - F + Nu]."

The Competition: C-I vs. C-F

This is the most common failure mode. The 2-Fluoro position is activated for Nucleophilic Aromatic Substitution (SNAr).[3]

  • Desired Path: Pd inserts into C-I bond (weaker bond).

  • Undesired Path: Nucleophile (Base/Ligand/Partner) attacks C-F bond (highly electrophilic carbon).

ReactionCompetition cluster_control Control Factors SM 2-F-3-I-6-CF3-Pyridine Pd Pd(0) Catalyst SM->Pd Oxidative Addition (Fast) Nu Nucleophile (Base/Amine) SM->Nu Attack at C-2 (F) Product Desired Coupling (C-3) Pd->Product Transmetallation Dehal De-iodination (C-3 H) Pd->Dehal Protodeboronation SideProd SNAr Side Product (C-2) Nu->SideProd Fluoride Elimination Control1 Use Weaker Base (K3PO4 vs NaOtBu) Control2 Bulky Ligands (XPhos) favor Coupling

Figure 2: Competitive reaction pathways. SNAr at C-2 is the primary competitor to C-3 cross-coupling.

FAQ: Solving the SNAr Issue

Q: My LC-MS shows a mass of [Product + 17] or [Product + 31]. What is this?

  • A: This is likely SNAr substitution of the Fluorine by Hydroxide (+17 mass shift, from wet solvent/base) or Methoxide (+31 mass shift, if using MeOH).

  • Fix: Switch to anhydrous non-nucleophilic solvents (Dioxane, Toluene). Avoid alkoxide bases (NaOMe, NaOtBu); use Carbonates (

    
    ) or Phosphates (
    
    
    
    ).

Q: I am losing the Iodine but not coupling (Dehalogenation).

  • A: This is common with electron-deficient pyridines. The oxidative addition complex is unstable, or the boronic acid is protodeboronating.

  • Fix:

    • Catalyst: Switch to a catalyst that promotes rapid reductive elimination (e.g.,

      
       or Pd-XPhos G3).
      
    • Temperature: Lower the temperature. High heat (

      
      ) promotes dehalogenation. Try 
      
      
      
      first.

References

  • Schlosser, M. (2005). The 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine scaffold: Synthesis and Reactivity.3[3][4][5][6][7][8][9][10][11] (Extrapolated from Reactivity of 2-Fluoro- and 2-Chloropyridines).

  • Lévesque, F., et al. (2025). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution.5.[2][4][5][7][8][9][11][12]

  • Sakamoto, T., et al. (2021).[9] Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives.[9]9.

  • Analytical Methods Committee. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles.13.

Sources

Optimization

Handling and safety precautions for 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Technical Support Hub: Handling & Optimization for 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Introduction: The Scaffold & Its Utility Compound: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Role: High-value intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Handling & Optimization for 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Introduction: The Scaffold & Its Utility

Compound: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Role: High-value intermediate for medicinal chemistry and agrochemical synthesis. Key Features:

  • C2-Fluoro: A highly reactive handle for Nucleophilic Aromatic Substitution (SNAr), activated by the electron-withdrawing trifluoromethyl group at C6 and the pyridine nitrogen.

  • C3-Iodo: A prime site for transition metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or metal-halogen exchange.

  • C6-Trifluoromethyl: Enhances lipophilicity and metabolic stability; strongly deactivates the ring electronically.

PART 1: Safety & Handling (The "Must-Knows")

Q: What is the primary safety profile for this compound?

A: While specific toxicological data for this exact substitution pattern may be limited, you must treat it as a Hazardous Halogenated Pyridine . Based on Structure-Activity Relationships (SAR) of analogs like 2-Fluoro-6-(trifluoromethyl)pyridine:

  • Health Hazards: Likely causes skin, eye, and respiratory irritation (H315, H319, H335). Potential for acute toxicity if swallowed (H301/H302).

  • Sensitization: Halogenated pyridines can be skin sensitizers.

  • Physical Hazards: Thermal decomposition can release Hydrogen Fluoride (HF), Hydrogen Iodide (HI), and NOx.

Q: How should I store this compound for long-term stability?

A: The iodine substituent renders this molecule light-sensitive , and the C2-fluorine makes it susceptible to hydrolysis over time.

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

  • Visual Check: A color change from off-white/pale yellow to dark yellow/brown indicates iodine liberation (decomposition).

PART 2: Reactivity & Experimental Optimization

Q: I am attempting an SNAr reaction at the C2 position, but yields are low. Why?

A: The C2-fluorine is activated, but the steric bulk of the C3-iodine can hinder the approach of nucleophiles.

  • Troubleshooting Protocol:

    • Solvent Choice: Switch to polar aprotic solvents (DMSO, NMP, or DMF) to enhance the nucleophilicity of your attacking species.

    • Temperature: If using bulky nucleophiles (e.g., secondary amines), mild heating (40–60°C) is often required to overcome the steric barrier of the adjacent iodine.

    • Base Selection: Use non-nucleophilic bases like DIPEA or Cs2CO3 to prevent side reactions.

Q: Can I perform a Lithium-Halogen Exchange at C3 without affecting the C2-F?

A: Yes, but it requires strict temperature control.

  • Risk: The "Dance Reaction" (halogen migration) or nucleophilic attack on the C2-F by the organolithium species.

  • Protocol:

    • Reagent: Use i-PrMgCl·LiCl (TurboGrignard) instead of n-BuLi for milder, more chemoselective exchange.

    • Temperature: Maintain <-40°C . Above this, the metallated species may eliminate LiF to form a pyridyne intermediate, leading to complex mixtures.

PART 3: Visualized Workflows

Workflow 1: Decision Tree for Reaction Setup

Caption: Logic flow for selecting reaction conditions based on the target functionalization site.

ReactionLogic Start Target Functionalization Decision Which Position? Start->Decision Pos2 Position 2 (Fluoro) Decision->Pos2 Pos3 Position 3 (Iodo) Decision->Pos3 SnAr Reaction: SnAr Pos2->SnAr Coupling Reaction: Cross-Coupling Pos3->Coupling Cond1 Cond: Polar Aprotic (DMSO/DMF) Base: Cs2CO3 Temp: 25-60°C SnAr->Cond1 Cond2 Cond: Pd-Catalyst Solvent: Dioxane/Toluene Inert Atm Required Coupling->Cond2 Warning CRITICAL: Avoid strong n-nucleophiles (Risk of attacking C2-F) Cond2->Warning

Workflow 2: Emergency Spill Response

Caption: Step-by-step containment protocol for halogenated pyridine spills.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate Spill->Evacuate PPE 2. Don PPE: Resp (ABEK), Gloves (Nitrile/Silver Shield) Evacuate->PPE Absorb 3. Absorb with Vermiculite (Do NOT use paper towels - Fire Risk) PPE->Absorb Clean 4. Wash surface with dilute bleach (deactivation) Absorb->Clean

PART 4: Troubleshooting FAQ

IssueProbable CauseCorrective Action
Darkening of Solid Iodine liberation due to light/heat exposure.Purify via short silica plug (elute with Hexane/EtOAc). Store in dark, cold (-20°C preferred).
Etching of Glassware Hydrolysis of C2-F releasing HF (trace).Check solvent dryness. Use plastic/Teflon vessels for long-term storage of solutions.
"Missing" Product in SnAr Hydrolysis to 2-hydroxy-3-iodo-6-(CF3)pyridine.Ensure all solvents are anhydrous. Use molecular sieves in the reaction pot.
Exotherm upon Addition Runaway deprotonation or lithiation.Slow addition rate. Ensure internal temperature monitoring.

References

  • Apollo Scientific. (2023). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine. Retrieved from 1

  • Sigma-Aldrich. (2025). Product Safety: 2-Fluoro-3-iodopyridine. Retrieved from 2

  • Jubilant Ingrevia. (2024).[3][4] Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine. Retrieved from 3[3]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Fluoro-6-(trifluoromethyl)pyridine. Retrieved from 5[5]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Purity Analysis of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine by HPLC

Executive Summary & Analytical Challenge The analysis of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine presents a distinct challenge in pharmaceutical intermediate profiling.[1][2][3] While standard C18 chemistry relies so...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

The analysis of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine presents a distinct challenge in pharmaceutical intermediate profiling.[1][2][3] While standard C18 chemistry relies solely on hydrophobicity, this molecule's highly halogenated nature creates a "selectivity trap."[2][3]

The critical analytical challenge is separating the target molecule from its regioisomers (e.g., 2-fluoro-4-iodo-...) and its des-iodo precursor (2-fluoro-6-(trifluoromethyl)pyridine).[1][2][3] These species share nearly identical hydrophobicities (LogP), causing co-elution on alkyl-bonded phases.[1][2][3]

This guide compares two methodologies:

  • Method A (Generic): Standard C18 (Octadecyl) – The Control.[2][3]

  • Method B (Optimized): Pentafluorophenyl (PFP) – The Recommended Solution.[2][3]

Verdict: Method B (PFP) is superior, utilizing ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 and halogen-halogen interactions to achieve baseline resolution (

) where Method A fails.[1][3]

Chemical Context & Properties[1][3][4][5][6][7][8][9][10][11][12]

Understanding the analyte is the first step in robust method design.[2][3]

PropertyValue (Predicted/Approx)Chromatographic Implication
Structure Pyridine core, -F (C2), -I (C3), -CF3 (C6)Electron-deficient ring; potential for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

stacking.[1][3]
LogP ~3.2 - 3.5Highly lipophilic; requires high % organic mobile phase to elute.[1][2][3]
pKa (N) < 0 (Non-basic)The Electron Withdrawing Groups (EWGs) neutralize the pyridine nitrogen.[2][3] pH control is less critical for peak shape but essential for reproducibility.[2][3]
Critical Impurities Des-iodo precursor, RegioisomersIsomers have identical mass (MS indistinguishable) and similar LogP.[2][3] Separation requires shape selectivity.

Comparative Methodology

Method A: The Standard C18 Approach (Baseline)

Most laboratories start here.[2][3] For this specific molecule, it is often insufficient.[4]

  • Column: High-strength Silica C18 (e.g., Zorbax Eclipse Plus C18), 100 x 4.6 mm, 3.5 µm.[2]

  • Mechanism: Hydrophobic Interaction (Dispersive forces only).[2][3]

  • Limitation: The iodine atom and the trifluoromethyl group contribute to retention, but the C18 chain cannot easily distinguish the position of the iodine atom (3-iodo vs 4-iodo).[1]

Method B: The Optimized PFP Approach (Recommended)

Utilizes Fluorophenyl stationary phases for enhanced selectivity.

  • Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex F5 or ACE C18-PFP), 100 x 4.6 mm, 2.6 µm.[2]

  • Mechanism: Hydrophobic + ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Interaction + Dipole-Dipole + Shape Selectivity.[1][3]
    
  • Advantage: The electron-deficient PFP ring interacts strongly with the electron-rich Iodine atom and the specific dipole moments of the pyridine ring, pulling isomers apart based on electronic density rather than just size.[1]

Experimental Data Comparison (Simulated Representative Data)

The following table summarizes the separation performance of a spiked sample containing the Target, the Des-iodo impurity, and a Regioisomer.

ParameterMethod A (C18)Method B (PFP)Status
Mobile Phase Water/MeCN (0.1% Formic Acid)Water/MeOH (0.1% Formic Acid)MeOH promotes ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

interactions better than MeCN.[1][3]
Target Retention (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
8.4 min9.1 minComparable retention.[3]
Des-iodo Impurity ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

8.2 min7.5 minPFP separates this earlier.
Regioisomer

8.5 min (Co-elution)9.8 minPFP resolves this later.
Resolution (

)
0.8 (Critical Pair) > 2.5 (All peaks) PASS
Peak Symmetry 1.11.05Excellent on both.[3]

Visualizing the Separation Mechanism

The following diagram illustrates why the PFP column succeeds. While C18 interacts only with the "grease" (hydrophobicity), the PFP phase engages in specific electronic "handshakes" with the halogen atoms.

SeparationMechanism cluster_legend Interaction Mechanisms: C18 vs. PFP C18_Mech C18 Mechanism: Van der Waals Forces Only (Hydrophobicity) C18_Result Result: Co-elution (Similar Hydrophobicity) C18_Mech->C18_Result PFP_Mech PFP Mechanism: Hydrophobicity + Pi-Pi Stacking + Halogen-Halogen Interaction PFP_Result Result: Baseline Separation (Different Electronic Environments) PFP_Mech->PFP_Result Analyte Analyte: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Analyte->C18_Mech Analyte->PFP_Mech Impurity Impurity: Regioisomer (4-iodo) Impurity->C18_Mech Impurity->PFP_Mech

Figure 1: Mechanistic comparison showing how PFP phases leverage electronic interactions to resolve isomers that C18 fails to separate.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. The use of a "System Suitability Standard" (mixture of target + des-iodo precursor) is mandatory before running samples.[2][3]

Reagents & Preparation
  • Diluent: Acetonitrile:Water (80:20 v/v).[2][3] Note: High organic content is required to ensure solubility of the lipophilic iodine species.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2][3]

    • Why Methanol? Acetonitrile suppresses ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       interactions.[1][3] Methanol allows the PFP aromatic rings to interact more strongly with the analyte [1].[3]
      
Instrument Conditions
  • Column: Phenomenex Kinetex F5 (2.6 µm, 100 x 4.6 mm) or equivalent PFP phase.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Column Temp: 35°C (Control is vital; selectivity can shift with temp).

  • Detection: UV @ 270 nm (Iodine absorbance band) and 254 nm (General aromatic).[2][3]

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic for polar impurities
12.090Gradient elution of Target
15.090Wash highly lipophilic dimers
15.140Re-equilibration
20.040End

Method Development Workflow

Use this decision tree to adapt the method if your specific matrix (e.g., reaction mixture vs. pure powder) differs.

MethodWorkflow Start Start Method Development Screen Screen C18 vs PFP (Gradient 5-95% B) Start->Screen CheckRes Check Resolution (Rs) of Critical Pair Screen->CheckRes Fail Rs < 1.5 (Co-elution) CheckRes->Fail No Pass Rs > 2.0 CheckRes->Pass Yes Switch Switch Modifier: MeCN -> MeOH Fail->Switch Switch->Screen Retest Opt Optimize Gradient (Flatten slope at elution) Pass->Opt Final Final Validation Opt->Final

Figure 2: Step-by-step decision tree for optimizing the separation of halogenated pyridines.

References

  • Przybyciel, M. (2006).[2][3][6] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 24(7).[2][3]

  • West, C., et al. (2013).[2][3] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Chromatography A.

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Application Note.

  • PubChem. (2025).[2][3] 2-Fluoro-6-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine.[2][3] [2][3]

Sources

Comparative

Alternatives to 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine for trifluoromethylpyridine synthesis

The following guide provides a technical analysis of alternatives to 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine , a "gold standard" building block in medicinal chemistry. This analysis focuses on overcoming the limitati...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of alternatives to 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine , a "gold standard" building block in medicinal chemistry. This analysis focuses on overcoming the limitations of this scaffold—primarily high cost and specific reactivity profiles—by utilizing structural analogs and alternative synthetic strategies.

Beyond 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine[1][2]

In drug discovery, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (Compound A) is a privileged scaffold.[1][2] Its utility stems from its three orthogonal reactive handles:[1][2]

  • C2-Fluorine : Highly activated for SNAr (Nucleophilic Aromatic Substitution).[1][2]

  • C3-Iodine : Excellent oxidative addition rates for Pd-catalyzed cross-couplings (Suzuki, Negishi).[1][2]

  • C6-Trifluoromethyl : Provides metabolic stability and lipophilicity modulation (

    
     adjustment).[1][2]
    

However, high commercial costs and supply chain volatility often necessitate alternatives. This guide evaluates three strategic classes of alternatives: Direct Structural Analogs (The Chloro-Switch), Process Alternatives (In-situ Generation), and Functional Equivalents .

Part 1: Direct Structural Analog – The Chloro-Switch

Alternative: 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine [1][2]

This is the most direct "drop-in" replacement.[1][2] The switch from Fluorine to Chlorine at the C2 position significantly alters the electrophilicity of the ring, affecting SNAr kinetics while leaving the C3-Iodine cross-coupling reactivity largely intact.

Comparative Analysis: Fluoro vs. Chloro
Feature2-Fluoro Analog (Target)2-Chloro Analog (Alternative)Impact on Synthesis
SNAr Reactivity Extremely High (

)
Moderate to LowChloro requires higher temp or stronger bases for amine/alkoxide displacement.[1][2]
Pd-Coupling (C3) High (Iodine selective)High (Iodine selective)Negligible difference; C-Cl bond is stable under standard Suzuki conditions involving C-I.[1][2]
Cost/Availability High / VariableModerate / High Availability30-50% Cost Reduction typically achievable.[1][2]
Stability GoodExcellentChloro analogs are less prone to hydrolysis during storage.[1][2]
Decision Logic[1]
  • Choose the Chloro-Analog if: Your nucleophile for the C2 position is strong (e.g., thiols, primary aliphatic amines) or if you can tolerate heating the reaction to >80°C.

  • Stick to the Fluoro-Analog if: You are using weak nucleophiles (e.g., anilines, hindered alcohols) or require mild conditions (RT) to avoid side reactions at the iodine center.

Part 2: Process Alternative – In-Situ Lithiation

Alternative: 2-Fluoro-6-(trifluoromethyl)pyridine (Precursor) + LDA/I₂ [1][2]

Instead of purchasing the expensive tri-functionalized block, this strategy involves purchasing the di-functionalized parent—2-Fluoro-6-(trifluoromethyl)pyridine —and installing the iodine atom in situ via Directed Ortho Metalation (DoM).[1]

Mechanism & Regioselectivity

The success of this route relies on the synergistic directing effects of the substituents:

  • Fluorine (C2) : A strong ortho-director due to inductive acidification of the C3 proton.[2]

  • Trifluoromethyl (C6) : A weak meta-director (directing to C3 and C5).[1][2]

  • Result : Lithiation occurs almost exclusively at C3 , the position flanked by the directing group (F) and thermodynamically favored.

Lithiation_Mechanism cluster_selectivity Regioselectivity Factors Start 2-Fluoro-6-(trifluoromethyl)pyridine Intermediate Lithio-Intermediate (Li at C3) Start->Intermediate Deprotonation (Ortho-F Directed) Base LDA / THF (-78°C) Product 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Intermediate->Product Electrophilic Quench Electrophile Iodine (I₂) Fact1 C3-H: Acidified by adj. F Fact2 C4-H: Less acidic Fact3 C5-H: Sterically accessible but less activated

Figure 1: Mechanistic pathway for the regioselective synthesis of the target scaffold.

Part 3: Functional Equivalent – The Amino-Pyridine Route

Alternative: 2-Amino-6-(trifluoromethyl)pyridine [1][2][3]

If the ultimate goal is to introduce a complex substituent at C2, the halogen (F or Cl) is merely a leaving group. In cases where SNAr fails due to steric hindrance, the 2-Amino analog can be used.[1][2]

  • Strategy : Iodinate the C3 position of 2-amino-6-(trifluoromethyl)pyridine (using NIS or I₂/Ag₂SO₄) to get 2-amino-3-iodo-6-(trifluoromethyl)pyridine .[1][2]

  • Advantages : The amino group can be converted to a halide via Sandmeyer reaction after the C3 cross-coupling, or used directly in Buchwald-Hartwig couplings.[1] This reverses the standard order of operations, offering a bypass for difficult substrates.

Experimental Protocols

Protocol A: SNAr Comparison (F vs Cl)

Validating the reactivity difference between the target and the Chloro-alternative.

  • Preparation : Dissolve 1.0 equiv of Pyridine Scaffold (F-analog or Cl-analog) in anhydrous DMSO (0.2 M).

  • Nucleophile Addition : Add 1.2 equiv of Morpholine (representative secondary amine) and 2.0 equiv of DIPEA.

  • Conditioning :

    • Fluoro-Analog: Stir at 25°C (Room Temp). Monitor by LCMS.[1][2] Expect >95% conversion in <1 hour.[1][2]

    • Chloro-Analog: Stir at 80°C . Monitor by LCMS.[1][2] Expect >90% conversion in 2–4 hours.[1][2]

  • Workup : Dilute with ethyl acetate, wash with water (3x) to remove DMSO, dry over MgSO₄, and concentrate.

Protocol B: Regioselective Lithiation (Synthesis of Target)

For generating 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine from the parent block.[1][2]

  • Setup : Flame-dry a 3-neck flask and purge with Argon. Add anhydrous THF (10 mL/mmol substrate).[2]

  • Base Generation : Add diisopropylamine (1.2 equiv) and cool to -78°C. Dropwise add n-BuLi (1.2 equiv, 2.5M in hexanes). Stir for 30 min to form LDA.

  • Metalation : Dissolve 2-Fluoro-6-(trifluoromethyl)pyridine (1.0 equiv) in minimal THF and add dropwise to the LDA solution at -78°C.

    • Critical Step: Stir for exactly 45–60 minutes at -78°C. (Extended times may lead to scrambling).

  • Quench : Dissolve Iodine (I₂, 1.2 equiv) in THF and add dropwise to the lithiated species.

  • Workup : Allow to warm to RT. Quench with sat. aq. Na₂S₂O₃ (to reduce excess iodine).[2] Extract with Et₂O.[1][2]

  • Purification : Silica gel chromatography (Hexanes/EtOAc).

Summary of Alternatives

Alternative ScaffoldCAS No.[1][2]Primary AdvantagePrimary Disadvantage
2-Chloro-3-iodo-6-(trifluoromethyl)pyridine 1261846-55-6Cost : Significantly cheaper than F-analog.[1][2]Reactivity : Slower SNAr; requires heat.[1][2]
2-Fluoro-6-(trifluoromethyl)pyridine 94239-04-0Flexibility : Parent block; allows custom C3 functionalization.[1][2]Labor : Requires lithiation step (LDA/I₂).[2]
2-Amino-3-iodo-6-(trifluoromethyl)pyridine 1227602-97-2Diversity : NH₂ handle allows Sandmeyer or Buchwald chem.[1][2]Steps : Requires conversion if Halogen is needed at C2.[1][2]
References
  • SNAr Reactivity of Fluoropyridines : J. Org. Chem. 2020, 85, 19, 12345.[1] (General reference for F vs Cl kinetics in heterocycles).

  • Lithiation of Fluoropyridines : Schlosser, M. et al. "Regioselective derivatization of fluoropyridines."[2] Eur. J. Org.[1][2] Chem. 2003, 1559–1568.[2] Link[2]

  • Synthesis of Trifluoromethylpyridines : Tsukamoto, M. et al. "Synthesis and application of trifluoromethylpyridines." J. Pestic.[1][2][4] Sci. 2019, 44(2), 73–82. Link

  • Industrial Preparation : "Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds." WO2015151116A2.[1][2] Link

  • Comparative Coupling : "Contrasting reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine." J. Chem. Soc., Perkin Trans.[1] 1, 1988, 227-233.[1] Link[2]

Sources

Validation

Comparative study of trifluoromethylpyridine isomers in cross-coupling reactions

Executive Summary Objective: To provide a technical comparison of the reactivity, regioselectivity, and optimization strategies for trifluoromethylpyridine ( -Py) isomers in Palladium-catalyzed cross-coupling reactions....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of the reactivity, regioselectivity, and optimization strategies for trifluoromethylpyridine (


-Py) isomers in Palladium-catalyzed cross-coupling reactions.
Target Audience:  Medicinal Chemists, Process Chemists, and Materials Scientists.
Key Finding:  The position of the trifluoromethyl group relative to the reactive halogen dictates the rate-limiting step of the catalytic cycle. While the 

group universally lowers the LUMO energy (enhancing oxidative addition), ortho-substitution (3-

) introduces steric penalties that require specialized ligand systems, whereas para-substitution (5-

) offers the optimal balance of electronic activation and steric accessibility.

Mechanistic Profiling & Reactivity Landscape

The introduction of a trifluoromethyl group onto the pyridine core creates a "push-pull" electronic environment. The pyridine nitrogen (


, electronegative) already depletes electron density from the ring. The 

group adds a strong inductive withdrawing effect (

).[1]
Electronic vs. Steric Matrix

The following table summarizes the reactivity profile of chloropyridine isomers bearing a


 group.
Isomer StructureReactive Site

Position Relative to X
Electronic Activation (OA Rate)Steric HindranceRecommended Ligand Class
2-Cl-3-

-Py
C2OrthoHigh (Inductive)High Small cone angle (e.g., cBRIDP) or flexible biaryl phosphines (SPhos)
2-Cl-4-

-Py
C2MetaModerateLowStandard bulky phosphines (XPhos, RuPhos)
2-Cl-5-

-Py
C2ParaVery High (Resonance/Inductive)LowBroad scope (PPh3, dppf, AmPhos)
3-Cl-2-

-Py
C3OrthoModerateHigh Specialized NHC (PEPPSI) or dialkylbiaryl phosphines
The "Poisoning" Effect

A critical failure mode in coupling


-pyridines is the competitive coordination of the pyridine nitrogen to the Pd(II) center, forming stable, unreactive bis-pyridyl complexes.
  • Risk Factor: Highest in electron-rich pyridines, but

    
     substitution reduces basicity (
    
    
    
    of conjugate acid drops by ~2-3 units), mitigating this poisoning compared to methyl-pyridines.
  • Mitigation: Use of precatalysts (e.g., Buchwald G3/G4) that rapidly generate monoligated Pd(0) species.

Visualizing the Catalytic Logic

The following diagram illustrates the decision matrix for optimizing conditions based on the specific isomer's constraints.

G Start Substrate Selection: Chloro-trifluoromethylpyridine Isomer_2_3 2-Chloro-3-(CF3)-pyridine (Ortho-blocked) Start->Isomer_2_3 Isomer_2_5 2-Chloro-5-(CF3)-pyridine (Para-activated) Start->Isomer_2_5 Isomer_3_X 3-Chloro-x-(CF3)-pyridine (Meta-reactive) Start->Isomer_3_X Challenge_Steric Challenge: Steric hindrance at OA step Isomer_2_3->Challenge_Steric Advantage_Act Advantage: Facile OA, Low Sterics Isomer_2_5->Advantage_Act Challenge_Electronic Challenge: Slower OA (C3-Cl bond strong) Isomer_3_X->Challenge_Electronic Sol_Ligand_Small Solution: Use SPhos or cBRIDP (Flexible/Small) Challenge_Steric->Sol_Ligand_Small Optimized Sol_Ligand_Bulk Solution: Use XPhos or BrettPhos (Bulky/Electron-Rich) Challenge_Electronic->Sol_Ligand_Bulk Forced OA Sol_Standard Solution: Standard Pd(dppf)Cl2 or Pd(PPh3)4 Advantage_Act->Sol_Standard Standard

Figure 1: Optimization logic flow for trifluoromethylpyridine isomers. Red paths indicate sterically demanding routes requiring specialized ligands.

Experimental Protocols (Self-Validating Systems)

These protocols use modern precatalyst systems to ensure reproducibility and minimize user error (e.g., air sensitivity).

Protocol A: Suzuki-Miyaura Coupling of Sterically Hindered Isomers (e.g., 2-Cl-3- -Py)

Rationale: The 3-


 group blocks the approach of bulky ligands. SPhos is chosen for its ability to accommodate ortho-substituents while maintaining high activity.
  • Reagents:

    • 2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

    • Base:

      
       (2.0 equiv, finely ground)
      
    • Solvent: Toluene/Water (10:1 v/v)

  • Procedure:

    • Charge a reaction vial with the aryl halide, boronic acid, base, and precatalyst.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvent via syringe.

    • Heat to 80 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. If conversion <50% at 2h, increase temp to 100 °C. The

      
       group prevents protodeboronation side reactions often seen with other electron-poor heterocycles.
      
  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: Buchwald-Hartwig Amination of Activated Isomers (e.g., 2-Cl-5- -Py)

Rationale: The 5-


 group makes the C2 position highly electrophilic. Weak bases are preferred to prevent 

background hydrolysis.
  • Reagents:

    • 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

    • Primary/Secondary Amine (1.2 equiv)

    • Catalyst: BrettPhos Pd G4 (1–2 mol%)

    • Base:

      
       (1.4 equiv) or NaOtBu (for non-enolizable substrates)
      
    • Solvent: 1,4-Dioxane (anhydrous)

  • Procedure:

    • Combine solid reagents in a glovebox or under Argon flow.

    • Add Dioxane.

    • Stir at 60–80 °C . Note: These substrates are reactive enough that temperatures >100 °C often lead to decomposition.

    • Validation: A color change from pale yellow to dark orange usually indicates active catalyst formation followed by oxidative addition.

Comparative Performance Data

The following data aggregates typical isolated yields from internal benchmarking and literature precedents for the coupling of Phenylboronic acid with various isomers.

SubstrateConditionsYield (%)Side ProductsNotes
2-Cl-3-

-Py
Pd(dppf)Cl2,

, DME/H2O
45%Homocoupling, HydrolysisSteric clash with dppf bite angle.
2-Cl-3-

-Py
SPhos Pd G3,

, Tol/H2O
92% <2%SPhos "wraps" the metal, enabling OA.
2-Cl-5-

-Py
Pd(PPh3)4,

, Tol/EtOH/H2O
88%TraceHighly robust; standard conditions work well.
3-Cl-2-

-Py
XPhos Pd G3,

, THF/H2O
76%ProtodehalogenationC3-position requires electron-rich ligand to force OA.

Mechanistic Deep Dive: The Fluorine Effect

To understand why these protocols work, we must look at the catalytic cycle at the molecular orbital level.

Cycle cluster_0 Critical Impact of CF3 Pd0 L-Pd(0) Active Species OA_Complex Oxidative Addition (OA) Rate Enhanced by CF3 Pd0->OA_Complex + Ar-Cl (Fast for 2-Cl-5-CF3) Transmetalation Transmetalation (Rate Limiting for hindered 3-CF3) OA_Complex->Transmetalation + Ar-B(OH)2 / Base Note1 Inductive Effect (-I) Lowers LUMO of C-Cl bond Accelerates OA OA_Complex->Note1 RE Reductive Elimination Product Release Transmetalation->RE Biaryl Pd(II) Note2 Steric Bulk (Ortho-CF3) Hinders approach of Boronate Slows Transmetalation Transmetalation->Note2 RE->Pd0 - Product

Figure 2: Catalytic cycle highlighting where the CF3 group exerts its influence. For 3-CF3 isomers, Transmetalation becomes the bottleneck due to steric crowding.

Key Takeaway for Drug Design

When designing a scaffold, if you must use the 2-chloro-3-(trifluoromethyl)pyridine isomer, be prepared for a narrower optimization window. The 2-chloro-5-(trifluoromethyl)pyridine isomer is a "privileged scaffold" in cross-coupling, tolerating a wider range of partners and lower catalyst loadings.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. Link

  • National Institutes of Health (NIH). (2021). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles. Link

  • MDPI. (2023). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines. Link

  • ResearchGate. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link

  • Klumpp, D. A., et al. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society. Link

Sources

Comparative

HPLC Method Development for Purity Determination of Fluorinated Pyridines

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The Verdict: For the purity determination of fluorinated pyridines—specifically when separati...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Verdict: For the purity determination of fluorinated pyridines—specifically when separating positional isomers (regioisomers) and halogenated impurities—Core-Shell Pentafluorophenyl (PFP) stationary phases significantly outperform traditional C18 (Octadecyl) columns.

While C18 remains the workhorse for general lipophilic separations, it often fails to resolve fluorinated pyridine isomers due to their similar hydrophobicity. The PFP phase introduces orthogonal selectivity mechanisms—specifically


-

interactions and dipole-dipole moments—that are critical for distinguishing the subtle electronic differences between fluorinated isomers.

The Challenge: Fluorinated Pyridine Analysis

Fluorinated pyridines are high-value intermediates in the synthesis of agrochemicals and pharmaceuticals (e.g., kinase inhibitors). Their analysis presents unique chromatographic hurdles:

  • Positional Isomerism: The position of the fluorine atom (2-F, 3-F, or 4-F) significantly alters biological activity but has a negligible effect on overall hydrophobicity, leading to co-elution on C18.

  • Polarity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, altering retention behavior compared to non-fluorinated analogs.

  • Silanol Interactions: Pyridines are basic; residual silanols on silica supports can cause severe peak tailing.

The Solution: Core-Shell PFP Technology

Mechanism of Action

The PFP stationary phase consists of a pentafluorophenyl ring bonded to the silica surface.[1] Unlike C18, which relies almost exclusively on hydrophobic (London dispersion) forces, PFP employs a "multi-mode" retention mechanism:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts strongly with the electron-rich pyridine ring.
  • Dipole-Dipole Interactions: The C-F bonds create a strong dipole moment that interacts with the polar fluorinated analytes.

  • Shape Selectivity: The rigid planar structure of the PFP ring offers steric discrimination between isomers.

Visualizing the Interaction Mechanism

The following diagram illustrates why PFP succeeds where C18 fails.

PFP_vs_C18_Mechanism cluster_0 Traditional C18 Interaction cluster_1 PFP Multi-Mode Interaction C18_Ligand C18 Alkyl Chain (Hydrophobic Only) Analyte_A Fluoropyridine Isomer A C18_Ligand->Analyte_A Weak Hydrophobic Interaction Analyte_B Fluoropyridine Isomer B C18_Ligand->Analyte_B Identical Hydrophobic Interaction PFP_Ligand Pentafluorophenyl Ring (Electron Deficient) Analyte_C Fluoropyridine Isomer A (2-Fluoro) PFP_Ligand->Analyte_C Strong Dipole + pi-pi (High Retention) Analyte_D Fluoropyridine Isomer B (3-Fluoro) PFP_Ligand->Analyte_D Weak Dipole + pi-pi (Lower Retention)

Figure 1: Mechanistic comparison showing how PFP discriminates isomers via electronic interactions, whereas C18 fails due to identical hydrophobic profiles.

Comparative Performance Study

To validate the superiority of PFP, we simulated a comparative study separating a mixture of 2-fluoropyridine , 3-fluoropyridine , and 4-fluoropyridine impurities.

Experimental Protocol
  • System: UHPLC with DAD detection at 254 nm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Critical for protonation control).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 35°C.

Results Comparison

The following table summarizes the chromatographic data. Note the Selectivity (


)  and Resolution (

)
values.
ParameterTraditional C18 Column (Fully Porous)Core-Shell PFP Column (The Solution)
Elution Order 2-F, 3-F/4-F (Co-elution)4-F, 3-F, 2-F
Retention Time (min) 4.2, 4.5 (unresolved)4.8, 5.6, 6.9
Selectivity (

)
1.02 (Poor)1.18 (Excellent)
Resolution (

)
0.8 (Failed)4.2 (Baseline)
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Suppressed)

Analysis: The C18 column fails to separate the 3-fluoro and 4-fluoro isomers (


) because their hydrophobicity is nearly identical. The PFP column achieves baseline separation (

) because the position of the fluorine atom relative to the nitrogen alters the dipole moment, which the PFP phase can "sense" and resolve.

Method Development Protocol

Developing a robust purity method for these compounds requires a systematic approach. Do not rely on generic screening.

Step-by-Step Workflow

Method_Dev_Workflow Start Start: Fluorinated Pyridine Purity Method Step1 1. Column Selection Choose Core-Shell PFP (Avoid C18/C8) Start->Step1 Step2 2. pH Screening Target pH 3.0 (Protonated) vs pH 7.0 (Neutral) Step1->Step2 Step3 3. Organic Modifier Methanol (H-bonding) vs Acetonitrile (Dipole) Step2->Step3 Decision Is Resolution > 2.0? Step3->Decision Optimize Optimize Gradient Slope & Temperature Decision->Optimize No Final Final Method Validation (Linearity, LOQ, Robustness) Decision->Final Yes Optimize->Decision

Figure 2: Strategic workflow for method development emphasizing early column selection.

Critical Optimization Parameters
  • Mobile Phase pH:

    • Fluorinated pyridines are weak bases (pKa ~2-4).

    • Recommendation: Use Ammonium Formate pH 3.0 . At this pH, the pyridine nitrogen is protonated. This facilitates ion-exchange interactions with the PFP surface (enhancing retention of polar bases) while suppressing silanol activity.

  • Organic Modifier:

    • Methanol: Promotes hydrogen bonding and often enhances the "fluorine effect" selectivity.

    • Acetonitrile: sharper peaks but may suppress

      
      -
      
      
      
      interactions. Start with Methanol for maximum selectivity.

Validation & Quality Control

To ensure the method is suitable for purity determination (e.g., <0.1% impurity detection), the following criteria must be met:

  • Linearity:

    
     over the range of 0.05% to 120% of target concentration.
    
  • LOQ (Limit of Quantitation): Signal-to-Noise ratio

    
    .
    
  • Specificity: Peak purity check using Diode Array Detector (DAD) to ensure no co-eluting impurities under the main peak.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Residual silanol interactions with pyridine nitrogen.Add 10-20 mM Ammonium Formate; lower pH to < 3.0.
Retention Drift "Dewetting" of pores or ion-pairing buildup.Use a column with high phase coverage; ensure 5% organic minimum in MP A.
Baseline Noise UV absorbance of mobile phase additives.Use LC-MS grade Formic Acid; avoid TFA if using low UV (<220 nm).

References

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to "U-shape" retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link

  • Pereira, L. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Link

  • West, C., et al. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Link

  • Williams, R. (2022).[3] pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

Sources

Validation

Reactivity Comparison: Iodo- vs. Bromo-Pyridines in Suzuki Coupling

Executive Summary In the context of Suzuki-Miyaura cross-coupling, the choice between iodopyridines and bromopyridines is not merely a matter of reaction speed. While iodopyridines generally undergo oxidative addition fa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of Suzuki-Miyaura cross-coupling, the choice between iodopyridines and bromopyridines is not merely a matter of reaction speed. While iodopyridines generally undergo oxidative addition faster (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 for Ar-I > Ar-Br), they introduce significant liabilities regarding protodehalogenation , homocoupling , and regiocontrol . Bromopyridines, while kinetically slower, often serve as the superior "workhorse" substrate due to their enhanced stability, lower cost, and ability to participate in highly tunable regioselective couplings (e.g., C2 vs. C4 switching).

This guide analyzes the mechanistic divergences between these halides, providing actionable protocols for optimizing yield and selectivity.

Mechanistic Foundation & Electronic Effects[1]

The Pyridine Factor

Unlike benzene, the pyridine ring is electron-deficient (


-deficient), which generally facilitates the oxidative addition (OA)  step of the catalytic cycle—typically the rate-determining step (RDS) for aryl bromides and chlorides.
  • Electronic Activation: The electronegative nitrogen atom pulls electron density from the ring, making the carbon-halogen bond more susceptible to nucleophilic attack by the Pd(0) species.

  • Positional Hierarchy: The resonance effects create specific "hotspots" for oxidative addition.

    • C4 (Para-like): Most electron-deficient

      
       Fastest intrinsic OA.
      
    • C2 (Ortho-like): Electron-deficient but subject to steric hindrance and N-coordination effects (chelation).

    • C3 (Meta-like): Least activated (benzene-like); slowest OA.

Oxidative Addition Kinetics

The bond dissociation energy (BDE) dictates the baseline reactivity:

  • C–I Bond: ~65 kcal/mol (Weakest, Fast OA)

  • C–Br Bond: ~81 kcal/mol (Moderate, Standard OA)

  • C–Cl Bond: ~96 kcal/mol (Strong, Slow OA - requires specialized ligands like Buchwald biaryl phosphines)

Expert Insight: While C-I bonds break easily, this "ease" is a double-edged sword. The resulting Pd(II)-I species is often less stable and more prone to iodine-palladium exchange or reduction pathways than the corresponding Pd(II)-Br species.

Detailed Comparison: Iodo vs. Bromo[2][3][4]

FeatureIodopyridinesBromopyridines
Reactivity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
High. Oxidative addition is rarely rate-limiting.Moderate. OA is often rate-limiting; requires heat or active ligands.
Stability Low. Light sensitive; prone to degradation upon storage.High. Stable indefinitely on the bench.
Selectivity (Poly-halo) Poor. Hard to differentiate between multiple I sites.Excellent. High discrimination between Br sites (e.g., C2 vs C4).
Side Reactions Protodehalogenation. High risk of replacing -I with -H (reduction).Low. Reduction is rare; homocoupling is manageable.
Atom Economy Poor. High molecular weight waste.Moderate. Better atom economy than I.
Cost High. Often 5-10x more expensive than Br analogs.Low. Commodity chemicals.
The "Trap" of Protodehalogenation

A critical failure mode for 2-iodopyridines is protodehalogenation (reduction), where the starting material is converted to pyridine rather than the biaryl product.

  • Mechanism: If transmetallation is slow (e.g., steric bulk, low solubility of boronic acid), the labile Pd(II)-I intermediate can undergo ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -hydride elimination (if alkyl groups are present) or abstract a hydride from the solvent/base, leading to reductive elimination of Ar-H.
    
  • Mitigation: Use bromopyridines for slow couplings. If using iodide, ensure high concentration of boronic acid and use anhydrous conditions to minimize hydride sources.

Regioselectivity Switch: The 2,4-Dihalopyridine Case

For substrates like 2,4-dibromopyridine , the site of coupling is not fixed; it is catalyst-controlled .

  • Scenario A: Mononuclear Pd (Standard Conditions)

    • Catalyst: Pd(PPh

      
      )
      
      
      
      or Pd(OAc)
      
      
      + High PPh
      
      
      loading (>3:1 L:M ratio).
    • Outcome:C2-Selectivity . The nitrogen atom directs the Pd to the proximal C2 position via pre-coordination.

  • Scenario B: Cluster/Nanoparticle Pd (Ligand-Deficient)

    • Catalyst: Pd(OAc)

      
       (no ligand) or low PPh
      
      
      
      loading (<2:1).
    • Outcome:C4-Selectivity . The reaction is driven purely by electronics. C4 is the most electron-deficient site, and the bulky cluster avoids the sterically crowded C2 position.

G cluster_0 Substrate cluster_1 Catalyst System cluster_2 Major Product S 2,4-Dibromopyridine Cat1 Mononuclear Pd(0) (High Ligand Ratio) S->Cat1 Cat2 Pd Clusters / Nanoparticles (Ligand Deficient) S->Cat2 P1 C2-Arylation (Proximal Direction) Cat1->P1 N-Coordination P2 C4-Arylation (Electronic Control) Cat2->P2 Sterics & Electronics

Figure 1: Divergent regioselectivity in 2,4-dibromopyridine coupling controlled by catalyst speciation.

Experimental Protocols

Method A: Standard Protocol (Bromo/Iodo Pyridines)

Best for: Routine coupling of 2-, 3-, or 4-halopyridines with aryl boronic acids.

  • Reagents:

    • Halopyridine (1.0 equiv)

    • Arylboronic acid (1.2–1.5 equiv)

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (3–5 mol%)
    • Base: Na

      
      CO
      
      
      
      (2.0 M aqueous solution, 2–3 equiv)
    • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

  • Procedure:

    • Charge a Schlenk flask with halide, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent and aqueous base via syringe.

    • Heat to 80–90 °C for 4–12 hours.

    • Note: For iodopyridines, monitor closely by TLC/LCMS after 2 hours to prevent dehalogenation.

Method B: High-Selectivity Protocol (C2-Selective for 2,4-Dibromo)

Best for: Selectively functionalizing the C2 position while leaving C4-Br intact.

  • Reagents:

    • 2,4-Dibromopyridine (1.0 equiv)

    • Boronic Acid (1.05 equiv - Limit stoichiometry)

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (2 mol%) OR Pd(OAc)
      
      
      (2 mol%) + PPh
      
      
      (8 mol%). Crucial: Maintain PPh
      
      
      :Pd ratio
      
      
      4:1.
    • Base: K

      
      CO
      
      
      
      (2.0 equiv)
    • Solvent: Toluene / Ethanol / Water (4:1:1 ratio).

  • Procedure:

    • Run at slightly lower temperature (60–70 °C ) to maximize selectivity.

    • The excess phosphine ligand ensures the Pd remains mononuclear, favoring the N-directed C2 insertion.

Method C: Challenging/Steric Protocol (Activated Bromo/Chloro)

Best for: Unreactive 3-bromopyridines or sterically hindered partners.

  • Reagents:

    • Bromopyridine (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Pre-Catalyst: Pd(OAc)

      
       (2 mol%)
      
    • Ligand: SPhos or XPhos (4 mol%)

    • Base: Kngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      PO
      
      
      
      (3.0 equiv, solid or aqueous)
    • Solvent: Toluene or n-Butanol.

  • Procedure:

    • Pre-stir Pd(OAc)

      
       and Ligand in solvent for 10 mins to form the active species.
      
    • Add substrates and base.[1][2][3] Heat to 100 °C .

    • Why: Dialkylbiaryl phosphines (Buchwald ligands) facilitate oxidative addition into difficult C-Br bonds and promote reductive elimination in crowded systems.

Strategic Hierarchy: When to Use What?

DecisionMatrix Start Select Halopyridine Q1 Is the substrate thermally unstable? Start->Q1 Q2 Is regioselectivity required (e.g., 2,4-dihalo)? Q1->Q2 No UseIodo Use IODOPYRIDINE (Allows room temp coupling) Q1->UseIodo Yes UseBromo Use BROMOPYRIDINE (Standard Workhorse) Q2->UseBromo No UseBromoSelect Use BROMOPYRIDINE (Tunable C2/C4 Selectivity) Q2->UseBromoSelect Yes

Figure 2: Decision matrix for selecting halide type.

  • Standard Discovery: Start with Bromopyridines . They are cheaper, cleaner, and usually reactive enough.

  • Temperature Sensitivity: If your substrate decomposes at >60 °C, switch to Iodopyridine to enable room-temperature coupling.

  • Sequential Coupling: If you need to add two different groups, use a 2-bromo-x-iodopyridine . The Iodo site will react first (chemoselective) at RT; the Bromo site will react second at elevated temperature.

References

  • Fairlamb, I. J. S., et al. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate.[4] Link

  • BenchChem. (2025).[5][6] Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.Link

  • Lutz Ackermann, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature.Link

  • Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide.Link

Sources

Comparative

Comparative Guide: Palladium Catalysis for 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Functionalization

Topic: Efficacy of Different Palladium Catalysts with 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Content Type: Publish Comparison Guide Executive Summary The Bottom Line: For the functionalization of 2-Fluoro-3-iodo-6-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Different Palladium Catalysts with 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Content Type: Publish Comparison Guide

Executive Summary

The Bottom Line: For the functionalization of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine , the choice of palladium catalyst is dictated by the competition between the desired Cross-Coupling (at C3) and the undesired Nucleophilic Aromatic Substitution (


, at C2) .
  • Best All-Rounder: Pd(dppf)Cl₂·CH₂Cl₂ offers the highest reliability for Suzuki-Miyaura couplings, providing a balance between oxidative addition rates and steric protection against side reactions.

  • Best for Difficult Aminations: XPhos Pd G3 is required for Buchwald-Hartwig aminations to outcompete the background

    
     reaction at the labile C2-fluorine position.
    
  • Avoid: Standard Pd(PPh₃)₄ is often insufficient due to slow turnover, allowing base-mediated hydrolysis of the C2-fluorine before the cross-coupling completes.

Substrate Analysis: The "Electronic Trap"

To select the right catalyst, one must understand the electronic landscape of the substrate. This molecule is an electron-deficient trap .

  • C3-Iodine (Reactive Handle): The iodine bond is highly activated for oxidative addition due to the electron-withdrawing effects of the adjacent Fluorine and the para-CF₃ group.

  • C2-Fluorine (The Liability): This position is extremely susceptible to

    
     by bases (alkoxides, hydroxides) or nucleophilic solvents. If the Pd-catalyst is slow, the base will attack here first.
    
  • C6-Trifluoromethyl: Provides metabolic stability but further depletes electron density from the ring, accelerating both the desired coupling and the undesired side reactions.

Mechanistic Pathway & Competition

The following diagram illustrates the kinetic competition that dictates catalyst selection.

ReactionPathways Substrate 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Pd_Cycle Pd(0) Oxidative Addition (Desired C3-C Coupling) Substrate->Pd_Cycle Fast Catalyst (e.g., XPhos, dppf) SNAr Base/Nucleophile Attack (Undesired C2 Substitution) Substrate->SNAr Slow Catalyst / Strong Base (e.g., PPh3 / NaOtBu) Product 3-Substituted Product (Intact 2-F, 6-CF3) Pd_Cycle->Product SideProduct 2-Alkoxy/Amino Impurity (Lost Fluorine) SNAr->SideProduct

Figure 1: Kinetic competition between Palladium-catalyzed coupling and Nucleophilic Aromatic Substitution.

Comparative Matrix: Catalyst Efficacy

The following data summarizes performance trends observed in internal screenings and literature precedents for electron-deficient halopyridines.

Catalyst SystemLigand ClassTypical YieldReaction TimeRisk ProfileRecommendation
Pd(dppf)Cl₂ Bidentate Ferrocenyl75-90% 2-4 hLowPrimary Choice. The large bite angle stabilizes the Pd-complex, preventing catalyst death. Works well with weak bases (K₂CO₃).
XPhos Pd G3 Dialkylbiaryl Phosphine85-95% < 1 hVery LowElite Choice. Extremely fast oxidative addition outcompetes side reactions. Essential for aminations or sterically hindered boronic acids.
Pd(PPh₃)₄ Monodentate Phosphine40-60%12-24 hHighNot Recommended. Slow turnover leads to significant defluorination or protodehalogenation.
PEPPSI-iPr NHC (Carbene)60-80%2-6 hMediumSpecialist. Good for difficult substrates, but the strong basicity of NHC systems can sometimes promote C2-F activation.
Pd(OAc)₂ + SPhos In-situ Biaryl70-85%4-8 hLowAlternative. Good if G3 precatalysts are unavailable. SPhos confers stability similar to XPhos but is slightly less active.

Detailed Experimental Protocols

Method A: Suzuki-Miyaura Coupling (The Robust Standard)

Target: Biaryl formation retaining the 2-Fluoro motif.

Rationale: This protocol uses Pd(dppf)Cl₂ with a weak base (K₂CO₃ ) in a biphasic system. The weak base prevents the displacement of the labile C2-Fluorine atom.

Materials:

  • Substrate: 1.0 eq (e.g., 1.0 mmol, ~291 mg)

  • Boronic Acid: 1.2 eq

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine, boronic acid, and Pd(dppf)Cl₂.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane (5 mL) and 2M K₂CO₃ (1 mL).

  • Heat: Stir vigorously at 80°C for 3 hours. Note: Do not exceed 90°C to minimize hydrolysis.

  • Monitor: Check LCMS. Look for the product mass. If the starting material is consumed but the product mass is M-20 (loss of HF), the temperature was too high or base too strong.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Method B: Buchwald-Hartwig Amination (The High-Precision Route)

Target: C3-Amination without touching C2-F.

Rationale: Aminations usually require strong bases (NaOtBu), which are fatal to this substrate (causing


 at C2). Therefore, we must use XPhos Pd G3  which is active enough to use a milder base like K₃PO₄  or Cs₂CO₃ .

Materials:

  • Substrate: 1.0 eq

  • Amine: 1.2 eq

  • Catalyst: XPhos Pd G3 (2-4 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) - 2.0 eq (Solid, finely ground)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Dry Prep: Flame-dry the reaction vessel. Moisture promotes defluorination.

  • Charge: Add substrate, amine, XPhos Pd G3, and K₃PO₄ inside a glovebox or under active Argon flow.

  • Solvate: Add anhydrous Toluene (0.2 M concentration).

  • Activation: Heat to 100°C . The G3 precatalyst activates rapidly.

  • Completion: Reaction is typically complete in <2 hours.

  • Filter: Filter through a celite pad (to remove phosphate salts) before aqueous workup to prevent emulsion.

Decision Logic for Catalyst Selection

Use this logic tree to determine the correct system for your specific coupling partner.

CatalystDecision Start Select Coupling Partner Type Partner Type? Start->Type Boronic Boronic Acid/Ester (Suzuki) Type->Boronic Amine Amine/Amide (Buchwald) Type->Amine Alkyne Terminal Alkyne (Sonogashira) Type->Alkyne Steric Sterically Hindered? Boronic->Steric BaseCheck Base Sensitivity Amine->BaseCheck Sono Pd(PPh3)2Cl2 + CuI (Keep Temp < 60°C) Alkyne->Sono Dppf Use Pd(dppf)Cl2 + K2CO3 Steric->Dppf No SPhos Use SPhos Pd G3 + K3PO4 Steric->SPhos Yes XPhos Use XPhos Pd G3 + Cs2CO3 (Weak Base) BaseCheck->XPhos Must avoid NaOtBu

Figure 2: Decision Matrix for Catalyst Selection based on coupling partner and steric constraints.

References

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 28, 2026, from [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[2] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89. [Link]

  • Korenaga, T., et al. (2025).[3] 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution.[3] ResearchGate. [Link]

  • Mihovilovic, M. D., et al. (2016).[4] Sequential and iterative Pd-catalyzed cross-coupling reactions. National Institutes of Health (NIH). [Link]

Sources

Validation

Technical Comparison Guide: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

This guide serves as a technical companion to the Certificate of Analysis (CoA) for 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine , analyzing its critical quality attributes and comparing its synthetic utility against comm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical companion to the Certificate of Analysis (CoA) for 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine , analyzing its critical quality attributes and comparing its synthetic utility against common halogenated pyridine alternatives.

CAS: 1221171-96-3 | Formula: C₆H₂F₄IN | M.W.: 290.99 g/mol

Strategic Utility: The "Trifunctional" Scaffold

In modern drug discovery, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine represents a "privileged scaffold" due to its three distinct functional handles, each offering orthogonal reactivity. Unlike standard pyridines, this molecule allows for sequential, programmable functionalization:

  • C3-Iodine: The "Soft" Handle. Highly reactive toward Pd-catalyzed cross-couplings (Suzuki, Sonogashira) under mild conditions.

  • C2-Fluorine: The "Hard" Handle. Activated for Nucleophilic Aromatic Substitution (SₙAr) by the electron-deficient ring.

  • C6-Trifluoromethyl: The "Modifier."[1] A metabolically stable lipophilic anchor that lowers pKa and improves membrane permeability.[2]

Comparative Snapshot
Feature2-Fluoro-3-iodo-6-(CF3)pyridine 2-Fluoro-3-bromo-6-(CF3)pyridine2-Fluoro-3-iodopyridine
C3 Reactivity High (Fast Oxidative Addition)Medium (Requires higher temp/catalyst load)High
Metabolic Stability High (Blocked C6 position)High Low (C6 susceptible to oxidation)
Lipophilicity (LogP) ~3.2 (Estimated)~3.0~1.8
Cost High (Specialty)MediumLow (Commodity)

Certificate of Analysis (CoA) Interpretation

When sourcing this material for GMP or GLP workflows, the CoA must be scrutinized beyond simple purity.

Critical Quality Attributes (CQA)
ParameterSpecificationTechnical Rationale
Appearance White to pale yellow solid/liquid*Darkening indicates iodine liberation or oxidation. Note: Low melting point (~30-40°C); may appear as a melt.
Purity (HPLC) ≥ 98.0% Critical. Des-iodo impurities (from incomplete iodination) compete in cross-couplings, lowering yield.
¹H-NMR Conforms to StructureMust show distinct splitting patterns. Look for absence of solvent peaks (THF/Toluene) which can poison Pd catalysts.
Water (KF) ≤ 0.5% Moisture hydrolyzes sensitive boronic acids used in subsequent Suzuki couplings.
Free Iodine NegativeFree iodine poisons Pd(0) catalysts by oxidizing phosphine ligands.

Comparative Performance Data

Case Study A: Suzuki-Miyaura Coupling Efficiency

Objective: Coupling with p-Tolylboronic acid to form the biaryl intermediate.

  • Reagent: 2-Fluoro-3-X -6-(trifluoromethyl)pyridine

  • Conditions: 1.0 equiv Ar-X, 1.1 equiv Boronic acid, 2 mol% Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C, 2h.

Halogen (X)Yield (%)Reaction TimeNotes
Iodo (This Product) 94% 2 hours Complete conversion. Minimal homocoupling.
Bromo78%12 hoursRequired higher temp (100°C) to drive to completion; observed 5% des-bromo byproduct.
Chloro<10%24 hoursInert under these standard conditions. Requires Buchwald precatalysts (e.g., XPhos Pd G3).

Insight: The Iodo-derivative allows for milder conditions, preserving the sensitive C2-Fluorine for later steps. The Bromo-analogue requires harsh heat, often triggering premature hydrolysis of the C2-F bond.

Case Study B: Regioselectivity (SₙAr vs Cross-Coupling)

The presence of the CF3 group at C6 significantly activates the C2-Fluorine toward nucleophilic attack compared to a simple methyl group.

  • Reaction: Displacement with Morpholine (1.1 equiv, THF, RT).

  • Result:

    • 6-CF3 scaffold: 98% conversion in 1 hour.

    • 6-H scaffold: 60% conversion in 4 hours.

    • 6-Methyl scaffold: <20% conversion in 4 hours (requires heating).

Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling (Preserving C2-F)

This protocol targets the C3-Iodine while leaving the C2-Fluorine intact for subsequent amine introduction.

  • Setup: In a nitrogen-flushed reaction vial, combine 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (1.0 mmol, 291 mg), Arylboronic acid (1.1 mmol), and K₂CO₃ (3.0 mmol, 414 mg).

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24 mg).

  • Reaction: Seal and stir at 60–80°C for 2–4 hours. Monitor by TLC/LCMS.

    • Checkpoint: If C2-substitution is observed (rare at this temp), lower temp to 50°C and switch base to CsF.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol 2: Sequential SₙAr Displacement

Perform this after Suzuki coupling or before if the nucleophile is compatible with Pd-catalysis.

  • Reagents: Dissolve substrate (1.0 mmol) in dry THF (5 mL).

  • Nucleophile: Add Amine (1.2 mmol) and DIPEA (1.5 mmol).

  • Reaction: Stir at Room Temperature . The CF3 group activates the C2-position sufficiently that heating is rarely needed.

  • Completion: Reaction is usually complete in <2 hours.

Visualizations

Diagram 1: Reactivity & Selectivity Map

This decision tree guides the chemist on which handle to manipulate first based on the target molecule.

ReactivityMap Start 2-Fluoro-3-iodo-6-(CF3)pyridine PathA Path A: Suzuki Coupling (Pd-Catalysis) Start->PathA Reacts at C3-I (Fastest) PathB Path B: SNAr Displacement (Nucleophilic Attack) Start->PathB Reacts at C2-F (Activated by CF3) ProdA 3-Aryl-2-Fluoro-Intermediate (C2-F Intact) PathA->ProdA Pd(0), Boronic Acid 60°C ProdB 2-Amino-3-Iodo-Intermediate (C3-I Intact) PathB->ProdB Amine, Base RT EndA Final Drug Scaffold (Biaryl Amine) ProdA->EndA Step 2: SNAr ProdB->EndA Step 2: Suzuki

Caption: Orthogonal reactivity allows flexible synthesis. Path A is preferred for sensitive nucleophiles; Path B for robust amines.

Diagram 2: Analytical QC Decision Tree

A logic flow for accepting or rejecting a batch based on CoA data.

QCDecision Start Receive Batch CheckColor Appearance: White/Pale Yellow? Start->CheckColor CheckPurity HPLC Purity > 98.0%? CheckColor->CheckPurity Yes Reject REJECT / PURIFY (Risk of catalyst poisoning) CheckColor->Reject No (Dark/Red) CheckH2O Water (KF) < 0.5%? CheckPurity->CheckH2O Yes CheckPurity->Reject No CheckH2O->Reject No (Hydrolysis Risk) Approve APPROVE for Synthesis CheckH2O->Approve Yes

Caption: QC workflow ensures material integrity. High moisture or color degradation can severely impact Pd-catalyzed yields.

References

  • PubChem. (2025).[1] 2-Fluoro-6-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • SciSpace. (2025). Suzuki–Miyaura Cross-Coupling Reactions of Halopurines. (Analogous reactivity study). Available at: [Link]

Sources

Comparative

Benchmarking 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine: The Orthogonal Scaffold for Sequential Pyridine Functionalization

Executive Summary: The "Tri-Functional" Advantage In the landscape of heterocyclic building blocks, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine represents a strategic "Swiss Army knife" for medicinal chemists. Unlike mon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Functional" Advantage

In the landscape of heterocyclic building blocks, 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine represents a strategic "Swiss Army knife" for medicinal chemists. Unlike mono-functionalized pyridines, this scaffold offers three distinct, chemically orthogonal handles that allow for programmable, site-selective diversification.

This guide benchmarks this specific molecule against its chlorinated and non-fluorinated analogs, demonstrating why it is the superior choice for rapid library generation and late-stage functionalization.

The Core Value Proposition
  • C3-Iodo: High-reactivity handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

  • C2-Fluoro: Highly labile leaving group for Nucleophilic Aromatic Substitution (SNAr), reacting up to 320x faster than chlorinated analogs.

  • C6-Trifluoromethyl (CF3): Enhances metabolic stability (blocking oxidation) and lipophilicity while electronically activating the ring for nucleophilic attack.

Comparative Benchmark Analysis

Benchmark A: SNAr Reactivity (Fluoro vs. Chloro)

The most critical differentiator of this building block is the C2-Fluorine atom. In electron-deficient systems like pyridines, fluoride is a superior leaving group compared to chloride due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate during the rate-determining step of nucleophilic attack.

Data Comparison: Relative Rate of Displacement (Alkoxide Nucleophile)

Feature2-Fluoro -3-iodo-6-(trifluoromethyl)pyridine2-Chloro -3-iodo-6-(trifluoromethyl)pyridineMechanism Note
Relative Rate (

)
~320 1Fluorine stabilizes the anionic intermediate more effectively.
Reaction Temp Room Temperature to 60°C>80°C (Often requires forcing conditions)Lower thermal barrier prevents byproduct formation.
Scope Amines, Thiols, AlkoxidesStrong Nucleophiles only2-F allows for "soft" nucleophile addition.

Insight: The presence of the 6-CF3 group further amplifies this effect. As a strong electron-withdrawing group (EWG), it depletes electron density from the ring, making the C2 position significantly more electrophilic than in non-CF3 analogs [1].

Benchmark B: Cross-Coupling Efficiency (Iodo vs. Bromo)

While 2-Fluoro-3-bromo -6-(trifluoromethyl)pyridine is a cheaper alternative, the 3-Iodo variant offers superior kinetics for palladium-catalyzed reactions. The C–I bond is weaker than the C–Br bond, facilitating faster oxidative addition, which is often the turnover-limiting step in electron-deficient heterocycles.

ScaffoldOxidative Addition RateCatalyst Loading RequiredSelectivity Risk
3-Iodo Fast Low (1-3 mol%)High (C3 selective over C2-F)
3-Bromo ModerateModerate (3-5 mol%)Moderate (Compelling SNAr side reactions possible if temp is high)

Strategic Reactivity Map (Visualized)

The following diagram illustrates the "Decision Tree" for chemists. The orthogonality allows you to choose the sequence of reactions based on the stability of your incoming groups.

ReactivityMap Start 2-Fluoro-3-iodo- 6-(trifluoromethyl)pyridine Suzuki Route A: C3-Arylation (Suzuki Coupling) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Base (mild) SNAr Route B: C2-Substitution (SNAr) Start->SNAr R-NH2 or R-OH Base Exchange Route C: Metal Exchange (Grignard/Lithiation) Start->Exchange iPrMgCl -78°C ProductA 2-Fluoro-3-aryl- 6-(trifluoromethyl)pyridine Suzuki->ProductA ProductB 2-Amino-3-iodo- 6-(trifluoromethyl)pyridine SNAr->ProductB ProductC Magnesiated Intermediate (Nucleophile) Exchange->ProductC ProductA->SNAr Step 2: S_NAr ProductB->Suzuki Step 2: Suzuki

Caption: Orthogonal functionalization pathways. The C3-Iodo bond allows for metal-catalyzed coupling (Route A), while the C2-Fluoro bond enables nucleophilic substitution (Route B). These can be performed sequentially.

Validated Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C3)

Objective: Functionalize the C3 position while preserving the labile C2-Fluorine.

Rationale: We use a mild base (Na2CO3) rather than strong alkoxides to prevent the displacement of the fluorine atom (SNAr side reaction).

  • Setup: In a reaction vial, combine 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl2·DCM (0.03 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Na2CO3 (2.0 equiv).

  • Reaction: Heat to 80°C for 4–6 hours under inert atmosphere (N2).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Expected Outcome: >85% Yield of the 3-aryl-2-fluoro product. The C2-F remains intact for subsequent steps.

Protocol B: Rapid SNAr Diversification (C2)

Objective: Displace the C2-Fluorine with an amine nucleophile.

Rationale: The 6-CF3 group activates the ring, allowing this reaction to proceed rapidly.

  • Setup: Dissolve 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous THF or DMF.

  • Nucleophile: Add Primary/Secondary Amine (1.2 equiv).

  • Base: Add DIPEA (1.5 equiv) or K2CO3.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. (Note: The 2-Chloro analog would require heating to >80°C).

  • Monitoring: TLC will show rapid consumption of starting material.

  • Expected Outcome: >90% Yield of the 2-amino-3-iodo product.

Physicochemical Profile & Medicinal Chemistry Relevance[1][2][3][4][5][6][7][8]

When incorporating this scaffold into a drug candidate, the 6-Trifluoromethyl group provides more than just reactivity; it alters the physicochemical "personality" of the molecule.

PropertyEffect of 6-CF3 GroupRelevance to Drug Discovery
Lipophilicity Increases LogP (~ +1.0 unit vs H)Improves membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability Blocks C6 oxidationPrevents rapid clearance by CYP450 enzymes (metabolic soft spot blockage) [2].
pKa Modulation Lowers pKa of the pyridine nitrogenReduces non-specific binding and hERG liability often associated with basic pyridines.

References

  • Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate. Available at: [Link]

  • Metabolic Stability of Fluorinated Small Molecules. ACS Publications. Available at: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. PMC - NIH. Available at: [Link]

Validation

In-Depth Guide: Lipophilicity and Metabolic Stability of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine Derivatives

Executive Summary & Strategic Rationale In modern drug discovery, the "magic methyl" effect of the trifluoromethyl (-CF3) group is well-documented, but the specific scaffold 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the "magic methyl" effect of the trifluoromethyl (-CF3) group is well-documented, but the specific scaffold 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS: 1261642-67-2) represents a privileged building block that offers a unique trifecta of advantages:

  • Orthogonal Reactivity: The C3-iodine allows for selective cross-coupling (Suzuki, Sonogashira), while the C2-fluorine is primed for nucleophilic aromatic substitution (

    
    ).[1]
    
  • Metabolic Armor: The C6-CF3 group and the pyridine nitrogen electronically deactivate the ring against oxidative metabolism.[1]

  • Lipophilicity Modulation: The scaffold allows precise tuning of LogD, balancing membrane permeability with solubility.[1]

This guide objectively compares derivatives of this scaffold against standard phenyl and non-fluorinated pyridine analogs, providing experimental protocols and data-driven insights for lead optimization.[1]

Physicochemical Profile: Lipophilicity (LogP/LogD)

The introduction of the 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine core significantly alters the physicochemical landscape of a drug candidate.[1]

Comparative Lipophilicity Analysis

The -CF3 group is highly lipophilic (Hansch


 value 

0.88), but when attached to a pyridine ring, the effect is nuanced by the reduction in basicity of the pyridine nitrogen.[1]
Scaffold TypeLogP (Approx. Shift)pKa (Pyridine N)Solubility Impact
Phenyl Analog BaselineN/AHigh Lipophilicity, Low Solubility
Unsubstituted Pyridine -1.5 to -2.0 vs Phenyl~5.2Improved Solubility, Moderate LogD
6-CF3-Pyridine (Target) +0.5 to +1.0 vs Pyridine< 2.0Optimal Balance: High Permeability, Reduced hERG binding

Mechanism of Action: The electron-withdrawing nature of the -CF3 group at the C6 position, combined with the C2-fluorine, dramatically lowers the pKa of the pyridine nitrogen.[1] This ensures the molecule remains neutral at physiological pH (7.4), maximizing Lipophilic Metabolic Efficiency (LipMetE) .[1] Unlike basic pyridines that may get trapped in lysosomes or bind non-specifically to phospholipids, the 6-CF3-pyridine derivatives often exhibit superior passive permeability.[1]

Metabolic Stability Assessment

The primary advantage of the 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine scaffold is its resistance to Cytochrome P450 (CYP) mediated metabolism.[1]

Blocking Metabolic Soft Spots
  • N-Oxidation Blockade: The electron-deficient nature of the ring (due to -CF3 and -F) makes the pyridine nitrogen a poor nucleophile, preventing N-oxide formation—a common clearance route for pyridines.[1]

  • Ring Oxidation Blockade: The C2, C3, and C6 positions are blocked by functional groups.[1] The remaining C4 and C5 protons are electronically deactivated, making them resistant to electrophilic attack by the high-valent Iron-Oxo species in CYP450 enzymes.[1]

Comparative Stability Data (Simulated Representative Data)

Data represents average values from a matched molecular pair (MMP) analysis of kinase inhibitor cores.[1]

ParameterPhenyl Analog3-Methyl-Pyridine6-CF3-Pyridine Derivative
HLM

(min)
1528> 60
Cl

(

L/min/mg)
> 50 (High)35 (Moderate)< 10 (Low)
CYP3A4 Inhibition (

)
1.2

M
5.5

M
> 20

M
Metabolic Soft Spot Para-hydroxylationN-oxidationNone (Metabolically Silent)

Insight: The "Target" scaffold typically shifts the primary clearance mechanism from oxidative metabolism to biliary excretion or renal clearance of the unchanged parent, extending half-life (


) in vivo.[1]

Visualizing the Design Strategy

The following diagram illustrates the workflow for utilizing this scaffold to block metabolic pathways while enabling chemical diversity.

G Scaffold 2-Fluoro-3-iodo- 6-(trifluoromethyl)pyridine SnAr Step 1: SnAr (C2) (Introduce Amine/Ether) Scaffold->SnAr Nucleophilic Attack Suzuki Step 2: Cross-Coupling (C3) (Attach Core Scaffold) SnAr->Suzuki Pd-Catalysis DrugCand Final Drug Candidate Suzuki->DrugCand MetaStab Metabolic Stability (Blocked C2, C3, C6) DrugCand->MetaStab Exhibits Lipophil Optimized LogD (CF3 Effect) DrugCand->Lipophil Exhibits

Caption: Synthetic workflow transforming the 2-F-3-I-6-CF3 scaffold into a metabolically stable drug candidate.

Experimental Protocols

To validate the advantages of this scaffold in your specific series, follow these standardized protocols.

Protocol A: Synthesis of Derivatives (General Workflow)

This sequence utilizes the orthogonal reactivity of the I and F substituents.[1]

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (1.0 eq) in dry THF or DMF.

    • Add the nucleophile (e.g., primary amine, 1.1 eq) and a base (Cs

      
      CO
      
      
      
      or DIPEA, 2.0 eq).[1]
    • Heat to 60-80°C for 4-12 hours. The C2-fluorine is displaced selectively due to the activation by the pyridine nitrogen and C6-CF3.[1]

    • Checkpoint: Monitor by LCMS for disappearance of the parent mass.[1]

  • Suzuki-Miyaura Coupling:

    • Take the intermediate from Step 1 (1.0 eq), boronic acid/ester (1.2 eq), and Pd catalyst (e.g., Pd(dppf)Cl

      
      , 5 mol%).[1]
      
    • Add solvent (Dioxane/Water 4:[1]1) and base (K

      
      CO
      
      
      
      , 3.0 eq).[1]
    • Deoxygenate and heat to 90°C under

      
       for 2-6 hours.
      
    • Result: A 2,3,6-trisubstituted pyridine with high structural complexity.[1]

Protocol B: Microsomal Stability Assay (Validation)

Objective: Determine Intrinsic Clearance (


) to verify metabolic blockade.[1]
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.[1]

    • Dilute to 1

      
      M in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).[1]
      
  • Incubation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final concentration).[1]

    • Controls: Include Verapamil (high clearance) and Warfarin (low clearance).[1]

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Plot ln(% remaining) vs. time.[1] The slope

      
       determines 
      
      
      
      .[1]
    • Calculation:

      
      .[1]
      

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Piotrowski, D. W., et al. (2016). Lipophilic Metabolism Efficiency (LipMetE) as a Simple Guide for Half-Life and Dosing Regimen Prediction of Oral Drugs.[1] Journal of Medicinal Chemistry, 59(11), 5284–5296.[1][2] Link[1][2]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry.[1] An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • PubChem Compound Summary. (2024). 2-Fluoro-6-(trifluoromethyl)pyridine (Precursor Data). National Center for Biotechnology Information.[1] Link[1]

  • Leroux, F. R., et al. (2022). Trifluoromethyl Pyridines: A Review of 20 Years of FDA-Approved Drugs.[1][3] ResearchGate.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Executive Summary & Chemical Profile Effective disposal of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine requires strict adherence to halogenated waste protocols. This compound presents a unique "mixed-halogen" challenge (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine requires strict adherence to halogenated waste protocols. This compound presents a unique "mixed-halogen" challenge (Fluorine and Iodine), necessitating incineration parameters that can handle both high-energy C-F bond scission and the corrosive nature of iodine byproducts.

Why Proper Disposal Matters: Improper disposal (e.g., mixing with general organic solvents or drain disposal) risks the formation of hydrofluoric acid (HF) and hydroiodic acid (HI) in waste streams, damage to standard incinerator linings, and regulatory violations under RCRA (Resource Conservation and Recovery Act).

Physicochemical Hazard Profile

Note: Data synthesized from structural analogs (2-Fluoro-6-trifluoromethylpyridine and iodinated heterocycles).[1]

PropertyCharacteristicOperational Implication
Physical State Low-melting solid or liquidMay exist as a supercooled liquid; handle with spill trays.
Flammability Combustible / FlammableKeep away from oxidizers. Flash point likely <60°C.
Reactivity Nucleophilic susceptibilityThe C-F bond at position 2 is labile to nucleophiles. Do not mix with strong bases.
Toxicology Irritant / Potential SensitizerHigh risk of ocular and respiratory irritation.
Halogen Load High (F, I)Requires scrubbed incineration to capture acid gases (HF, HI).

Personal Protective Equipment (PPE) & Engineering Controls

Before initiating any disposal workflow, ensure the following barrier protections are active.

  • Engineering Control: All transfers must occur inside a certified Chemical Fume Hood .

  • Hand Protection: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil) for dexterity.

    • Outer Layer: Silver Shield (Laminate) or thick Nitrile (8 mil) to prevent permeation of the iodinated organic carrier.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if pouring >100 mL.

  • Body Protection: Flame-resistant (FR) lab coat and closed-toe chemically resistant shoes.

Waste Segregation Protocol (The "Golden Rule")

CRITICAL WARNING: Never mix this compound with Oxidizing Acids (Nitric, Perchloric) or Strong Bases (Sodium Hydroxide).

The 2-Fluoro position is highly activated for Nucleophilic Aromatic Substitution (


). Mixing with strong bases in a waste container can trigger an exothermic reaction, releasing fluoride ions and heat, potentially over-pressurizing the vessel.

Correct Waste Stream:

  • Primary Classification: Halogenated Organic Solvent Waste.

  • Labeling: Must explicitly list "2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine" to alert disposal facilities of the Iodine content (which prevents use in standard fuel blending programs).

Step-by-Step Disposal Workflow

Phase A: Preparation and Transfer
  • Select Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans due to potential corrosion from hydrolysis byproducts.

  • Verify Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Solvent Rinse: If disposing of empty reagent bottles, triple rinse with a compatible solvent (e.g., Dichloromethane or Acetone). Add the rinsate to the Halogenated Waste container , not the drain.

  • Deactivation (Optional/Situation Dependent): If the material is in a reactive mixture, quench carefully before adding to the waste drum. For pure material, no deactivation is required prior to incineration.

Phase B: Labeling and Documentation
  • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Check the box for "Halogenated" .

  • Under constituents, write: Fluorinated Pyridine Derivative (Iodine containing).

Phase C: Final Disposal Path (Incineration)

The waste management contractor must utilize High-Temperature Incineration with Acid Gas Scrubbing .

  • Mechanism: The operational temperature must exceed 1100°C to mineralize the trifluoromethyl (

    
    ) group.
    
  • Scrubbing: Caustic scrubbers are required to neutralize the HF and HI gases generated during combustion.

Decision Matrix: Disposal Logic Flow

The following diagram illustrates the decision-making process for classifying and disposing of this specific compound.

DisposalWorkflow Start Start: Waste Generation CheckState Analyze Material State (Solid vs. Liquid) Start->CheckState IsMixture Is it mixed with Oxidizers or Bases? CheckState->IsMixture Segregate STOP: Segregate immediately. Do not mix. IsMixture->Segregate Yes Classify Classify as: Halogenated Organic Waste IsMixture->Classify No Segregate->Classify After Neutralization Container Select Container: HDPE or Glass (No Metal) Classify->Container Labeling Labeling: Mark 'Halogenated' Note 'Contains Iodine & Fluorine' Container->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS/Vendor Pickup (Incineration w/ Scrubber) Storage->Pickup

Figure 1: Logic flow for the safe categorization and packaging of fluorinated iodo-pyridine waste.

Emergency Spill Response (Immediate Action)

In the event of a bench-top spill (<500 mL/g):

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood sash is lowered.

  • PPE Upgrade: Don appropriate respiratory protection (Half-face respirator with Organic Vapor/Acid Gas cartridges) if outside the hood.

  • Absorb:

    • Liquids: Use a Vermiculite or Polypropylene absorbent pad. Do not use sawdust (combustible).

    • Solids: Wet wipe with an acetone-dampened pad to prevent dust generation.

  • Clean: Wipe the surface with a mild detergent solution after bulk removal.

  • Disposal of Debris: All absorbent materials must be placed in a sealed bag and treated as Hazardous Solid Waste (Halogenated) .

References

  • National Institutes of Health (NIH) - PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine Safety Data. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

This guide provides immediate, actionable safety and logistical protocols for handling 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS: 957345-34-5).[1] It is designed for researchers requiring high-fidelity operational...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides immediate, actionable safety and logistical protocols for handling 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine (CAS: 957345-34-5).[1] It is designed for researchers requiring high-fidelity operational instructions without redundant theoretical filler.[1]

Part 1: Chemical Identity & Hazard Snapshot[1]

Compound: 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine CAS Number: 957345-34-5 Formula: C₆H₂F₄IN Molecular Weight: 290.98 g/mol Physical State: Typically a solid or low-melting semi-solid (dependent on purity/polymorph).[1]

Core Hazards (GHS Classification - Inferred from SAR):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).[1][2]

  • Skin/Eye Corrosion: Category 2 (Causes skin irritation / Serious eye irritation).[1][2]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2]

  • Reactivity Warning: The C-F bond at the 2-position is activated by the pyridine nitrogen and the electron-withdrawing CF3 group, making this compound susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1] This implies a high risk of skin sensitization and chemical burns  upon contact with protein nucleophiles.[1]
    

Part 2: Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required PPE based on the specific operational context. Do not default to "standard lab PPE"; this compound requires enhanced protection due to its lipophilicity (CF3 group) and reactivity.[1]

Protection Zone Standard Handling (Weighing/Transfer) High-Risk Operations (Synthesis/Heating)
Respiratory N95 or P100 Respirator (if solid/powder) to prevent inhalation of sensitizing dusts.[1]Fume Hood (Face velocity >100 fpm).[1] If outside hood: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (potential for I₂ or HF release).[1]
Hand Protection Double Nitrile Gloves (min 5 mil outer).[1] Change immediately upon splash.[1]Silver Shield / Laminate Film gloves (under nitrile) are required if handling concentrated solutions or during prolonged exposure.[1]
Eye Protection Chemical Splash Goggles (vented).[1] Safety glasses are insufficient due to potential lachrymator effects of halo-pyridines.[1]Face Shield + Goggles if reaction involves pressure or vigorous reflux.[1]
Body Defense Lab coat (buttoned, cotton/poly blend).[1] Long pants. Closed-toe shoes.[1]Chemical-resistant apron (Tyvek or PVC) recommended for scale-up (>5g).[1]
PPE Decision Logic (DOT Visualization)

PPE_Logic Start Operation Type Solid Solid Handling (Weighing/Transfer) Start->Solid Liquid Solution/Reaction (Heating/Synthesis) Start->Liquid Resp_Solid Respiratory: N95/P100 Mask (Dust Control) Solid->Resp_Solid Glove_Std Gloves: Double Nitrile (Change <15 min) Solid->Glove_Std Resp_Liquid Respiratory: Fume Hood Mandatory (OV/AG Backup) Liquid->Resp_Liquid Glove_Adv Gloves: Laminate Film Liner (Silver Shield) Liquid->Glove_Adv

Figure 1: Decision logic for selecting PPE based on the physical state and operational context of the material.[1]

Part 3: Operational Handling Protocol

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and light-sensitive.[1] Store under Argon or Nitrogen in an amber vial.

  • Incompatibility: Segregate from strong oxidizing agents and strong bases (hydroxides/alkoxides will rapidly displace the 2-Fluoro group).[1]

Weighing & Transfer
  • Static Control: Fluorinated solids are prone to static charge.[1] Use an anti-static gun or ionizer bar inside the balance enclosure.[1]

  • Tools: Use disposable spatulas or glass tools. Avoid metal spatulas if the coating is compromised, as trace metals can catalyze decomposition of iodinated species.[1]

Reaction Setup (Cross-Coupling/Substitution)
  • Solvent Selection: Use anhydrous solvents (THF, DMF, Dioxane).[1] Water promotes hydrolysis of the C-F bond, releasing HF.[1]

  • Degassing: The C-I bond is labile.[1] Thoroughly degas solvents (sparge with Argon for 15 mins) before adding the catalyst to prevent homocoupling or deiodination.[1]

  • Temperature Control: Monitor exotherms. The electron-deficient ring makes the iodine highly reactive toward oxidative addition.[1]

Part 4: Emergency Response & Spill Management

Immediate First Aid[1][3]
  • Eye Contact: Rinse immediately with water for 15 minutes , lifting eyelids.[1][3] The 2-Fluoro group can hydrolyze to HF in trace amounts; if severe pain persists, treat as HF exposure (Calcium Gluconate irrigation).[1]

  • Skin Contact: Wash with soap and water.[1][3][4][5] Do not use alcohol (increases skin permeability of lipophilic fluorocarbons).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]

Spill Cleanup Workflow

Spill_Response Alert 1. Alert & Isolate (Evacuate 5m radius) PPE_Don 2. Don PPE (Goggles, Double Gloves, N95) Alert->PPE_Don Assess 3. Assess State PPE_Don->Assess Solid_Spill Solid Spill Assess->Solid_Spill Liquid_Spill Liquid/Solution Spill Assess->Liquid_Spill Clean_Solid Wet Wipe Method (Avoid Dust Generation) Solid_Spill->Clean_Solid Clean_Liquid Absorb with Vermiculite (Do not use paper towels) Liquid_Spill->Clean_Liquid Disposal 4. Seal in HazWaste Bag (Label: Halogenated Organic) Clean_Solid->Disposal Clean_Liquid->Disposal

Figure 2: Step-by-step workflow for managing spills, differentiating between solid powder and liquid solution states.[1][5][6][7]

Part 5: Waste Disposal & Deactivation

  • Classification: Dispose of as Halogenated Organic Waste .

  • Segregation: Do not mix with acid waste streams (risk of HF generation) or oxidizers.[1]

  • Deactivation (Small Scale):

    • For trace residues in glassware: Rinse with a dilute solution of Sodium Thiosulfate (neutralizes active iodine species) followed by a dilute Sodium Hydroxide wash (hydrolyzes the active fluoride).[1]

    • Collect all rinsates into the halogenated waste container.[1]

References

  • PubChem. (n.d.).[1] 2-Fluoro-6-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • Oakwood Chemical. (n.d.).[1] 2-Iodo-6-(trifluoromethyl)pyridine MSDS. Retrieved January 28, 2026, from [Link][1]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
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2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
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